ethyl 3-(1H-tetrazol-1-yl)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(tetrazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-4-3-5-9(6-8)14-7-11-12-13-14/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMABBOBKQYXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of Ethyl 3-(1H-tetrazol-1-yl)benzoate
Abstract
This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of Ethyl 3-(1H-tetrazol-1-yl)benzoate, a key building block in medicinal chemistry and materials science. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2] This document outlines a reliable one-pot synthetic methodology starting from ethyl 3-aminobenzoate, delves into the reaction mechanism, and presents a full suite of characterization techniques including NMR, IR, and Mass Spectrometry to validate the structure and purity of the final product. Crucially, this guide emphasizes a safety-first approach, with a dedicated section on the hazards and proper handling of sodium azide, a key reagent in this synthesis.
Introduction: The Significance of the Tetrazole Moiety
Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom. While not found in nature, they have become indispensable in modern chemistry.[1] In the field of drug development, the 1H-tetrazole ring is frequently employed as a metabolically stable isostere of a carboxylic acid.[2] This substitution can enhance a molecule's lipophilicity, improve its oral bioavailability, and modulate its binding affinity to biological targets. This compound serves as a versatile intermediate, providing a scaffold that can be further elaborated through ester hydrolysis, reduction, or other transformations to generate a diverse library of compounds for screening and development.[3]
The synthetic route detailed herein is a robust and efficient one-pot reaction that converts an aromatic amine into the corresponding 1-substituted tetrazole, offering a practical approach for laboratory-scale and potential scale-up operations.
Safety First: Hazard Analysis and Risk Mitigation
The synthesis of tetrazoles frequently involves sodium azide (NaN₃), a substance classified as a particularly hazardous material due to its high acute toxicity and potential to form explosive compounds.[4] A thorough understanding and strict adherence to safety protocols are paramount.
2.1 Sodium Azide (NaN₃): A Critical Hazard
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[5] It can cause a rapid drop in blood pressure, headache, dizziness, and in severe cases, convulsions and death.[6] Target organs include the central nervous system and the brain.[5]
-
Explosive Hazard: While solid sodium azide is thermally stable to a point, it can decompose violently if heated above 275 °C.[6] The primary explosive risk arises from its reaction with acids to form the highly toxic and explosive hydrazoic acid (HN₃), or its reaction with heavy metals (e.g., lead, copper, silver, mercury) to form shock-sensitive, explosive metal azides.[6] Never use metal spatulas for handling solid sodium azide. [6]
2.2 Mandatory Safety Procedures
-
Personal Protective Equipment (PPE): All manipulations must be conducted inside a certified chemical fume hood.[5] Standard PPE includes a lab coat, closed-toe shoes, chemical safety goggles, and double-gloving with nitrile gloves (minimum 4 mils thickness).[4]
-
Storage: Store sodium azide in a cool, dry, dark location away from acids, heat sources, and incompatible materials like heavy metals, their salts, and halogenated solvents.[5] The container must be non-metal and clearly labeled "ACUTELY TOXIC".[4]
-
Waste Disposal: Sodium azide is a P-listed hazardous waste.[4] Never dispose of it down the drain, as it can react with lead or copper pipes to form explosive deposits. All solid and liquid waste containing azide must be collected in designated, non-metal hazardous waste containers.
-
Spill Response: For small spills within a fume hood, cover the solid with a paper towel and dampen it with alkaline water (pH > 9) to prevent the formation of hydrazoic acid.[4][5] For larger spills, evacuate the area and contact institutional safety personnel immediately.[4]
Synthetic Strategy and Mechanism
The conversion of ethyl 3-aminobenzoate to this compound is achieved via a one-pot reaction utilizing sodium azide and triethyl orthoformate in an acidic medium. This method is a variation of the [3+2] cycloaddition, a common strategy for forming tetrazole rings.[1]
Mechanism Rationale: The reaction proceeds through the in-situ formation of an intermediate that facilitates the cyclization with the azide ion. The triethyl orthoformate acts as a one-carbon source, reacting with the primary amine under acidic conditions. The azide ion then acts as the nucleophile to complete the heterocyclic ring. While several mechanistic pathways have been debated for azide-nitrile cycloadditions, including concerted and stepwise processes, the activation of the carbon component is a critical factor for efficient tetrazole formation.[7][8]
Caption: Figure 1: Plausible Reaction Mechanism
Experimental Protocol: Synthesis
This protocol provides a self-validating workflow for the synthesis of the target compound. Successful execution should yield a product whose characterization data matches the reference values provided in the subsequent section.
4.1 Reagents and Equipment
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | CAS No. |
| Ethyl 3-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 1.65 g | 10.0 | 1.0 | 94-09-7 |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 0.78 g | 12.0 | 1.2 | 26628-22-8 |
| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | 2.22 mL | 12.0 | 1.2 | 122-51-0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 25 mL | - | Solvent | 64-19-7 |
4.2 Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 3-aminobenzoate (1.65 g, 10.0 mmol), glacial acetic acid (25 mL), sodium azide (0.78 g, 12.0 mmol), and triethyl orthoformate (2.22 mL, 12.0 mmol).[9][10]
-
Causality: Glacial acetic acid serves as both the solvent and the acid catalyst required for the reaction. Using an excess of sodium azide and triethyl orthoformate helps drive the reaction to completion.
-
-
Reaction: Heat the mixture to reflux (approximately 118-120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 4-6 hours.[9]
-
Workup and Extraction: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing 100 mL of ice-water and stir for 15 minutes to precipitate the crude product. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Causality: Quenching in water precipitates the organic product and dissolves inorganic salts. Ethyl acetate is an effective solvent for extracting the desired ester.
-
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize excess acetic acid, followed by a wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
Characterization and Data Interpretation
The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and spectrometric techniques.
Caption: Figure 3: Characterization Workflow
5.1 Expected Analytical Data
The following table summarizes the expected characterization data for the title compound, based on established principles and data from closely related analogs.
| Technique | Expected Results |
| ¹H NMR | δ ~9.6-9.8 (s, 1H, N-CH-N of tetrazole), ~8.4 (t, 1H, Ar-H), ~8.2 (dd, 1H, Ar-H), ~7.9 (dd, 1H, Ar-H), ~7.7 (t, 1H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR | δ ~165 (C=O), ~145 (C-tetrazole), ~138 (Ar-C), ~132 (Ar-CH), ~131 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~126 (Ar-CH), ~62 (-OCH₂), ~14 (-CH₃). |
| IR (cm⁻¹) | ~3140 (C-H, tetrazole ring), ~3080 (C-H, aromatic), ~1720 (C=O stretch, ester), ~1600, 1480 (C=C, aromatic), ~1500 (N=N stretch), ~1290 (C-O stretch). |
| MS (ESI+) | Calculated for C₁₀H₁₀N₄O₂: 218.08. Expected m/z: 219.09 [M+H]⁺. A key fragment would be the loss of N₂ (28 Da).[11] |
5.2 Data Interpretation
-
¹H NMR: The most downfield singlet corresponds to the proton on the tetrazole ring. The aromatic region should show a complex splitting pattern consistent with a 1,3-disubstituted benzene ring. The quartet and triplet are characteristic of the ethyl ester group.
-
¹³C NMR: The spectrum will show the ester carbonyl carbon around 165 ppm and the aromatic carbons in the 120-140 ppm range. The carbon of the tetrazole ring will be highly deshielded.
-
IR Spectroscopy: The strong absorption around 1720 cm⁻¹ is definitive for the ester carbonyl group. Peaks in the 1500-1600 cm⁻¹ range confirm the presence of the aromatic and tetrazole rings.
-
Mass Spectrometry: The observation of the correct molecular ion peak [M+H]⁺ is the primary confirmation of a successful synthesis. The fragmentation pattern, particularly the neutral loss of dinitrogen, is a hallmark of the tetrazole ring system.[11]
Conclusion
This guide provides a comprehensive and safety-conscious framework for the synthesis and characterization of this compound. The described one-pot procedure is efficient and utilizes readily available starting materials. The detailed characterization workflow ensures that researchers can reliably validate the identity and purity of their product. By following these protocols, scientists in drug discovery and materials science can confidently produce this valuable heterocyclic building block for their research endeavors.
References
-
Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
-
Office of Research Safety, University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. URL: [Link]
-
Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. Journal of the American Chemical Society, 133(12), 4465–4475. URL: [Link]
-
Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. Retrieved from [Link]
-
Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic Insights on Azide−Nitrile Cycloadditions: On the Dialkylltin Oxide−Trimethylsilyl Azide Route and a New Vilsmeier−Haack-Type Organocatalyst. Journal of the American Chemical Society. URL: [Link]
-
Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic insights on azide-nitrile cycloadditions: on the dialkyltin oxide-trimethylsilyl azide route and a new Vilsmeier-Haack-type organocatalyst. PubMed. URL: [Link]
-
Kappe, C. O., et al. (2011). Mechanistic Insights on AziderNitrile Cycloadditions: On the Dialkyltin OxiderTrimethylsilyl Azide Route and. ElectronicsAndBooks. URL: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Dalal, M. J., & Mekky, A. H. (2019). SYNTHESIS, ANTIOXIDANT ACTIVITY OF SOME NOVEL SCHIFF BASE DERIVED FROM ETHYL 4-AMINOBENZOATE. Connect Journals. URL: [Link]
-
Beilstein Journals. (n.d.). Supporting Information Innovative synthesis of drug-like molecules using tetrazole as core building blocks Experimental procedur. Retrieved from [Link]
-
RSC Medicinal Chemistry. (n.d.). 80 target. Retrieved from [Link]
-
BIOSYNCE. (n.d.). This compound CAS 168618-33-5. Retrieved from [Link]
-
Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. SciSpace. URL: [Link]
-
ResearchGate. (n.d.). The characterization of the prepared tetrazole compounds. Retrieved from [Link]
-
ResearchGate. (n.t.). Table 3 1 H NMR spectral data of some of the prepared compounds. Retrieved from [Link]
-
Kumar, A., et al. (2025). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][12]diazepin-2-ylamino)benzoate. URL: [Link]
-
Al-Fahad, D., et al. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. PubMed. URL: [Link]
-
ResearchGate. (2025). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. URL: [Link]
-
Ghavale, Y., et al. (2019). Tetrazoles via Multicomponent Reactions. National Institutes of Health. URL: [Link]
-
ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]
-
AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2025). Discovery of a novel. URL: [Link]
-
National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. Retrieved from [Link]
-
Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry. URL: [Link]
- Google Patents. (n.d.). EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
-
PubMed. (2019). Synthesis of novel 1H-tetrazole derivatives of chitosan via metal-catalyzed 1,3-dipolar cycloaddition. Catalytic and antibacterial properties of [3-(1H-tetrazole-5-yl)ethyl]chitosan and its nanoparticles. URL: [Link]
-
International Journal of ChemTech Research. (2010). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. URL: [Link]
-
Heterocyclic Letters. (2023). No.2|363-366|February-April|2023 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN. URL: [Link]
-
mzCloud. (2015). Ethyl benzoate. Retrieved from [Link]
-
ScienceDirect. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. URL: [Link]
-
PubChem. (n.d.). Ethyl benzoate | C9H10O2 | CID 7165. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives. Retrieved from [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. URL: [Link]
-
MDPI. (n.d.). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [Link]
Sources
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biosynce.com [biosynce.com]
- 4. uthsc.edu [uthsc.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. lifesciencesite.com [lifesciencesite.com]
- 12. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]
ethyl 3-(1H-tetrazol-1-yl)benzoate chemical properties
An In-Depth Technical Guide to Ethyl 3-(1H-tetrazol-1-yl)benzoate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, provide a detailed synthesis protocol grounded in established chemical principles, analyze its spectroscopic signature, and explore its applications as a versatile building block for creating novel therapeutic agents.
This compound is an organic molecule featuring a central benzene ring substituted with an ethyl ester group at the 3-position and a 1H-tetrazole ring at the 1-position. The tetrazole moiety is a critical pharmacophore, widely employed in drug design as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance metabolic stability, improve lipophilicity, and modulate binding interactions with biological targets.[1]
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-aminobenzoate (1 equivalent) in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add sodium azide (1.1 equivalents) followed by triethyl orthoformate (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to ambient temperature. Carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove any residual acetic acid and salts. The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Spectroscopic Profile (Predicted)
The structural confirmation of the synthesized compound relies on standard spectroscopic techniques. The following data are predicted based on the known spectrum of the isomeric ethyl 4-(1H-tetrazol-1-yl)benzoate and the principles of NMR and IR spectroscopy. [2]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
~9.5-10.5 ppm: A sharp singlet corresponding to the lone proton on the tetrazole ring (C-H). [2] * ~7.5-8.5 ppm: A complex multiplet pattern characteristic of a 1,3-disubstituted (meta) benzene ring. This will differ from the two clean doublets seen in the 4-isomer.
-
~4.3-4.4 ppm: A quartet resulting from the methylene protons (-OCH₂-) of the ethyl group, split by the adjacent methyl protons. [2] * ~1.3-1.4 ppm: A triplet from the terminal methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons. [2]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~165 ppm: Signal for the carbonyl carbon (C=O) of the ester. [2] * ~142 ppm: Signal for the carbon atom within the tetrazole ring (C=N). [2] * ~120-140 ppm: A series of signals corresponding to the carbons of the aromatic ring.
-
~62 ppm: Signal for the methylene carbon (-OCH₂) of the ethyl group. [2] * ~14 ppm: Signal for the methyl carbon (-CH₃) of the ethyl group. [2]
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands confirming the presence of key functional groups.
Role in Medicinal Chemistry and Drug Development
The true value of this compound lies in its application as a versatile scaffold in the synthesis of pharmacologically active compounds.
-
A Carboxylic Acid Bioisostere: The tetrazole ring is a well-established bioisostere of the carboxylic acid group. [1]It shares a similar pKa and steric profile but offers distinct advantages, including increased metabolic stability against degradation and improved cell membrane permeability due to higher lipophilicity. This makes tetrazole-containing compounds highly attractive in drug design.
-
A Versatile Synthetic Intermediate: This compound is not typically the final drug product but rather a key intermediate. [3][4]The ethyl ester functionality serves as a convenient handle for further chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives. This allows for systematic structure-activity relationship (SAR) studies.
-
Therapeutic Potential of the Scaffold: While specific biological activity for the 3-isomer is not widely reported, derivatives of the closely related ethyl 4-(1H-tetrazol-1-yl)benzoate have shown significant promise. Recent studies have demonstrated that this scaffold can be used to develop multi-target inhibitors of kinases such as BTK, BRAF, and FAK, which are involved in cancer cell migration and metastasis. [5][6]These findings strongly suggest that the tetrazole-benzoate framework is a privileged structure for developing targeted anticancer therapies. [5][6]The broader class of tetrazole derivatives possesses a wide range of documented biological activities, including antibacterial, antifungal, and antihypertensive properties.
Safety and Handling
This compound should be handled with standard laboratory safety precautions. [3]* Exposure: It may cause irritation to the eyes, skin, and respiratory tract. [4][7]* Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- BIOSYNCE. This compound CAS 168618-33-5.
- ChemBK. ethyl 4-(1,2,3,4-tetrazol-1-yl)benzoate.
- Smolecule. Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate.
- ChemBK. ethyl 4-(tetrazol-1-yl)benzoate.
- Smolecule. Buy Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate | 1706460-54-9.
- PubMed. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Source not specified.
- SciSpace. 1596 Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives Meinaa Jaber Dalal and Athraa Hameed Mekky.
- ResearchGate. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies.
- Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Source not specified.
- NIH. Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. Source not specified.
- Al-Nahrain Journal of Science. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review.
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. scispace.com [scispace.com]
- 3. biosynce.com [biosynce.com]
- 4. chembk.com [chembk.com]
- 5. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
spectroscopic data for ethyl 3-(1H-tetrazol-1-yl)benzoate (NMR, IR, Mass Spec)
The tetrazole moiety is a key functional group in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and cell permeability. Understanding the precise spectroscopic signature of molecules like ethyl 3-(1H-tetrazol-1-yl)benzoate is crucial for reaction monitoring, quality control, and structural confirmation in synthetic workflows.
Predicted Spectroscopic Data Analysis
The structural differences between the meta (3-substituted) and para (4-substituted) isomers of ethyl (1H-tetrazol-1-yl)benzoate are expected to manifest in predictable ways in their respective spectra, particularly in the aromatic region of the NMR spectra. The following sections detail the anticipated spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The analysis is based on data from analogous compounds, including the fully characterized ethyl 4-(1H-tetrazol-1-yl)benzoate[1][2].
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the tetrazole proton, the aromatic protons of the benzoate ring, and the protons of the ethyl ester group. The key differentiator from its 4-substituted isomer will be the splitting pattern of the aromatic protons.
-
Tetrazole Proton (C5-H): A sharp singlet is anticipated in the downfield region, typically between δ 9.5-10.5 ppm . In the 4-isomer, this peak appears at δ 10.23 ppm, and a similar chemical shift is expected for the 3-isomer[1].
-
Aromatic Protons (Benzoate Ring): The meta-substitution pattern will result in a more complex set of multiplets compared to the two doublets seen in the para-isomer.
-
One proton will appear as a singlet or a narrow triplet (H-2) around δ 8.4-8.6 ppm .
-
Two protons will likely appear as distinct doublets or doublet of doublets (H-4 and H-6) in the range of δ 8.0-8.3 ppm .
-
One proton is expected as a triplet (H-5) around δ 7.7-7.9 ppm .
-
-
Ethyl Ester Protons:
-
A quartet corresponding to the methylene group (-O-CH₂-) is expected around δ 4.4 ppm .
-
A triplet for the terminal methyl group (-CH₃) should appear upfield, around δ 1.4 ppm .
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide complementary information, confirming the number of unique carbon environments.
-
Tetrazole Carbon (C-5): This carbon is expected to have a chemical shift in the range of δ 142-145 ppm . For the 4-isomer, this signal is observed at δ 142.63 ppm[1].
-
Ester Carbonyl Carbon (C=O): A signal for the ester carbonyl is anticipated around δ 164-166 ppm . The 4-isomer shows this peak at δ 164.95 ppm[1].
-
Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons due to the lack of symmetry. The carbon attached to the tetrazole ring (C-3) and the carbon attached to the ester group (C-1) will be downfield, while the other four carbons will appear in the typical aromatic region of δ 120-140 ppm .
-
Ethyl Ester Carbons: The methylene carbon (-O-CH₂-) is expected around δ 62 ppm , and the methyl carbon (-CH₃) around δ 14 ppm [1].
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Tetrazole C-H | 9.5 - 10.5 (s, 1H) | 142 - 145 |
| Aromatic C-H | 7.7 - 8.6 (m, 4H) | 120 - 140 |
| Ester C=O | - | 164 - 166 |
| Methylene (-OCH₂) | ~4.4 (q, 2H) | ~62 |
| Methyl (-CH₃) | ~1.4 (t, 3H) | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. The expected vibrational frequencies are based on data from structurally similar tetrazole derivatives[1][3][4].
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹ . For ethyl 4-(1H-tetrazol-1-yl)benzoate, this appears at 1707 cm⁻¹[1].
-
C=N and N=N Stretch (Tetrazole Ring): A series of medium to weak bands are characteristic of the tetrazole ring, typically found between 1450-1610 cm⁻¹ .
-
C-H Stretch (Aromatic and Tetrazole): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the C-H stretch of the tetrazole ring is often observed as a weaker band around 3100-3150 cm⁻¹ [1].
-
C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch of the ester is expected between 1200-1300 cm⁻¹ .
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Tetrazole) | 3100 - 3150 | Weak-Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=O (Ester) | 1710 - 1730 | Strong |
| C=N / N=N (Tetrazole) | 1450 - 1610 | Medium-Weak |
| C-O (Ester) | 1200 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-aryl-tetrazoles, characteristic fragmentation involves the loss of nitrogen gas (N₂) or hydrazoic acid (HN₃)[5].
-
Molecular Ion (M⁺): The molecular weight of this compound is 218.22 g/mol . A prominent molecular ion peak (or [M+H]⁺ in ESI) is expected at m/z 218 (or 219).
-
Key Fragmentation Pathways:
-
Loss of N₂: A common fragmentation for tetrazoles is the loss of a molecule of nitrogen, which would result in a fragment ion at m/z 190 .
-
Loss of Ethoxy Group: Cleavage of the ester can lead to the loss of the ethoxy radical (•OCH₂CH₃), resulting in a fragment at m/z 173 .
-
Formation of Phenyl Isocyanate Fragment: More complex rearrangements can also occur, as seen in related structures[6].
-
Experimental Protocols
The following are generalized, yet detailed, protocols for the synthesis and spectroscopic analysis of this compound. These are based on established methods for analogous compounds[1][7].
Synthesis Protocol
The synthesis of this compound is typically achieved via a cyclization reaction starting from ethyl 3-aminobenzoate.
Figure 1: General synthesis workflow for this compound.
Step-by-Step Procedure:
-
To a round-bottom flask, add ethyl 3-aminobenzoate (1.0 eq).
-
Add glacial acetic acid as the solvent.
-
Add sodium azide (1.0-1.2 eq) and triethyl orthoformate (1.2-1.5 eq).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Spectroscopic Analysis Workflow
Figure 2: Workflow for the spectroscopic characterization of the synthesized compound.
Detailed Steps:
-
NMR: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
IR: Prepare a KBr pellet containing a small amount of the sample or cast a thin film from a volatile solvent onto a salt plate. Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
MS: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI) or introduce it directly for Electron Impact (EI) analysis.
Conclusion
This guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging data from its well-characterized 4-substituted isomer and applying fundamental principles of spectroscopy, researchers can confidently identify and characterize this compound. The provided protocols offer a starting point for its synthesis and analysis, supporting its use in the development of novel therapeutics and other advanced materials.
References
-
Beilstein Journals. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks Experimental procedur - Supporting Information. Retrieved from [Link]
-
Connect Journals. (2019). SYNTHESIS, ANTIOXIDANT ACTIVITY OF SOME NOVEL SCHIFF BASE DERIVED FROM ETHYL 4-AMINOBENZOATE. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]
- Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry, 22(6), 1596-1604.
-
BIOSYNCE. (n.d.). This compound CAS 168618-33-5. Retrieved from [Link]
-
BIOSYNCE. (n.d.). This compound CAS 168618-33-5. Retrieved from [Link]
- Royal Society of Chemistry. (2020). 80 target. RSC Medicinal Chemistry.
-
PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Discovery of Mercaptopropanamide-substituted Aryl Tetrazoles as New Broad-Spectrum Metallo-β-lactamase Inhibitors.
- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. (2010). International Journal of ChemTech Research, 2(1), 250-259.
- AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2020). Discovery of a novel.
- Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives.
-
Zeng, W., Jian, F., Guo, H., & Zhang, H. (2010). Synthesis, characterization, crystal structure and DFT studies on 3-(1H-benzo[d][3][8][9]triazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-ethylbenzoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(3), 1051–1056.
- ResearchGate. (2013).
- Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. (2023). European Journal of Medicinal Chemistry, 259, 115668.
- Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2020). Annals of Tropical Medicine & Public Health.
- Liu, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
- MDPI. (2021).
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels | MDPI [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rsc.org [rsc.org]
Elucidating the Mechanism of Action for Ethyl 3-(1H-tetrazol-1-yl)benzoate: A Guide for Drug Development Professionals
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract: While direct mechanistic studies on ethyl 3-(1H-tetrazol-1-yl)benzoate are not extensively documented in publicly available literature, its structural architecture allows for a robust, evidence-based postulation of its biological activity. This guide synthesizes data from the broader class of tetrazole-containing compounds and draws direct parallels from its closely related positional isomer, ethyl 4-(1H-tetrazol-1-yl)benzoate, to construct a probable mechanism of action. We hypothesize that this compound functions as a multi-target kinase inhibitor, interfering with key pathways in cancer cell migration and proliferation. This document provides a comprehensive overview of the underlying biochemistry, proposes a specific molecular mechanism, and outlines detailed experimental protocols for validation, serving as a critical resource for researchers in oncology and medicinal chemistry.
Part 1: The Tetrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms, a structure that does not occur in nature.[1][2] Its prominence in drug design stems from its unique physicochemical properties. The tetrazole moiety is often employed as a bioisostere for carboxylic acid and amide groups.[2][3][4] This substitution can enhance metabolic stability, improve pharmacokinetic profiles by increasing lipophilicity, and augment binding interactions with biological targets.[3][5]
The versatility of the tetrazole scaffold is evident in the wide array of FDA-approved drugs that contain this ring system.[2][6] These compounds exhibit a vast spectrum of biological activities, including anticancer, antidiabetic, antihypertensive, and antibacterial effects, underscoring the scaffold's ability to be tailored for high-affinity interactions with diverse biological targets.[4][6][7] In the context of oncology, tetrazole-containing agents have shown significant promise in targeting abnormal cell growth and proliferation.[7]
Part 2: Mechanistic Insights from the Structurally Analogous Ethyl 4-(1H-tetrazol-1-yl)benzoate
The most direct evidence for the probable mechanism of action of this compound comes from a comprehensive study on a series of its positional isomers, ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives.[8] This research identified these compounds as potent, multi-target inhibitors of cancer metastasis by modulating key kinases that regulate cell migration and focal adhesion dynamics.[8][9]
The primary molecular targets identified were:
-
Bruton's Tyrosine Kinase (BTK): A critical signaling molecule in both hematological cancers and solid tumors, mediating survival and proliferation pathways.[9]
-
BRAF Kinase: A serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway, which is frequently mutated and hyperactivated in various cancers, driving tumor growth.
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival, making it a crucial driver of metastasis.[8]
In silico molecular docking and dynamics simulations for the 4-substituted derivatives revealed strong, stable binding interactions within the active sites of BTK, BRAF, and FAK.[8][9] This computational evidence was substantiated by robust in vitro data.
Data Presentation: In Vitro Activity of a Lead 4-Isomer Derivative (Z3)
The following tables summarize the quantitative data for a lead compound (Z3) from the study on ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives, demonstrating its potent anticancer and anti-migration effects.[8][9]
Table 1: Anticancer Activity (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| A549 | Lung Carcinoma | 2.522 |
| SKGT4 | Esophageal Adenocarcinoma | 1.576 |
| Vero | Normal Kidney Cells | 2.758 |
| Data sourced from Al-Fahad et al. (2025).[8] |
Table 2: Inhibition of Cancer Cell Migration (Wound Healing Assay)
| Cell Line | Effective Concentration (µg/mL) to Inhibit Migration |
| A549 | 0.5, 2.5, 5.0 |
| SKGT4 | 0.5, 1.6, 3.2 |
| Data sourced from Al-Fahad et al. (2025).[8][9] |
These findings strongly suggest that the ethyl-tetrazolyl-benzoate scaffold is an effective pharmacophore for multi-target kinase inhibition.
Visualization of the Proposed Signaling Pathway Inhibition
The following diagram illustrates how a compound like this compound is postulated to inhibit multiple signaling pathways, ultimately blocking the metastatic cascade.
Caption: Postulated multi-target inhibition of key kinases by the compound.
Part 3: Postulated Mechanism for this compound
Based on the compelling evidence from its 4-substituted isomer, we postulate that This compound also functions as a multi-target kinase inhibitor, targeting enzymes such as BTK, BRAF, and FAK.
The core scaffold, combining an ethyl benzoate moiety with a 1H-tetrazole ring, provides the necessary structural and electronic features to interact with the ATP-binding pockets of these kinases. The primary difference lies in the substitution pattern on the benzoate ring (meta vs. para). This geometric change will subtly alter the molecule's conformation and dipole moment, which may lead to:
-
Differential Binding Affinity: The affinity for each kinase target (BTK, BRAF, FAK) may be modulated, potentially making the 3-isomer more or less potent against specific targets compared to the 4-isomer.
-
Altered Selectivity Profile: The change in geometry could introduce selectivity for or against other kinases not previously identified.
However, the fundamental mechanism of competitive inhibition within the kinase active site is expected to be conserved. Experimental validation is essential to confirm this hypothesis and precisely quantify the inhibitory profile.
Part 4: Experimental Protocols for Mechanistic Validation
To ensure scientific rigor, the postulated mechanism must be validated through a systematic series of experiments. The following protocols provide a self-validating workflow, from synthesis to cellular confirmation.
Protocol 1: Synthesis of this compound
This procedure is adapted from established methods for synthesizing N-substituted tetrazoles.[1][10]
-
Starting Material: Dissolve ethyl 3-aminobenzoate (1 equivalent) in glacial acetic acid.
-
Reagents: Add sodium azide (1 equivalent) and triethyl orthoformate (1.2 equivalents) to the solution.
-
Reaction: Heat the mixture under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.
-
Workup: Upon completion, cool the reaction mixture and pour it into crushed ice to precipitate the product.
-
Purification: Filter the crude solid, wash with cold water, and dry. Recrystallize from ethanol to obtain the purified this compound.
-
Characterization: Confirm the structure and purity using FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.[10]
Protocol 2: In Silico and In Vitro Validation Workflow
The following diagram outlines a logical workflow to test the hypothesis of multi-target kinase inhibition.
Caption: Experimental workflow for validating the compound's mechanism.
Protocol 3: Cell Migration (Wound Healing) Assay
This protocol is used to assess the compound's ability to inhibit cancer cell migration in vitro.[8]
-
Cell Culture: Grow a confluent monolayer of cancer cells (e.g., A549 or SKGT4) in a 6-well plate.
-
Scratch Creation: Create a uniform, cell-free "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO).
-
Imaging: Capture images of the wound at time zero (T=0) and at regular intervals (e.g., 12, 24, 48 hours) using an inverted microscope.
-
Analysis: Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the vehicle control. A significant reduction in closure indicates inhibition of cell migration.
Part 5: Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound acts as a multi-target kinase inhibitor, primarily affecting pathways crucial for cancer cell migration and proliferation. Its structural similarity to the well-characterized 4-isomer provides a solid foundation for this proposed mechanism of action.
Future research should focus on:
-
Direct Experimental Validation: Executing the protocols outlined in Part 4 to confirm the postulated mechanism and determine the specific IC₅₀ values against BTK, BRAF, FAK, and a broader panel of kinases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional derivatives of the 3-substituted isomer to optimize potency and selectivity.
-
In Vivo Efficacy: Evaluating the lead compounds in preclinical animal models of cancer to assess their therapeutic potential and pharmacokinetic properties.
With further validation, this class of compounds holds promise for the development of next-generation targeted therapies that can effectively combat both primary tumor growth and the formidable challenge of metastasis.[8]
References
-
Verma, A., Kaur, B., Venugopal, S., et al. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Chemical Biology & Drug Design, 100(3), 419-442. [Link][7]
-
Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Heterocyclic Chemistry. [Link][3]
-
ResearchGate. (n.d.). Some examples of tetrazole-containing medications. [Link][5]
-
Ostrovskii, V. A., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(24), 7996. [Link][6]
-
Al-Fahad, D., et al. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. Bioorganic Chemistry, 167, 109178. [Link][8]
-
ResearchGate. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. [Link][9]
-
Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry. [Link][10]
-
Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. SciSpace. [Link][1]
-
Modha, S., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(6), 3650-3731. [Link][2]
Sources
- 1. scispace.com [scispace.com]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
biological activity of ethyl 3-(1H-tetrazol-1-yl)benzoate derivatives
An In-depth Technical Guide to the Biological Activity of Ethyl 3-(1H-tetrazol-1-yl)benzoate Derivatives
Abstract
The tetrazole nucleus is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties and its role as a metabolically stable bioisostere of the carboxylic acid group.[1][2] This guide provides a comprehensive technical overview of a specific, promising subclass: this compound derivatives. We will delve into the synthetic rationale, explore the diverse spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a critical analysis of structure-activity relationships to guide future discovery efforts.
Introduction: The Significance of the Tetrazole Scaffold
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, a structure that confers a high degree of aromaticity and metabolic stability.[1] In drug design, the tetrazole ring is frequently employed as a bioisosteric replacement for carboxylic acids. This substitution can enhance a molecule's pharmacokinetic profile by increasing lipophilicity and oral bioavailability while maintaining the necessary acidic character to interact with biological targets.[3][4] Consequently, tetrazole derivatives have demonstrated a vast array of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[5][6][7] The this compound framework serves as a versatile starting point for creating libraries of novel therapeutic candidates.
Synthetic Strategy: A Modular Approach
The construction of this compound derivatives typically follows a logical and modular synthetic pathway. The core is generally assembled via a [2+3] cycloaddition reaction, a versatile and widely used method for synthesizing 5-substituted tetrazoles.[5][8] Subsequent modifications can be made to introduce diverse functionalities, allowing for a systematic exploration of the structure-activity relationship (SAR).
General Synthetic Workflow
The synthesis begins with a commercially available starting material, such as ethyl 3-aminobenzoate, which is converted to a nitrile. This intermediate then undergoes a cycloaddition with an azide source, typically sodium azide, to form the tetrazole ring. The resulting core scaffold can then be derivatized.
Caption: General synthetic workflow for derivatives.
Anticancer Activity: A Multi-Targeted Approach
A significant area of investigation for tetrazole derivatives is oncology.[9][10][11] Specifically, derivatives of the ethyl 4-(1H-tetrazol-1-yl)benzoate scaffold (a positional isomer of the topic) have been identified as potent, multi-target inhibitors of cancer cell migration and metastasis.[12][13]
Mechanism of Action: Kinase Inhibition
Metastasis is a complex process regulated by key kinases.[12] Certain ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives have shown strong and stable interactions with Bruton's tyrosine kinase (BTK), BRAF kinase, and Focal Adhesion Kinase (FAK).[12][13] By simultaneously inhibiting these critical pathways, these compounds can effectively disrupt the cellular machinery responsible for cancer cell migration.
Caption: Multi-target inhibition of metastasis pathways.
Cytotoxic Activity
In vitro studies have validated the anticancer potential of these compounds. One promising derivative, Z3, demonstrated significant cytotoxic activity against A549 lung cancer and SKGT4 esophageal cancer cell lines.[12][13] Further studies on other tetrazole derivatives have shown they can induce S-phase cell cycle arrest and trigger apoptosis in cancer cells.[14]
| Compound | Cell Line | IC₅₀ (µg/mL) | Citation |
| Derivative Z₃ | A549 (Lung Cancer) | 2.522 | [12][13] |
| SKGT4 (Esophageal) | 1.576 | [12][13] | |
| Vero (Normal) | 2.758 | [12][13] | |
| Derivative 6d | A549 (Lung Cancer) | ~1.1 (2.74 µM) | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrazole derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
Tetrazole derivatives are well-documented anti-inflammatory agents, largely due to their ability to inhibit cyclooxygenase (COX) enzymes.[3][15][16] The COX enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins.
Mechanism of Action: COX Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2. Tetrazole-containing compounds have been designed as selective COX-2 inhibitors.[15][17] This selectivity is advantageous as COX-1 plays a role in protecting the gastric mucosa, and its inhibition is associated with gastrointestinal side effects common to older NSAIDs.[3] By selectively targeting COX-2, which is upregulated at sites of inflammation, these derivatives can exert potent anti-inflammatory effects with a potentially improved safety profile.[15]
Antimicrobial Activity
The unique electronic and structural properties of the tetrazole ring make it a valuable pharmacophore in the development of novel antimicrobial agents.[1][18]
Antibacterial Activity
Tetrazole derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[19][20]
-
Gram-Positive: Staphylococcus aureus, Bacillus subtilis
-
Gram-Negative: Escherichia coli, Pseudomonas aeruginosa
The mechanism of action for some tetrazole-based antibacterial agents involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for managing DNA supercoiling during replication.[20]
Antifungal Activity
Numerous studies have reported the potent antifungal properties of tetrazole derivatives against a range of pathogenic fungi, including various Candida and Aspergillus species.[8][21][22] The primary mechanism of action for many azole-based antifungals is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[22] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell death.
| Organism Type | Representative Species | Citation |
| Bacteria | Staphylococcus aureus, E. coli | [19][20] |
| Fungi | Candida albicans, Aspergillus fumigatus | [8][21][22] |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the tetrazole derivative in broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[19]
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Outlook
This compound derivatives represent a highly versatile and promising class of compounds in drug discovery. Their modular synthesis allows for extensive chemical exploration, and their diverse biological activities underscore their therapeutic potential. The demonstrated multi-target inhibition of cancer-related kinases is particularly noteworthy, offering a potential strategy to combat metastasis.[12][13] Furthermore, their established anti-inflammatory and broad-spectrum antimicrobial properties make them attractive candidates for development in multiple therapeutic areas.[5][15]
Future research should focus on optimizing the lead compounds to enhance potency, selectivity, and pharmacokinetic properties. A deeper investigation into their mechanisms of action and in vivo efficacy will be crucial for translating these promising laboratory findings into clinically effective therapeutics.
References
-
Lamie, P. F., Philoppes, J. N., Azouz, A. A., & Safwat, N. M. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 805-820.
-
Manivannan, E., & Chaturvedi, S. C. (2011). Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 154-159.
-
Waghmare, S. S., Pise, A. A., & Kuchekar, B. S. (2016). Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents. Letters in Drug Design & Discovery, 13.
-
Al-Fahad, D. S., Al-Otaibi, W. A., Al-Ghamdi, M. A., & El-Gazzar, A. B. A. (2022). Mechanism of action of tetrazole-derived anticancer agents. Journal of Molecular Structure, 1248, 131454.
-
Kaur, H., & Singh, G. (2018). Tetrazoles: Synthesis and Biological Activity. Current Organic Synthesis, 15(6), 757-773.
-
Dofe, V. S., Sarkate, A. P., & Gill, C. H. (2017). Synthesis, antimicrobial activity and anti-biofilm activity of novel tetrazole derivatives. Journal of the Serbian Chemical Society, 82(3), 325-337.
-
Afsarian, M. H., Farjam, M., Zarenezhad, E., Behrouz, S., & Soltani Rad, M. N. (2019). Synthesis, Antifungal Evaluation and Molecular Docking Studies of Some Tetrazole Derivatives. Acta Chimica Slovenica, 66(4), 874-887.
-
Staniszewska, M., Bondaryk, M., Wesolowska, O., Malinka, W., & Lukowska-Chojnacka, E. (2022). Tetrazole derivatives bearing benzodiazepine moiety-synthesis and action mode against virulence of Candida albicans. European Journal of Medicinal Chemistry, 230, 114060.
-
Abdel-Wahab, B. F., Mohamed, H. A., Abdel-Aziem, A., & El-Gazzar, A. B. A. (2021). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 115, 105221.
-
Lukowska-Chojnacka, E., Bondaryk, M., Staniszewska, M., & Maurin, J. K. (2016). Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity. Bioorganic & Medicinal Chemistry, 24(22), 5866-5874.
-
Al-Sultani, A. M. (2013). Antimicrobial Activity of New Synthesized Aza -Beta Lactam and Tetrazole Derivatives Bearing Imidazo[2,1-B]Benzothiazole Moiety. Baghdad Science Journal, 10(3), 939-952.
-
Rajeswari, R., Rajeswari, C. V., & Kumar, A. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1374567.
-
Zhang, Y., & Wang, Y. (2021). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry, 64(22), 16371-16394.
-
Wang, Y., Zhang, Y., & Wang, Y. (2019). Tetrazole hybrids and their antifungal activities. European Journal of Medicinal Chemistry, 182, 111649.
-
Ali, O. M. (2016). Synthesis and antimicrobial activity of new tetrazole derivatives from 1((1H-tetrazol-5-yl) methyl)-1H-benzo[d][3][15][16]triazole as synthon. Journal of Chemical and Pharmaceutical Research, 8(4), 114-120.
-
Life Chemicals. (2024). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. Life Chemicals Blog.
-
Bhoge, N. S., Mahale, R. B., Anghore, D. V., & Deshmukh, R. R. (2018). green chemistry approach for the synthesis of novel tetrazole derivatives and evaluation of antifungal activity. International Journal of Research in Pharmacy and Science, 8(2), 14-19.
-
Bhaskar, V. H., & Mohite, P. B. (2010). Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives. Journal of Optoelectronics and Biomedical Materials, 2(4), 251-259.
-
Al-Fahad, D. S., et al. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. Bioorganic Chemistry, 167, 109178.
-
Pokrovsky, V., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(24), 8031.
-
Aziz, M. A., & Hassan, A. (2024). Synthesis, Characterization, and Evaluation of Tetrazole Derivatives with Pyrrole-2,5-Dione Moieties as Urease Inhibitors: Exploring Structure-Activity Relationships and Computational Insights. ChemistrySelect, 9(1).
-
Rahi, V., Kaur, N., Kumar, S., & Arora, P. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 13(2), 42-53.
-
Głowacka, J., et al. (2020). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. Molecules, 25(21), 5194.
-
Al-Fahad, D. S., et al. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. Bioorganic Chemistry.
-
Hsu, Y. J., et al. (2023). Facile synthesis and anticancer activity of tetrazolyl-benzothiazole derivatives. Journal of Heterocyclic Chemistry, 60(12), 2133-2144.
-
Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research, 3(12), 12796-12811.
-
Bhaskar, V. H., & Mohite, P. B. (2010). Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives. Semantic Scholar.
-
Kumar, D., et al. (2013). Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(10), 2944-2948.
-
Hussein, F. A., & Al-Masoudi, W. A. M. (2021). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate.
-
Kappe, C. O., & Falsone, S. F. (2011). Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. Tetrahedron Letters, 52(42), 5469-5472.
-
Singh, J., & Kumar, A. (2014). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Mini-Reviews in Medicinal Chemistry, 14(1), 70-83.
-
Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research, 3(12), 12796-12811.
-
Liu, Z., et al. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[5][9]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. Molecules, 24(4), 723.
-
Kumar, V., et al. (2011). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Sigma Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 21(16), 4782-4786.
-
Kumar, S., et al. (2024). Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents. ACS Omega.
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. euacademic.org [euacademic.org]
- 8. Synthesis, Antifungal Evaluation and Molecular Docking Studies of Some Tetrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chalcogen.ro [chalcogen.ro]
- 11. Facile synthesis and anticancer activity of tetrazolyl‐benzothiazole derivatives | Semantic Scholar [semanticscholar.org]
- 12. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sphinxsai.com [sphinxsai.com]
- 17. researchgate.net [researchgate.net]
- 18. isfcppharmaspire.com [isfcppharmaspire.com]
- 19. researchgate.net [researchgate.net]
- 20. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tetrazole hybrids and their antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
ethyl 3-(1H-tetrazol-1-yl)benzoate literature review
An In-Depth Technical Guide to Ethyl 3-(1H-tetrazol-1-yl)benzoate: A Core Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and strategic applications, particularly focusing on its role as a bioisosteric scaffold in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery pipelines.
Introduction: The Strategic Value of the Tetrazole Moiety
The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms.[1] While not found in natural products, it has become an indispensable pharmacophore in medicinal chemistry.[2] Its prominence stems primarily from its function as a metabolically stable bioisostere of the carboxylic acid group.[3][4] Bioisosteres are functional groups that possess similar physicochemical properties, leading to comparable biological activity. The tetrazole moiety mimics the acidity (pKa ≈ 4.9) and planar geometry of a carboxylic acid but is resistant to common metabolic degradation pathways.[1][5] This substitution can significantly improve a drug candidate's pharmacokinetic profile, enhancing properties like lipophilicity and oral bioavailability.[3][4]
This compound is a bifunctional molecule that serves as a valuable intermediate.[6] It strategically places the tetrazole ring at the meta-position of a benzoate scaffold, offering a distinct spatial arrangement for probing receptor binding pockets compared to its more commonly cited para-isomer. The ethyl ester provides a readily modifiable handle for further synthetic elaboration, enabling the construction of diverse compound libraries.
Synthesis and Mechanistic Considerations
The most direct and widely adopted method for constructing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide source.[7][8] This approach is highly efficient for the preparation of 5-substituted 1H-tetrazoles. However, for N-substituted tetrazoles like our target compound, a different strategy starting from an amine is required. The synthesis of this compound is logically achieved from its corresponding aniline precursor, ethyl 3-aminobenzoate.
A plausible and efficient synthetic route involves the reaction of ethyl 3-aminobenzoate with triethyl orthoformate and sodium azide in an acidic medium, such as glacial acetic acid.[9]
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Mechanistic Rationale
The causality behind this one-pot reaction is elegant and efficient.
-
Imidate Formation: Ethyl 3-aminobenzoate reacts with triethyl orthoformate under acidic conditions to form an intermediate ethyl N-phenylformimidate.
-
Azide Addition: Hydrazoic acid (HN₃), formed in situ from sodium azide and acetic acid, then acts as a potent nucleophile. It attacks the imidate intermediate.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization, driven by the formation of the stable aromatic tetrazole ring, to yield the final product.
This one-pot procedure is advantageous as it avoids the isolation of potentially unstable intermediates and typically proceeds with high atom economy.
Detailed Experimental Protocol (Hypothetical)
-
Materials: Ethyl 3-aminobenzoate (1 equiv.), sodium azide (NaN₃, 1.5 equiv.), triethyl orthoformate (1.5 equiv.), glacial acetic acid.
-
Step 1: Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 3-aminobenzoate in glacial acetic acid.
-
Step 2: Reaction Initiation: To the stirred solution, add triethyl orthoformate followed by the cautious, portion-wise addition of sodium azide. Safety Note: Sodium azide is highly toxic, and its reaction with acid generates volatile and explosive hydrazoic acid. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Step 3: Thermal Promotion: Heat the reaction mixture to reflux (typically around 120 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product will often precipitate as a solid.
-
Step 5: Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Physicochemical Properties and Structural Characterization
The physical and chemical properties of this compound dictate its handling, formulation, and behavior in biological systems.
Data Summary: Physicochemical Properties
| Property | Expected Value/Observation | Rationale & Significance |
| Molecular Formula | C₁₀H₁₀N₄O₂ | Confirmed by mass spectrometry. |
| Molar Mass | 218.21 g/mol | Foundational for stoichiometric calculations. |
| Appearance | White to off-white crystalline solid | Typical for small, aromatic organic compounds.[10][11] |
| Melting Point | ~100-110 °C (estimated) | The related para-isomer melts around 100-105 °C.[10][11] Useful for purity assessment. |
| Solubility | Soluble in common organic solvents (DMSO, DMF, Ethanol, Chloroform) | The aromatic and ester functionalities confer solubility in a range of organic media.[10] |
| pKa | ~4.5 - 5.0 (of the tetrazole N-H) | The tetrazole ring is acidic, comparable to a carboxylic acid, which is key to its bioisosteric function.[1][5] |
Spectroscopic Characterization
A self-validating protocol requires rigorous characterization of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the benzoate ring (typically in the 7.5-8.5 ppm region), a characteristic singlet for the tetrazole proton (often downfield, >9.0 ppm), and the quartet and triplet signals of the ethyl ester group (~4.4 ppm and ~1.4 ppm, respectively).[12][13]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show signals for the carbonyl carbon of the ester (~165 ppm), the aromatic carbons, the tetrazole carbon, and the two carbons of the ethyl group.[13]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include C=O stretching for the ester (~1710 cm⁻¹), C=N and N=N stretching from the tetrazole ring (~1610 cm⁻¹ and 1460 cm⁻¹), and C-H stretching from the aromatic and aliphatic groups.[13][14]
-
MS (Mass Spectrometry): The molecular ion peak [M]+ or [M+H]+ should be observed at m/z 218 or 219, respectively, confirming the molecular weight.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile scaffold for building drug-like molecules. Its bifunctional nature allows for two primary vectors of diversification.
Caption: Strategic utility of this compound in drug design.
Vector 1: The Tetrazole as a Carboxylate Mimic
The primary role of the tetrazole ring is to act as a bioisostere for a carboxylic acid.[15][16] In many protein-ligand interactions, a carboxylate group forms a critical salt bridge with positively charged arginine or lysine residues in the active site. Replacing this with a tetrazolate anion can preserve this crucial interaction while offering several advantages:
-
Metabolic Stability: Tetrazoles are generally not substrates for metabolic enzymes that modify carboxylic acids.[4]
-
Increased Lipophilicity: The tetrazole ring is more lipophilic than a carboxylic acid, which can improve cell membrane permeability and overall bioavailability.[4][17]
-
Tissue Distribution: The altered physicochemical properties can favorably modify the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
For example, derivatives of the related ethyl 4-(1H-tetrazol-1-yl)benzoate have recently been investigated as multi-target inhibitors for cancer metastasis, targeting kinases like BTK, BRAF, and FAK.[18][19] This underscores the potential of the tetrazole-benzoate scaffold in developing inhibitors for various enzyme classes.
Vector 2: The Ethyl Ester as a Synthetic Handle
The ethyl ester group is a versatile functional group for synthetic elaboration.
-
Saponification: It can be easily hydrolyzed under basic conditions (e.g., with NaOH or LiOH) to the corresponding carboxylic acid, 3-(1H-tetrazol-1-yl)benzoic acid. This unmasks a new functional group that can be used for further coupling reactions.
-
Amide Coupling: The resulting carboxylic acid is a key substrate for amide bond formation. Using standard coupling reagents (e.g., HATU, EDC), it can be reacted with a diverse array of amines to generate large libraries of amides. This is a cornerstone of modern medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its synthesis is straightforward, and its structure embodies the powerful concept of bioisosterism. By providing a metabolically robust mimic of a carboxylic acid on a synthetically versatile benzoate platform, it enables medicinal chemists to systematically optimize lead compounds, enhance their pharmacokinetic properties, and ultimately accelerate the development of novel therapeutics. The logical application of this and similar scaffolds is a testament to the enabling power of synthetic chemistry in the quest for new medicines.
References
- 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. PubMed.
- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications.
- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. Life Chemicals Blog.
- One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. NIH.
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central.
- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science.
- Efficient tetrazole synthesis via base-catalyzed Ugi MCR. SciSpace.
- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. American Chemical Society.
- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.
- 1H-Tetrazole synthesis. Organic Chemistry Portal.
- tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube.
- Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing.
- One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. MDPI.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
- Known tetrazole synthesis via azido‐Ugi reaction and expected AU‐7CR. ResearchGate.
- Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate.
- Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.
- Acid Bioisosteres. Cambridge MedChem Consulting.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
- This compound CAS 168618-33-5. BIOSYNCE.
- Tetrazoles via Multicomponent Reactions. Chemical Reviews.
- ethyl 4-(1,2,3,4-tetrazol-1-yl)benzoate. ChemBK.
- SYNTHESIS, ANTIOXIDANT ACTIVITY OF SOME NOVEL SCHIFF BASE DERIVED FROM ETHYL 4-AMINOBENZOATE. Connect Journals.
- Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate. Smolecule.
- ethyl 4-(tetrazol-1-yl)benzoate. ChemBK.
- Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. PubMed.
- Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. PubMed Central.
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental). HMDB.
- ethyl 4-(1H-tetrazol-1-yl)benzoate. ChemBK.
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Unknown Source.
- Supporting information. The Royal Society of Chemistry.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI.
- Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. SciSpace.
- Synthesis and Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate.
- Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. ResearchGate.
- Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. PubMed Central.
- Synthesis of novel 1H-tetrazole derivatives of chitosan via metal-catalyzed 1,3-dipolar cycloaddition. Catalytic and antibacterial properties of [3-(1H-tetrazole-5-yl)ethyl]chitosan and its nanoparticles. PubMed.
- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
- Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. ResearchGate.
- Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. ScienceDirect.
-
Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[8][20]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. NIH. Available at: .
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. biosynce.com [biosynce.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. chembk.com [chembk.com]
- 12. rsc.org [rsc.org]
- 13. scispace.com [scispace.com]
- 14. spcmc.ac.in [spcmc.ac.in]
- 15. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of Ethyl 3-(1H-tetrazol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for ethyl 3-(1H-tetrazol-1-yl)benzoate, a key intermediate in organic synthesis and drug development. As a Senior Application Scientist, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The information herein is grounded in authoritative sources and established safety principles for handling nitrogen-rich heterocyclic compounds.
Introduction: The Significance of this compound
This compound is a valued building block in medicinal chemistry. The tetrazole ring is a well-recognized bioisostere for a carboxylic acid group, offering advantages in terms of metabolic stability, lipophilicity, and the ability to engage in hydrogen bonding, which can enhance pharmacological activity.[1][2] Its derivatives have been investigated for a range of therapeutic applications, including their potential as anticancer agents.[3][4]
The synthesis of this and related tetrazoles often involves the use of potentially hazardous reagents, such as sodium azide.[5] Therefore, a thorough understanding of the safety and handling of not only the precursors but also the final product is paramount for any researcher working with this compound.
Chemical Structure and Properties
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="O"]; C9 [label="O"]; C10 [label="C"]; C11 [label="C"]; N1 [label="N"]; N2 [label="N"]; N3 [label="N"]; N4 [label="N"]; C12 [label="C"]; H1 [label="H"];
// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Ester group C1 -- C7 [len=1.5]; C7 -- C8 [label="O", len=1.5]; C7 -- C9 [label="O", len=1.5, style=double]; C8 -- C10 [len=1.5]; C10 -- C11 [len=1.5];
// Tetrazole ring C3 -- N1 [len=1.5]; N1 -- N2 [len=1.5]; N2 -- N3 [len=1.5, style=double]; N3 -- N4 [len=1.5]; N4 -- C12 [len=1.5, style=double]; C12 -- N1 [len=1.5]; C12 -- H1 [len=1.0];
} DOT Caption: Chemical structure of this compound.
| Property | Value | Source |
| CAS Number | 168618-33-5 | [6] |
| Molecular Formula | C10H10N4O2 | [7] |
| Molecular Weight | 218.21 g/mol | [7] |
| Appearance | White crystalline solid | [8][9] |
| Purity | >95% | [6] |
| Storage | Sealed in a dry environment at room temperature. | [7] |
Hazard Assessment and GHS Classification
Anticipated GHS Classification:
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | PICTOGRAM_GHS07 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | PICTOGRAM_GHS07 | Warning | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | PICTOGRAM_GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | PICTOGRAM_GHS07 | Warning | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | PICTOGRAM_GHS07 | Warning | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | Category 3 | PICTOGRAM_GHS07 | Warning | H335: May cause respiratory irritation |
Note: This classification is based on the GHS information provided for a positional isomer and should be treated as a strong advisory in the absence of a specific SDS for this compound.[10]
Key Safety Considerations:
-
Thermal Stability: Tetrazole-containing compounds are known for their high nitrogen content and can be energetic, decomposing exothermically upon heating.[11][12] While many are stable at ambient temperatures, their thermal decomposition can be rapid.[13][14] It is crucial to avoid heating the solid material unless the thermal stability has been well-characterized by techniques such as Differential Scanning Calorimetry (DSC).
-
Irritant Properties: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[10][15] Direct contact and inhalation of dust should be strictly avoided.
-
Toxicity: It is presumed to be harmful if ingested, inhaled, or absorbed through the skin.[10]
Safe Handling and Storage Protocols
A proactive approach to safety is essential when working with this compound. The following protocols are based on the presumed hazards and best practices for handling chemical intermediates.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
// Logical flow eye_protection -> hand_protection [style=invis]; hand_protection -> body_protection [style=invis]; body_protection -> respiratory_protection [style=invis]; } DOT Caption: Essential PPE for handling this compound.
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves are recommended. Ensure to inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: All handling of the solid material or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
3.2. Engineering Controls
-
Chemical Fume Hood: A properly functioning chemical fume hood is mandatory for all weighing and transfer operations.
-
Ventilation: Ensure the laboratory is well-ventilated.
3.3. Storage Requirements
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture ingress.
-
Store away from strong oxidizing agents, strong acids, and strong bases.
-
Avoid storing near sources of heat or ignition.
Emergency Procedures
Preparedness is key to mitigating the impact of any laboratory incident.
4.1. Spills and Leaks
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush designated for chemical waste.
-
Decontamination: Wipe the spill area with a damp cloth.
-
Waste Disposal: Place all contaminated materials into a clearly labeled hazardous waste container for disposal according to institutional guidelines.
4.2. First Aid Measures
-
In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
In case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[15]
-
If Inhaled: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
4.3. Fire Fighting
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
-
Hazards from Combustion: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Synthesis and Handling of Precursors
The synthesis of this compound often involves sodium azide (NaN₃), a highly toxic and potentially explosive reagent. Strict adherence to safety protocols during synthesis is non-negotiable.
5.1. Safe Handling of Sodium Azide
-
Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[10] It can form strong complexes with hemoglobin, impeding oxygen transport in the blood.[10]
-
Explosion Hazard: While thermally stable to a degree, it can decompose violently when heated above 275°C.[10] It can also form highly explosive heavy metal azides if it comes into contact with metals like lead or copper, which is a critical consideration for plumbing and equipment.
-
Handling Precautions:
-
Always weigh and handle sodium azide in a chemical fume hood.
-
Use non-metallic (e.g., ceramic or plastic) spatulas.
-
Avoid contact with acids, as this will generate the highly toxic and volatile hydrazoic acid (HN₃).[10]
-
Do not use chlorinated solvents.
-
5.2. Quenching of Residual Azide
After the reaction is complete, it is imperative to quench any unreacted sodium azide to render the waste stream safe for disposal. A standard and effective method involves the use of nitrous acid, generated in situ.
Experimental Protocol: Quenching Residual Sodium Azide
This protocol must be performed in a chemical fume hood.
-
Dilution: Ensure the aqueous solution containing the residual azide does not exceed a 5% concentration. Dilute with water if necessary.[15]
-
Addition of Sodium Nitrite: With vigorous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of sodium azide to be quenched.[15]
-
Acidification: Slowly and carefully add a 20% aqueous solution of sulfuric acid dropwise. This will generate nitrous acid, which reacts with the azide. Gas evolution (nitrogen and nitric oxide) will be observed. Continue adding acid until the solution is acidic (test with pH paper) and gas evolution ceases.[15]
-
Verification: Test for the presence of excess nitrite using starch-iodide paper. A blue color indicates that the quench is complete.[15]
-
Neutralization and Disposal: Neutralize the solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9 before transferring it to the appropriate aqueous hazardous waste container.
Conclusion
This compound is a valuable synthetic intermediate, but its safe use requires a comprehensive understanding of its potential hazards and those of its precursors. By adhering to the principles of hazard assessment, utilizing appropriate personal protective equipment and engineering controls, and following established protocols for handling and emergency response, researchers can work with this compound confidently and safely. The causality behind these protocols is rooted in the fundamental reactivity and toxicology of the tetrazole moiety and associated reagents. This self-validating system of safety ensures that both the researcher and the research are protected.
References
-
PubChem. ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate | C10H10N4O2 | CID 15007241. National Center for Biotechnology Information. [Link]
-
BIOSYNCE. This compound CAS 168618-33-5. [Link]
-
University of New Mexico Department of Chemistry & Chemical Biology. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
-
Thorn-Seshold, O. Quenching Azide. [Link]
-
University of Pennsylvania Environmental Health & Radiation Safety. (2024). Fact Sheet: Sodium Azide. [Link]
-
Chemistry LibreTexts. (2021). Sodium Azide. [Link]
-
ChemBK. ethyl 4-(1H-tetrazol-1-yl)benzoate. [Link]
-
ResearchGate. (2018). Features of thermal decomposition of N-substituted tetrazoles. [Link]
-
Wikipedia. Tetrazole. [Link]
-
Thorn-Seshold Lab. Quenching Azide. [Link]
-
The Journal of Physical Chemistry A. (2020). Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations. [Link]
-
Materials Advances. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. [Link]
-
The Journal of Physical Chemistry A. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. [Link]
-
Bio-Fine. 1-H-TETRAZOLE. [Link]
-
Safety Data Sheet. 1. Product and company identification 2. Hazard identification of the product. [Link]
-
GHS Hazardous Chemical Information List. [Link]
-
ScienceLab.com. material safety data sheet - ethyl benzoate 99%. [Link]
-
PubChem. 1H-Tetrazole | CH2N4 | CID 67519. [Link]
-
ChemBK. ethyl 4-(tetrazol-1-yl)benzoate. [Link]
-
ChemBK. ethyl 4-(1H-tetrazol-1-yl)benzoate. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
ResearchGate. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
PubMed. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. [Link]
-
Loba Chemie. (2016). ETHYL BENZOATE FOR SYNTHESIS MSDS CAS-No.. [Link]
-
National Center for Biotechnology Information. (2014). Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. [Link]
-
International Journal of ChemTech Research. (2010). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. [Link]
-
National Institutes of Health. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
ResearchGate. The characterization of the prepared tetrazole compounds. [Link]
Sources
- 1. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate | C10H10N4O2 | CID 15007241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chembk.com [chembk.com]
- 11. Antiallergic action of 6-ethyl-3-(1h-tetrazol-5-YL) chromone (AA-344) on immediate hypersensitivity reaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. biosynce.com [biosynce.com]
- 14. directpcw.com [directpcw.com]
- 15. file.ambeed.com [file.ambeed.com]
Introduction: Contextualizing Ethyl 3-(1H-tetrazol-1-yl)benzoate in Pharmaceutical Development
An In-Depth Technical Guide to the Solubility and Stability of Ethyl 3-(1H-tetrazol-1-yl)benzoate
This compound is a heterocyclic compound featuring a tetrazole ring and a benzoate ester moiety. While specific applications for this exact molecule are not extensively documented in public literature, its structural motifs are of significant interest in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often employed to enhance metabolic stability and improve physicochemical properties of drug candidates.[1][2][3] The overall structure suggests its potential role as a synthetic intermediate in the creation of more complex active pharmaceutical ingredients (APIs).[4]
For any compound progressing through the drug development pipeline, a thorough understanding of its solubility and stability is paramount. These fundamental properties directly influence bioavailability, manufacturability, formulation design, and regulatory approval.[5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for characterizing the solubility and stability of novel compounds like this compound. It synthesizes established methodologies with mechanistic insights, grounding all protocols in authoritative guidelines from the International Council for Harmonisation (ICH).
Section 1: Solubility Profiling
Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a critical determinant of a drug's absorption and bioavailability. For a molecule like this compound, its solubility will be governed by the interplay between the polar, acidic tetrazole ring (pKa similar to acetic acid) and the more lipophilic ethyl benzoate portion.[1][2] We will explore the two primary types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility: An Early Discovery Tool
Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock solution (typically DMSO), precipitates in an aqueous medium.[6] This high-throughput assessment is invaluable during early drug discovery for quickly ranking and filtering large numbers of compounds, as poor kinetic solubility can flag potential issues for later development.[6]
This protocol is designed to rapidly assess the point of precipitation. The underlying principle is that as the compound precipitates, the turbidity of the solution increases, which can be measured by nephelometry (light scattering).[7]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a series of wells.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first well to achieve a high starting concentration (e.g., 200 µM) with a low final DMSO percentage (typically ≤1%). Perform serial dilutions across the plate.
-
Incubation & Measurement: Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C). Measure the turbidity of each well using a plate-based nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control wells.
Thermodynamic Solubility: The Pre-formulation Gold Standard
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[6][8] This is a more accurate and relevant measure for formulation and preclinical development, as it reflects the true solubility of the solid API.[7] The shake-flask method is the most widely accepted technique for this determination.[8]
This method ensures that equilibrium is reached between the undissolved solid and the saturated solution.
-
Compound Addition: Add an excess amount of solid this compound to vials containing various relevant media (e.g., purified water, 0.1N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer). The presence of excess solid is crucial.[9]
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). Causality Note: This two-step separation is critical. Centrifugation pellets the bulk of the solid, while filtration removes fine particulates that could otherwise lead to an overestimation of solubility.[7]
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Solid-State Analysis: Analyze the remaining solid residue by techniques like X-ray powder diffraction (XRPD) to confirm that the solid form has not changed during the experiment (e.g., converted to a hydrate or a different polymorph).[7]
Data Presentation and Workflow
Caption: Decision workflow for selecting the appropriate solubility assay.
| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Method |
| Purified Water | ~6.5 | 25 | 55 | Thermodynamic |
| 0.1 N HCl | 1.2 | 37 | 65 | Thermodynamic |
| Acetate Buffer | 4.5 | 37 | 50 | Thermodynamic |
| Phosphate Buffer | 7.4 | 37 | 45 | Thermodynamic |
| Phosphate Buffer | 7.4 | 25 | 120 | Kinetic |
Section 2: Stability Assessment and Forced Degradation
Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[10][11] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[5] This is essential for developing and validating stability-indicating analytical methods.[10]
Theoretical Considerations for Degradation
This compound has two primary moieties susceptible to degradation:
-
Ester Linkage: Esters are prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (3-(1H-tetrazol-1-yl)benzoic acid) and ethanol.
-
Tetrazole Ring: While generally stable, the tetrazole ring's stability can be influenced by pH, temperature, and light.[1][12] Literature suggests that some tetrazole-containing APIs, particularly certain sartans, are susceptible to degradation under alkaline conditions. Photodegradation can also lead to ring cleavage.[13]
Experimental Protocol: Forced Degradation Study
This protocol is designed in accordance with ICH guideline Q1A(R2).[10][14] The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradants are formed without generating secondary products that would not be seen under normal storage conditions.[15]
-
Stock Solution & Controls: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water. A control sample, protected from stress conditions, should be analyzed at each time point.
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 8 hours).
-
Withdraw samples at intermediate time points, neutralize with an equivalent amount of base, and dilute for analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Store at room temperature (esters are often highly labile to base).
-
Withdraw samples at shorter time points (e.g., 0.5, 1, 2 hours), neutralize with an equivalent amount of acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature for a defined period (e.g., 24 hours).
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid compound in a controlled temperature oven (e.g., 80°C) for a set duration (e.g., 7 days).
-
Also, store a solution of the compound at 60°C.
-
At the end of the study, dissolve the solid or dilute the solution for analysis.
-
-
Photolytic Degradation (as per ICH Q1B):
-
Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to shield it from light.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method. The method must be capable of separating the parent peak from all process impurities and degradation products.[16] Peak purity analysis using a photodiode array (PDA) detector is essential. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structure.[16][17]
Data Presentation and Workflow
Caption: Workflow for a comprehensive forced degradation study.
| Stress Condition | Duration | % Assay Remaining | No. of Degradants >0.1% | Major Degradation Product(s) |
| 0.1 N HCl, 60°C | 8 hours | 88.5% | 1 | 3-(1H-tetrazol-1-yl)benzoic acid |
| 0.1 N NaOH, RT | 2 hours | 82.1% | 1 | 3-(1H-tetrazol-1-yl)benzoic acid |
| 3% H₂O₂, RT | 24 hours | 99.2% | 0 | None significant |
| Heat, 80°C (Solid) | 7 days | 99.8% | 0 | None significant |
| Photolysis (ICH Q1B) | 7 days | 94.5% | 2 | Degradant 1 (DP1), Degradant 2 (DP2) |
Conclusion
A comprehensive evaluation of the solubility and stability of this compound is a foundational requirement for its potential development. The methodologies outlined in this guide provide a robust framework for this characterization. Kinetic and thermodynamic solubility assays will define its dissolution behavior, directly informing its suitability for further study and guiding formulation strategies. Concurrently, a systematic forced degradation study, grounded in ICH principles, will reveal its intrinsic stability, identify potential liabilities, and enable the development of a validated, stability-indicating analytical method. The data generated through these workflows are indispensable for making informed decisions, mitigating risks, and ultimately ensuring the quality and safety of any potential drug candidate derived from this scaffold.
References
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.
- Improving the Stability of Tetrazole-Containing Compounds in Solution. (2025). Benchchem.
- Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. (n.d.). Benchchem.
- ICH Q1A(R2) Stability testing of new drug substances and products. (n.d.). ICH.
- ICH Q1 guideline on stability testing of drug substances and drug products. (2026). European Medicines Agency.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). MDPI.
- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). ICH.
- ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
- ICH releases overhauled stability guideline for consultation. (2025). RAPS.
- View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023). Al-Nahrain Journal of Science.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2025). Al-Nahrain Journal of Science.
- This compound CAS 168618-33-5. (n.d.). BIOSYNCE.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Increasing the limits of energy and safety in tetrazoles. (2023). RSC Publishing.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses. (2024). Guidechem.
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Tetrazoles. (2025). Benchchem.
- Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. (2025). Journal of Chemical & Engineering Data.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry.
- ethyl 4-(1,2,3,4-tetrazol-1-yl)benzoate. (2024). ChemBK.
- Tetrazole – Knowledge and References. (n.d.). Taylor & Francis.
- Tetrazole CAS#: 288-94-8. (n.d.). ChemicalBook.
- Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate. (2023). Smolecule.
- HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2... (n.d.). ResearchGate.
- a validated rapid rp-uhplc method for determination of assay and related substances in ttbb. (n.d.). IJRPC.
- ethyl 4-(tetrazol-1-yl)benzoate. (2024). ChemBK.
- Forced Degradation Studies. (2016). MedCrave online.
- Forced Degradation Studies. (2016). SciSpace.
- Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. (n.d.). ACS Publications.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry.
- ethyl 4-(1H-tetrazol-1-yl)benzoate. (2024). ChemBK.
- Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. (2025). PubMed.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (n.d.). MDPI.
- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. (2010). Chimia.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). National Institutes of Health.
Sources
- 1. View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review [mail.anjs.edu.iq]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Page loading... [guidechem.com]
- 4. biosynce.com [biosynce.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. snscourseware.org [snscourseware.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Tetrazole Chronicle: A Journey from Serendipitous Discovery to Indispensable Scaffolds in Modern Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms, has traversed a remarkable journey from an obscure chemical curiosity to a cornerstone in medicinal chemistry, a powerhouse in energetic materials, and a versatile component in materials science. This guide delves into the rich history of tetrazole compounds, tracing their serendipitous discovery in the late 19th century, the revolutionary advancements in their synthesis, and the blossoming of their applications across diverse scientific disciplines. We will explore the pioneering work that established the fundamental chemistry of tetrazoles, the mechanistic intricacies of their formation, and the structure-activity relationships that have cemented their status as a "privileged scaffold" in modern research and development.
The Dawn of the Tetrazole Era: A Serendipitous Discovery
The story of tetrazoles begins in 1885 with the Swedish chemist J. A. Bladin.[1][2][3] While investigating the reaction of dicyanophenylhydrazine with nitrous acid at the University of Uppsala, Bladin unexpectedly synthesized the first derivative of this novel heterocyclic system.[4][5] His work, published in the Berichte der Deutschen Chemischen Gesellschaft, laid the foundational stone for a field of chemistry that would remain relatively dormant for several decades before experiencing an exponential surge in interest.[6][7]
Initially, the study of tetrazoles was a niche area, with only a few hundred derivatives reported in the 65 years following Bladin's discovery.[5] The early 20th century saw sporadic investigations into their properties, but it wasn't until the mid-1950s that the scientific community began to unlock the immense potential held within this nitrogen-rich ring.[5][8]
Revolutionizing Synthesis: The Advent of Cycloaddition and Beyond
The initial methods for synthesizing tetrazoles were often cumbersome and limited in scope. A significant breakthrough came with the development of the [3+2] cycloaddition reaction, a powerful tool for constructing five-membered rings. This reaction, particularly the addition of an azide to a nitrile, became the cornerstone of tetrazole synthesis.
The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift
The mechanistic understanding and broad application of 1,3-dipolar cycloadditions were extensively developed by Rolf Huisgen in the 1960s, a contribution so significant that the reaction often bears his name.[9][10] The Huisgen cycloaddition involves the reaction of a 1,3-dipole (in this case, an azide) with a dipolarophile (a nitrile) in a concerted, pericyclic process.[9][11] This elegant and efficient method provided a versatile and high-yielding route to a wide array of 5-substituted-1H-tetrazoles.[4]
Mechanism of the Huisgen 1,3-Dipolar Cycloaddition for Tetrazole Synthesis:
The reaction proceeds through a concerted [2s+4s] cycloaddition, where the 2 π-electrons of the nitrile and the 4 π-electrons of the azide participate in a cyclic transition state.[11] Density functional theory (DFT) calculations have further elucidated the mechanism, suggesting a nitrile activation step followed by cyclization.[12][13]
Caption: The Huisgen 1,3-dipolar cycloaddition of a nitrile and an azide.
Evolution of Synthetic Methodologies
While the Huisgen cycloaddition remains a cornerstone, research has continued to refine and expand the synthetic chemist's toolbox for creating tetrazoles. Key advancements include:
-
Catalysis: The use of various catalysts, including zinc salts, silica sulfuric acid, and zeolites, has been shown to improve reaction rates, yields, and overall efficiency under milder conditions.[14][15]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate the synthesis of tetrazoles, often leading to significantly reduced reaction times.[4]
-
Multicomponent Reactions: One-pot, multicomponent reactions, such as those starting from aldehydes, offer a streamlined and atom-economical approach to constructing complex tetrazole derivatives.[16]
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole
This protocol provides a representative method for the synthesis of a 5-substituted-1H-tetrazole using a copper-catalyzed cycloaddition reaction.
Materials:
-
Benzonitrile
-
Sodium azide
-
Cupric sulfate pentahydrate (CuSO₄·5H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of benzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and cupric sulfate pentahydrate (2 mol%).
-
Stir the reaction mixture at room temperature and then raise the temperature to 120°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford 5-phenyl-1H-tetrazole.[17]
The Rise of a Privileged Scaffold: Applications Across the Scientific Spectrum
The unique physicochemical properties of the tetrazole ring have propelled its adoption in a multitude of scientific and technological fields.
Medicinal Chemistry: The Carboxylic Acid Bioisostere
A pivotal moment in the history of tetrazoles was the recognition of their ability to act as a bioisostere for the carboxylic acid group.[18] This discovery opened the floodgates for their use in drug design.
Physicochemical Properties: Tetrazole vs. Carboxylic Acid
| Property | Carboxylic Acid | Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0 | ~4.5 - 5.1 | Both are ionized at physiological pH, allowing tetrazoles to mimic the ionic interactions of carboxylates with biological targets.[8][19] |
| Lipophilicity (logP) | Lower | Higher | The increased lipophilicity of the tetrazolate anion can enhance membrane permeability and oral absorption.[8][20] |
| Metabolic Stability | Susceptible to various metabolic pathways | Generally more resistant to metabolic degradation | Can lead to improved pharmacokinetic profiles and reduced formation of reactive metabolites.[8] |
The ability of the tetrazole ring to mimic the acidic properties of a carboxylic acid while offering improved metabolic stability and lipophilicity has made it a "privileged scaffold" in medicinal chemistry.[21] This has led to the development of numerous FDA-approved drugs across various therapeutic areas.
Examples of FDA-Approved Drugs Containing a Tetrazole Moiety: [22][23][24][25]
-
Antihypertensives (Angiotensin II Receptor Blockers): Losartan, Valsartan, Irbesartan, Candesartan
-
Antifungals: Oteseconazole
-
Anticonvulsants: Cenobamate
-
Antibiotics: Ceforanide, Cefotiam
Caption: Tetrazole as a carboxylic acid bioisostere in various drug classes.
Energetic Materials: A Nitrogen-Rich Powerhouse
The high nitrogen content and significant heat of formation of tetrazole derivatives make them attractive candidates for use as energetic materials.[26][27] They are explored as components in explosives, propellants, and gas generators for applications such as airbags.[23][28] The decomposition of tetrazole-based energetic materials often produces environmentally benign nitrogen gas.[26] Research in this area focuses on synthesizing new derivatives with enhanced performance characteristics, such as increased detonation velocity and thermal stability, while minimizing sensitivity to shock and friction.[29][30][31][32]
Materials Science: Building Blocks for Functional Materials
The versatility of the tetrazole ring extends into the realm of materials science. Its ability to coordinate with metal ions has led to the development of metal-organic frameworks (MOFs) with applications in gas storage and catalysis.[13] Furthermore, tetrazole-containing polymers have been synthesized and investigated for their unique properties, including their potential use in information recording systems and as specialized ligands.[13]
Conclusion and Future Outlook
From its humble beginnings as a chemical curiosity, the tetrazole ring has firmly established itself as a molecule of immense scientific and practical importance. The journey from Bladin's initial discovery to the widespread use of tetrazole-containing drugs and materials is a testament to the power of fundamental research and the continuous evolution of synthetic chemistry. The ongoing exploration of novel synthetic methodologies, the deeper understanding of structure-property relationships, and the innovative application of tetrazoles in new frontiers of science ensure that the story of this remarkable heterocycle is far from over. As researchers continue to unlock its potential, the tetrazole ring is poised to play an even more significant role in shaping the future of medicine, materials, and technology.
References
- Huisgen, R. 1,3-Dipolar Cycloadditions. Angew. Chem. Int. Ed. Engl.1963, 2 (10), 565–598.
-
Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
- Zhou, Y., et al. Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules2017, 22(11), 1917.
- Jawad, A. A., et al. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science2023, 26(1), 1-7.
- Manfred, K., et al. New energetic materials from triazoles and tetrazines.
-
ResearchGate. Some examples of tetrazole-containing medications. [Link]
- Wang, L., et al. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules2012, 17(12), 14857-14866.
- Ostad, F., et al. A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society2013, 24(1), 169-174.
- Hsu, C.-Y., et al. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances2025, 15, 12345-12367.
-
ResearchGate. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. [Link]
- Sasidharan, M., et al. Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. J. Org. Chem.2011, 76(15), 6297–6301.
- Liu, Y., et al. Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds. J.
- Himo, F., et al. Mechanisms of tetrazole formation by addition of azide to nitriles. J. Am. Chem. Soc.2005, 127(8), 210-216.
-
ResearchGate. Drugs on the market with a tetrazole moiety. [Link]
- S. Panda, S., et al. A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry2013, 3(3), 664-671.
- Ess, D. H., et al. The 1,3-Dipolar Cycloaddition: From Conception to Quantum Chemical Design. WIREs Comput. Mol. Sci.2016, 6(5), 593-616.
-
MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]
- Breugst, M., & Reissig, H.-U. The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angew. Chem. Int. Ed.2020, 59, 12293-12307.
-
ResearchGate. Physiochemical and energetic properties of energetic compounds based on the tetrazole framework in a. [Link]
- Wei, H., et al. Energetic salts based on furazan-functionalized tetrazoles: Routes to boost energy. Chemistry - A European Journal2015, 21(28), 10194-10200.
- Aureggi, V. M., & Sedelmeier, G. Mechanistic Insights on Azide−Nitrile Cycloadditions: On the Dialkyltin Oxide−Trimethylsilyl Azide Route and a New Vilsmeier−Haack-Type Organocatalyst. J. Org. Chem.2011, 76(8), 2866–2876.
- Aureggi, V. M., et al. Mechanistic Insights on Azide−Nitrile Cycloadditions: On the Dialkyltin Oxide−Trimethylsilyl Azide Route and a New Vilsmeier−Haack-Type Organocatalyst. J. Am. Chem. Soc.2008, 130(35), 11538–11539.
- Klapötke, T. M., et al. Far Too Sensitive Explosives. ChemistryViews2012.
-
ResearchGate. Drugs in the Tetrazole Series. [Link]
-
Semantic Scholar. Mechanisms of tetrazole formation by addition of azide to nitriles. [Link]
-
The Curious Wavefunction. The same and not the same: Carboxylic acids and tetrazoles. [Link]
-
ResearchGate. [3+2] Cycloaddition of nitriles with azides. [Link]
-
ResearchGate. Common drugs containing the tetrazole ring. [Link]
- Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem2013, 8(3), 385–395.
- Deutsche Chemische Gesellschaft. Berichte der Deutschen Chemischen Gesellschaft, Volumen 18. Verlag Chemie, 1885.
- Malik, M. A., et al. Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect2019, 4(26), 7629-7656.
- Ostrovskii, V. A., et al. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Pharmaceuticals2023, 16(12), 1729.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Front. Chem.2024, 12, 1364964.
-
Wikipedia. Tetrazole. [Link]
- Ballatore, C., et al. Structure Property Relationships of Carboxylic Acid Isosteres. J. Med. Chem.2016, 59(13), 6374–6385.
-
International Journal of Pharmaceutical Sciences Review and Research. A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Link]
-
The Online Books Page. Berichte der Deutschen Chemischen Gesellschaft archives. [Link]
- Zhang, J., et al. Series of Azido and Fused-Tetrazole Explosives: Combining Good Thermal Stability and Low Sensitivity. ACS Appl. Mater. Interfaces2022, 14(35), 40486–40494.
- Berichte der Deutschen Chemischen.
-
Chemistry World. The explosive potential of nitrogen compounds. [Link]
- Berichte der Deutschen Chemischen Gesellschaft.
-
Iberlibro. Berichte der Deutschen Chemischen Gesellschaft 1885., 18. Jahrgang (4 Bde.). [Link]
- Neochoritis, C. G., et al. Tetrazoles via Multicomponent Reactions. Chem. Rev.2019, 119(3), 1970–2042.
-
Mini-Reviews in Medicinal Chemistry. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]
Sources
- 1. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berichte der Deutschen Chemischen Gesellschaft - Google 圖書 [books.google.com.tw]
- 7. Berichte der Deutschen Chemischen Gesellschaft 1885., 18. Jahrgang (4 Bde.) de Tiemann, Ferd. (Redacteur):: Gut (1885) 1. Auflage. | Versandantiquariat Höbald [iberlibro.com]
- 8. benchchem.com [benchchem.com]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 12. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 14. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 21. itmat.upenn.edu [itmat.upenn.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tetrazole - Wikipedia [en.wikipedia.org]
- 27. The explosive potential of nitrogen compounds | News | Chemistry World [chemistryworld.com]
- 28. Far Too Sensitive Explosives - ChemistryViews [chemistryviews.org]
- 29. tandfonline.com [tandfonline.com]
- 30. Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
Methodological & Application
Part 1: The Strategic Importance of Ethyl 3-(1H-tetrazol-1-yl)benzoate in Drug Design
An in-depth analysis of ethyl 3-(1H-tetrazol-1-yl)benzoate reveals its primary significance in medicinal chemistry not as a final active pharmaceutical ingredient (API), but as a crucial and versatile synthetic intermediate. Its structure, featuring a metabolically stable tetrazole ring as a carboxylic acid bioisostere and a readily modifiable ethyl ester, positions it as a valuable building block in the synthesis of a wide array of therapeutic agents. This guide provides a detailed exploration of its applications, supported by protocols and mechanistic insights for researchers in drug discovery and development.
The true value of this compound lies in its role as a scaffold. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in many drug candidates. The ethyl benzoate portion of the molecule provides a convenient handle for a variety of chemical transformations, allowing for the construction of more complex molecules with diverse biological activities.
Key Structural Features and Their Implications:
-
1H-Tetrazole Ring: This five-membered heterocyclic ring is a key feature, often introduced to mimic a carboxylic acid group. Its acidic nature at physiological pH allows it to participate in similar ionic interactions with biological targets as a carboxylate anion. However, the tetrazole ring is generally more resistant to metabolic degradation, leading to improved in vivo stability and oral bioavailability of the final drug compound.
-
Ethyl Ester Group: The ethyl ester at the 3-position of the benzene ring is a versatile functional group for synthetic chemists. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further derivatization. This flexibility is paramount in creating libraries of compounds for structure-activity relationship (SAR) studies.
Part 2: Application in the Synthesis of Angiotensin II Receptor Antagonists
One of the most prominent applications of tetrazole-containing compounds is in the development of angiotensin II receptor antagonists, a class of drugs widely used for the treatment of hypertension and heart failure. The general structure of many "sartan" drugs includes a biphenyl methyl group with a tetrazole at the ortho-position. While this compound does not fit this exact substitution pattern, its core structure is highly relevant for the synthesis of analogues and novel antagonists.
Hypothetical Synthetic Pathway to a Novel Angiotensin II Receptor Antagonist:
The following protocol outlines a plausible synthetic route from this compound to a hypothetical angiotensin II receptor antagonist. This multi-step synthesis highlights the utility of the starting material as a versatile building block.
Experimental Protocol: Synthesis of a Hypothetical Angiotensin II Receptor Antagonist
Step 1: Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Reagent Addition: Add lithium hydroxide (LiOH) (1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Acidify the reaction mixture with 1N HCl to pH ~3. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(1H-tetrazol-1-yl)benzoic acid.
Step 2: Amide Coupling with a Biphenyl Methyl Amine Derivative
-
Activation of Carboxylic Acid: Dissolve the 3-(1H-tetrazol-1-yl)benzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF). Add a peptide coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture for 20 minutes at room temperature.
-
Amine Addition: Add the desired biphenyl methyl amine derivative (1.0 eq) to the activated carboxylic acid solution.
-
Reaction and Isolation: Stir the reaction overnight at room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product is then purified by column chromatography to yield the final antagonist.
Visualization of the Synthetic Workflow:
Caption: Synthetic pathway from this compound to a target antagonist.
Part 3: Potential as a Scaffold for Anti-Inflammatory Agents
The tetrazole motif is also found in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. The acidic nature of the tetrazole ring can be crucial for interacting with key residues in the active sites of enzymes such as cyclooxygenases (COX-1 and COX-2).
Conceptual Pathway for COX Inhibition:
The 3-(1H-tetrazol-1-yl)benzoic acid, obtained from the hydrolysis of the ethyl ester, could serve as a foundational structure for novel COX inhibitors. The tetrazole would act as the acidic headgroup, binding to the active site of the COX enzyme, while further modifications on the phenyl ring could be explored to enhance potency and selectivity.
Visualization of a Potential Mechanism of Action:
Caption: Inhibition of prostaglandin synthesis by a tetrazole-based COX inhibitor.
Part 4: Quantitative Data of Related Compounds
To provide context for the potential efficacy of derivatives of this compound, the following table summarizes the biological activity of some known tetrazole-containing drugs.
| Compound Name | Target | IC50 / Binding Affinity | Therapeutic Area |
| Losartan | Angiotensin II Receptor (AT1) | 20 nM (Ki) | Hypertension |
| Irbesartan | Angiotensin II Receptor (AT1) | 1.3 nM (IC50) | Hypertension |
| Pranlukast | Cysteinyl Leukotriene Receptor 1 | 6.3 nM (IC50) | Asthma |
This data is illustrative and serves to highlight the potency that can be achieved with tetrazole-containing molecules.
Part 5: Conclusion and Future Directions
This compound is a strategically important starting material in medicinal chemistry. Its true potential is realized when it is utilized as a scaffold for the synthesis of more complex and biologically active molecules. The combination of a metabolically robust carboxylic acid bioisostere and a versatile synthetic handle makes it an attractive building block for the discovery of novel therapeutics in areas such as cardiovascular disease and inflammation. Future research could focus on developing novel synthetic methodologies to further diversify this scaffold and to explore its application in other therapeutic areas. The continued exploration of tetrazole-containing compounds is a promising avenue for the development of next-generation medicines.
References
-
Herr, R.J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. [Link]
-
Singh, H., et al. (2010). Tetrazoles: a remarkable and promising scaffold in medicinal chemistry. RSC Advances, 3(10), 1633-1667. [Link]
-
Wexler, R.R., et al. (1996). Nonpeptide angiotensin II receptor antagonists: the next generation in antihypertensive therapy. Journal of Medicinal Chemistry, 39(3), 625-656. [Link]
The Strategic Utility of Ethyl 3-(1H-tetrazol-1-yl)benzoate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of ethyl 3-(1H-tetrazol-1-yl)benzoate, a versatile intermediate in organic synthesis. We will delve into its preparation, key chemical transformations, and its role in the construction of complex molecular architectures, particularly those with pharmaceutical relevance. The protocols detailed herein are designed to be robust and reproducible, offering both practical guidance and an understanding of the underlying chemical principles.
Introduction: The Tetrazole Moiety as a Carboxylic Acid Bioisostere
The 1H-tetrazole ring is a prominent structural motif in medicinal chemistry, largely due to its role as a bioisostere of the carboxylic acid functional group. This heterocyclic system mimics the acidity and steric profile of a carboxylate, while offering advantages in terms of metabolic stability and lipophilicity. This compound serves as a valuable building block, presenting a stable, pre-formed tetrazole ring on a functionalized aromatic scaffold, ready for further elaboration. Its strategic importance lies in its ability to participate in a variety of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and development.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₄O₂ |
| Molecular Weight | 218.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Synthesis of this compound: A One-Pot Approach
The synthesis of 1-substituted-1H-tetrazoles from primary amines, triethyl orthoformate, and sodium azide is a well-established and efficient method.[1][2] This one-pot reaction proceeds via the formation of an intermediate imidate, which then reacts with azide, followed by cyclization to the tetrazole ring.
Sources
Application Note: A Streamlined Protocol for the Synthesis of Ethyl 3-(1H-tetrazol-1-yl)benzoate Derivatives
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of ethyl 3-(1H-tetrazol-1-yl)benzoate derivatives. Tetrazole-containing compounds are of paramount importance in medicinal chemistry, frequently serving as bioisosteres for carboxylic acid groups to enhance the pharmacokinetic profiles of drug candidates.[1][2][3] Their broad spectrum of biological activities, including anticancer, antihypertensive, and antibacterial properties, makes them a privileged scaffold in drug discovery.[2][4] This guide details a robust synthetic route, offers in-depth explanations for key experimental choices, outlines critical safety procedures for handling hazardous reagents, and provides a framework for the analytical characterization of the final product.
Introduction: The Significance of the Tetrazole Moiety
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a crucial pharmacophore in modern drug design.[2] Its ability to act as a metabolically stable substitute for the carboxylic acid group can lead to improved lipophilicity, enhanced bioavailability, and better receptor binding affinity without a significant increase in toxicity.[2] This bioisosteric replacement is a cornerstone strategy in medicinal chemistry, exemplified by blockbuster drugs like Losartan, which incorporates a tetrazole ring to achieve its antihypertensive effects.[1] The this compound scaffold is a valuable building block for creating libraries of compounds for screening, with recent studies highlighting its potential as a multi-target inhibitor in cancer metastasis.[5]
The most prevalent and efficient method for constructing the tetrazole ring is the Huisgen [3+2] cycloaddition reaction between a nitrile and an azide.[3][6] This reaction is often lauded as a "click chemistry" process due to its high efficiency, operational simplicity, and favorable reaction kinetics.[7][8][9] This application note will leverage a similar, direct approach to synthesize the target 1-substituted tetrazole derivative.
Synthetic Workflow Overview
The synthesis of this compound is achieved via a one-pot reaction from a commercially available starting material, ethyl 3-aminobenzoate. The workflow involves the reaction of the amine with sodium azide and an orthoformate ester in an acidic medium, which facilitates the formation of the tetrazole ring directly on the aromatic scaffold.
Caption: Overall workflow for the synthesis and characterization of the target compound.
Critical Safety Protocols: Handling Sodium Azide
WARNING: Sodium azide (NaN₃) is an extremely hazardous substance that requires strict safety protocols. It is acutely toxic and a potentially explosive compound.
-
Acute Toxicity: Sodium azide is fatal if swallowed, inhaled, or absorbed through the skin.[10][11] It can form highly toxic and volatile hydrazoic acid (HN₃) upon contact with acids or water.[10][11][12] All manipulations involving sodium azide powder or concentrated solutions must be performed in a certified chemical fume hood. [12]
-
Explosion Hazard:
-
Avoid contact with metals. Sodium azide reacts with heavy metals such as lead, copper, silver, or zinc to form highly shock-sensitive and explosive metal azides.[12][13] Never use metal spatulas to handle sodium azide; use only ceramic or plastic utensils. [12]
-
Avoid disposing of azide-containing solutions down the drain, as explosive azides can accumulate in metal pipes.[13]
-
-
Personal Protective Equipment (PPE): Always wear a fully buttoned lab coat, closed-toe shoes, chemical splash goggles, and two pairs of nitrile gloves when handling sodium azide.[10][12][13] Change gloves immediately if contamination is suspected.
-
Spill & Waste Management:
-
Spills must be cleaned immediately by personnel equipped with appropriate PPE. Sweep solids carefully to avoid generating dust.[12]
-
All sodium azide waste and contaminated materials must be disposed of as hazardous waste according to institutional guidelines. Do not mix with other chemical waste streams unless explicitly permitted.
-
Materials and Apparatus
Table 1: Reagents and Chemicals
| Chemical Name | Formula | MW ( g/mol ) | CAS Number | Supplier | Notes |
| Ethyl 3-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 582-33-2 | Sigma-Aldrich | Starting material |
| Sodium Azide | NaN₃ | 65.01 | 26628-22-8 | Sigma-Aldrich | EXTREMELY TOXIC |
| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 122-51-0 | Sigma-Aldrich | Moisture sensitive |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Fisher Scientific | Corrosive |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific | For recrystallization |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | For work-up |
Apparatus
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bars
-
Glass funnel and filter paper
-
Büchner funnel and flask
-
Beakers and graduated cylinders
-
TLC plates (Silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Melting point apparatus
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of a regioisomeric tetrazole derivative.[14]
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-aminobenzoate (1.65 g, 0.01 mol) in 30 mL of glacial acetic acid. Stir until a clear solution is formed.
-
Set up the flask for reflux by attaching a condenser. Ensure the setup is secure and placed within a chemical fume hood.
Causality: Glacial acetic acid serves as both the solvent and a catalyst for the reaction.
Step 2: Reagent Addition
-
While stirring, carefully add sodium azide (0.715 g, 0.011 mol) to the solution in small portions.
-
Expert Insight: Adding the sodium azide slowly prevents clumping and controls any initial exotherm.
-
-
Using a syringe, add triethyl orthoformate (2.22 g, 2.5 mL, 0.015 mol) dropwise to the reaction mixture.
Causality: Triethyl orthoformate reacts with the primary amine to form an intermediate that is susceptible to nucleophilic attack by the azide ion, initiating the cyclization process.
Step 3: Cyclization Reaction
-
Heat the reaction mixture to reflux (approximately 118-120 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (1:1). The disappearance of the starting material spot (ethyl 3-aminobenzoate) indicates reaction completion.
Causality: Thermal energy is required to overcome the activation barrier for the [3+2] cycloaddition, driving the reaction to completion.
Step 4: Product Isolation and Work-up
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Prepare a 500 mL beaker containing approximately 200 mL of ice-cold deionized water.
-
Slowly pour the cooled reaction mixture into the beaker of ice water while stirring vigorously. A white or off-white precipitate should form.
-
Expert Insight: This step quenches the reaction and precipitates the organic product, which has low solubility in water, while the acetic acid and any unreacted salts remain in the aqueous phase.
-
-
Allow the suspension to stir in the cold for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove residual acetic acid and salts.
-
Dry the crude product under vacuum or in a desiccator.
Step 5: Purification
-
Recrystallize the crude solid from absolute ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.
-
Determine the yield and melting point of the final product, this compound.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.[15][16]
Caption: A simplified representation of the proposed reaction pathway.
Table 2: Expected Analytical Data
| Technique | Expected Result / Observation |
| FT-IR (KBr, cm⁻¹) | ~3130 (C-H stretch, tetrazole ring), ~2980 (C-H stretch, aliphatic), ~1720 (C=O stretch, ester), ~1600 (C=C stretch, aromatic), ~1280, 1100 (N-N=N, C=N, tetrazole ring vibrations).[14][17][18][19] |
| ¹H NMR (CDCl₃, δ ppm) | ~9.0-10.0 (s, 1H, C-H of tetrazole ring), ~7.5-8.5 (m, 4H, Ar-H), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃).[14][15] |
| ¹³C NMR (CDCl₃, δ ppm) | ~165 (C=O, ester), ~145-155 (C of tetrazole ring), ~125-135 (Ar-C), ~62 (-OCH₂), ~14 (-CH₃).[15] |
| Mass Spec. (ESI+) | Expected [M+H]⁺ corresponding to the molecular weight of the product (C₁₀H₁₀N₄O₂ = 218.21 g/mol ). |
Expert Insight on Characterization:
-
FT-IR: The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) from the starting material and the appearance of characteristic tetrazole ring vibrations are key indicators of a successful reaction.[15]
-
¹H NMR: The most diagnostic signal is the singlet for the C5-proton of the tetrazole ring, which is highly deshielded due to the electron-withdrawing nature of the four nitrogen atoms and typically appears far downfield.[14][15]
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined steps for synthesis, purification, and characterization, while adhering strictly to the critical safety precautions, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and medicinal chemistry. The efficiency of the one-pot reaction makes this an attractive method for generating libraries of related derivatives for further biological evaluation.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
- Ningbo Innopharmchem Co., Ltd. (n.d.). Tetrazole: A Key Player in Pharmaceutical Development and Drug Design.
- Ciobanu, A., et al. (2008). Click Azide−Nitrile Cycloaddition as a New Ligation Tool for the Synthesis of Tetrazole-Tethered C-Glycosyl α-Amino Acids. The Journal of Organic Chemistry, 74(3), 1327-1330.
- Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Pharmaceutical Chemistry & Chemical Science.
- Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.
- RSC Publishing. (n.d.). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances.
- Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review.
- PubMed. (2008). Click azide-nitrile cycloaddition as a new ligation tool for the synthesis of tetrazole-tethered C-glycosyl alpha-amino acids. PubMed.
- Karrouchi, K., et al. (2018). Tetrazoles via Multicomponent Reactions. Molecules, 23(1), 159.
- Sabinet. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
- ResearchGate. (n.d.). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds.
- Journal of Ovonic Research. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 17(4), 425-442.
- ResearchGate. (n.d.). ChemInform Abstract: A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 5-Sulfonyl Tetrazoles from Azides and Sulfonyl Cyanides.
- Growing Science. (n.d.). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. International Journal of Advanced Design and Manufacturing Technology.
- PubMed. (2007). 1,3-dipolar Cycloaddition: Click Chemistry for the Synthesis of 5-substituted Tetrazoles From Organoaluminum Azides and Nitriles.
- University of California, Santa Barbara. (2022). Sodium Azide Standard Operating Procedure.
- University of Illinois Urbana-Champaign. (2019). Sodium Azide (NaN3) Safety Information.
- The University of Toledo. (2018). Sodium Azide Standard Operating Procedure.
- Spectrum Chemical. (n.d.). Safety Data Sheet: Sodium Azide, Granular, Reagent.
- University of Pennsylvania. (n.d.). Safe Handling of Sodium Azide (SAZ).
- Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry, 22(6), 1596-1604.
- International Journal of Pharmaceutical Sciences and Research. (2010).
- Hulme, C., et al. (2012). Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. Tetrahedron Letters, 53(28), 3618-3621.
- Russian Journal of General Chemistry. (2018). Synthesis of New Tetrazole Derivatives and Their Biological Evaluation. Russian Journal of General Chemistry, 88(8), 1726-1731.
- Al-Fahad, D., et al. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. Bioorganic Chemistry, 158, 109178.
- PubMed. (2015). Synthesis of novel 1H-tetrazole derivatives of chitosan via metal-catalyzed 1,3-dipolar cycloaddition. Catalytic and antibacterial properties of [3-(1H-tetrazole-5-yl)ethyl]chitosan and its nanoparticles.
- Aday, B., et al. (2024). Molecular Hybrid Design, Synthesis, In Vitro Cytotoxicity, In Silico ADME and Molecular Docking Studies of New Benzoate Ester-Linked Arylsulfonyl Hydrazones. Molecules, 29(15), 3467.
Sources
- 1. nbinno.com [nbinno.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click azide-nitrile cycloaddition as a new ligation tool for the synthesis of tetrazole-tethered C-glycosyl alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. scielo.org.za [scielo.org.za]
- 18. pnrjournal.com [pnrjournal.com]
- 19. chalcogen.ro [chalcogen.ro]
Probing the Multi-Target Potential of Ethyl 3-(1H-tetrazol-1-yl)benzoate in Oncology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The landscape of cancer therapy is progressively shifting from a "one-target, one-drug" paradigm to a more holistic, multi-targeted approach to counteract the inherent complexity and adaptability of cancer cells.[1][2][3] This guide provides an in-depth technical overview and detailed experimental protocols for investigating the multi-target anticancer potential of a promising small molecule, ethyl 3-(1H-tetrazol-1-yl)benzoate. The tetrazole moiety, a well-recognized bioisostere of the carboxylic acid group, is a key pharmacophore in numerous medicinal chemistry campaigns due to its favorable metabolic stability and unique electronic properties.[4][5][6][7] This document will explore the rationale behind targeting multiple cancer-associated pathways, propose key molecular targets for this compound based on the activities of structurally related compounds, and provide step-by-step protocols for a suite of in vitro and in vivo assays to empirically validate its therapeutic potential.
Introduction: The Rationale for a Multi-Targeted Strategy
Cancer is a multifaceted disease characterized by aberrations in multiple signaling pathways that govern cell proliferation, survival, and metastasis.[4][8] Single-target therapies, while effective in certain contexts, are often susceptible to the development of drug resistance as cancer cells can reroute signaling through alternative pathways.[3] Multi-target drugs, by contrast, can simultaneously engage several key nodes within the oncogenic signaling network, leading to a more robust and durable therapeutic response.[1][3]
The tetrazole scaffold has emerged as a privileged structure in the design of novel anticancer agents.[4][5][6] Its ability to mimic the carboxylic acid functionality allows it to interact with a diverse range of biological targets. Notably, derivatives of the structurally related ethyl 4-(1H-tetrazol-1-yl)benzoate have demonstrated potential as multi-target inhibitors of cancer migration through the modulation of Bruton's tyrosine kinase (BTK), v-raf murine sarcoma viral oncogene homolog B (BRAF), and focal adhesion kinase (FAK). This precedent provides a strong impetus for the investigation of this compound as a novel multi-target anticancer agent.
Proposed Multi-Target Therapeutic Strategy
Based on the established anticancer activities of tetrazole-containing compounds and the known signaling pathways implicated in cancer progression, we hypothesize that this compound may exert its anticancer effects by concurrently inhibiting key players in proliferation, survival, and metastasis.
Hypothesized Molecular Targets:
-
Receptor Tyrosine Kinases (RTKs): Dysregulation of RTKs such as EGFR, VEGFR, and PDGFR is a common driver of oncogenesis. The electronic properties of the tetrazole ring may facilitate interactions with the ATP-binding pocket of these kinases.
-
Intracellular Signaling Kinases: Key downstream kinases in the MAPK/ERK and PI3K/AKT pathways, such as BRAF, MEK, AKT, and mTOR, are critical for cell proliferation and survival and represent plausible targets.[2]
-
Metastasis-Associated Kinases: Kinases like FAK and Src, which are pivotal in cell adhesion, migration, and invasion, are attractive targets for inhibiting metastatic dissemination.
The proposed multi-target approach is depicted in the following signaling pathway diagram:
Caption: Proposed multi-target inhibition by this compound.
Synthesis Protocol
The following is a generalized, multi-step synthesis protocol for this compound, adapted from established methods for analogous tetrazole derivatives.
Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Diazotization of Ethyl 3-aminobenzoate:
-
Dissolve ethyl 3-aminobenzoate in a solution of hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Formation of the Azide Intermediate:
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the sodium azide solution, maintaining a low temperature.
-
Stir the reaction mixture for 1-2 hours. The formation of the azide intermediate can be monitored by thin-layer chromatography (TLC).
-
-
Cyclization to form the Tetrazole Ring:
-
To the reaction mixture containing the azide intermediate, add triethyl orthoformate and a catalytic amount of a Lewis acid (e.g., zinc chloride).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the progress of the cyclization by TLC.
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
In Vitro Multi-Target Evaluation: Protocols
A tiered approach to in vitro evaluation is recommended, starting with broad-spectrum kinase profiling, followed by cell-based assays to assess phenotypic effects, and culminating in mechanistic studies to confirm the mode of action.
Experimental Workflow for In Vitro Evaluation:
Caption: Tiered workflow for in vitro evaluation.
Protocol: Broad-Spectrum Kinase Inhibition Assay
This assay provides an initial assessment of the compound's kinase inhibitory activity across a panel of cancer-relevant kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., EGFR, VEGFR2, BRAF, FAK, etc.)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Multichannel pipettes and plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point serial dilution in DMSO.
-
Kinase Reaction:
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of kinase solution (at 2X final concentration) to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a mixture of the peptide substrate and ATP (at 2X final concentration).
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Kinase Inhibition Profile
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) (Control) |
| EGFR | [Insert Value] | [Insert Value] |
| VEGFR2 | [Insert Value] | [Insert Value] |
| BRAF | [Insert Value] | [Insert Value] |
| FAK | [Insert Value] | [Insert Value] |
| SRC | [Insert Value] | [Insert Value] |
Protocol: Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.
Objective: To determine the IC50 of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U87 glioblastoma)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Wound Healing (Scratch) Assay for Cell Migration
This assay evaluates the effect of the compound on the migratory capacity of cancer cells.[9][10][11]
Objective: To assess the inhibitory effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line with high migratory potential (e.g., MDA-MB-231 breast cancer)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.[9][10]
-
Washing: Wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing a non-toxic concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression.
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol: Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the induction of apoptosis by the compound.[12][13][14][15][16]
Objective: To determine the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the samples by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Efficacy Evaluation: Xenograft Mouse Model
In vivo studies are crucial to validate the therapeutic potential of the compound in a physiological context.[17][18][19][20][21]
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line (e.g., A549)
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | [Insert Value] | - |
| This compound | 25 | [Insert Value] | [Insert Value] |
| This compound | 50 | [Insert Value] | [Insert Value] |
| Positive Control | [Varies] | [Insert Value] | [Insert Value] |
Conclusion
The protocols and application notes presented herein provide a comprehensive framework for the systematic evaluation of this compound as a multi-target anticancer agent. By employing a combination of in vitro and in vivo assays, researchers can elucidate its mechanism of action, identify its key molecular targets, and assess its therapeutic potential. This structured approach will facilitate the progression of this promising compound through the drug discovery pipeline and contribute to the development of next-generation cancer therapies.
References
-
Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1856–1868. [Link]
-
Multi-Targeted Cancer Therapies: Latest Advances and Clinical Trials. (2024). Insert Source Here. [Link]
-
Cancer Cell Signaling: Pathways & Mechanisms. (2024). StudySmarter. [Link]
-
Scratch Wound Healing Assay. Bio-protocol. [Link]
-
Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities. (2020). Signal Transduction and Targeted Therapy. [Link]
-
Wound healing assay. Wikipedia. [Link]
-
Potentials and future perspectives of multi-target drugs in cancer treatment: the next generation anti-cancer agents. (2024). Journal of Translational Medicine. [Link]
-
A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. (2015). Stem Cell Reports. [Link]
-
Tetrazole Derivatives as Promising Anticancer Agents. Bentham Science Publishers. [Link]
-
Signal Pathways Which Promote Invasion and Metastasis: Critical and Distinct Contributions of Extracellular Signal-Regulated Kinase and Ral-Specific Guanine Exchange Factor Pathways. (2000). Molecular and Cellular Biology. [Link]
-
Tetrazole Derivatives as Promising Anticancer Agents. PubMed. [Link]
-
Wound Healing Assay for Melanoma Cell Migration. (2021). Methods in Molecular Biology. [Link]
-
Mechanism of action of tetrazole-derived anticancer agents. ResearchGate. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. (2013). International Journal of Pharmacy and Biological Sciences. [Link]
-
All Cancer Signaling Pathways. Sino Biological. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). Toxicological Research. [Link]
-
An introduction to the wound healing assay using live-cell microscopy. (2017). Cell Migration. [Link]
-
Cell cycle and apoptosis analysis. Bio-protocol. [Link]
-
Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]
-
Apoptosis Protocols. USF Health. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Cell Signaling: Key Pathways and Therapeutic Targets | Technology Networks [technologynetworks.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Wound healing assay - Wikipedia [en.wikipedia.org]
- 11. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. ijpbs.com [ijpbs.com]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the Anticancer Screening of Ethyl 3-(1H-tetrazol-1-yl)benzoate
Document ID: AN-AC2026-ETB
Version: 1.0
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of ethyl 3-(1H-tetrazol-1-yl)benzoate, a novel small molecule with potential anticancer properties. The tetrazole moiety is a recognized pharmacophore in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for carboxylic acid groups, contributing to a wide range of biological activities.[1][2] This guide details an integrated workflow, from initial cytotoxicity screening to mechanistic assays, including the analysis of apoptosis and cell cycle distribution. The protocols herein are designed to be robust and self-validating, providing the necessary framework to rigorously assess the compound's therapeutic potential.
Introduction: The Rationale for Screening this compound
The tetrazole ring system is a privileged scaffold in the development of new therapeutic agents due to its unique physicochemical properties and metabolic stability.[3] Numerous tetrazole-containing compounds have demonstrated significant promise in oncology, acting on various targets to inhibit cancer cell proliferation and survival.[4][5] Some derivatives have been shown to induce apoptosis, generate oxidative stress in tumor cells, or interfere with critical cellular machinery like tubulin polymerization.[6][7]
This compound belongs to this promising class of compounds. Its structural analog, ethyl 4-(1H-tetrazol-1-yl)benzoate, has been investigated as a multi-target inhibitor of cancer migration, demonstrating activity against key kinases.[8][9] This provides a strong rationale for the systematic evaluation of the 3-substituted isomer. This guide outlines a strategic, multi-step screening protocol to determine its cytotoxic efficacy and elucidate its primary mechanism of action against cancer cells.
Compound Profile & Preparation
| Property | Value | Source/Note |
| Compound Name | This compound | - |
| Molecular Formula | C10H10N4O2 | Calculated |
| Molar Mass | 218.21 g/mol | Calculated |
| Appearance | White to pale yellow crystalline powder (typical for tetrazoles) | [6] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water | [6] |
Protocol 2.1: Preparation of Stock Solution
The causality behind using Dimethyl Sulfoxide (DMSO) as the solvent is its high dissolving power for a wide range of organic compounds and its miscibility with aqueous cell culture media. However, DMSO can have cytotoxic effects at concentrations typically above 0.5-1%; therefore, it is critical to maintain a consistent and low final concentration in all experiments, including vehicle controls.
-
Aseptic Handling: Perform all steps in a sterile biological safety cabinet to prevent contamination.
-
Weighing: Accurately weigh 5-10 mg of this compound using a calibrated analytical balance.
-
Dissolution: Dissolve the compound in high-purity, sterile-filtered DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C, protected from light. A properly stored stock solution is typically stable for several months.[10]
Experimental Screening Workflow
The evaluation of a novel compound follows a logical cascade, starting with broad screening and progressing to more detailed mechanistic studies. This approach ensures that resources are focused on compounds that show initial promise.
Caption: High-level workflow for anticancer screening.
Primary Screening: Cell Viability Assay
The initial step is to determine the compound's ability to reduce the viability of cancer cells. The MTT assay is a widely used, robust colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt (MTT) to a purple formazan product.[11] The amount of formazan is directly proportional to the number of living cells.
Protocol 4.1: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest cancer cells that are in the logarithmic phase of growth using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Control Wells: Include wells for "cells only" (positive viability control), "media only" (background control), and "vehicle control" (cells treated with the highest concentration of DMSO used for the compound).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical starting range is from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Add fresh medium containing the equivalent concentration of DMSO to the vehicle control wells.
-
Incubate for 48-72 hours. The incubation time should be consistent across experiments.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the crystals.[10]
-
Agitate the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution.[12]
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background noise.[12]
-
Data Analysis: IC50 Calculation
The half-maximal inhibitory concentration (IC50) is the concentration of the drug that inhibits cell viability by 50%.
-
Normalize Data: Subtract the average OD of the "media only" blank from all other wells.
-
Calculate Percent Viability:
-
Percent Viability = (OD of Treated Well / OD of Vehicle Control Well) * 100
-
-
Plot and Analyze: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
| Cell Line | Compound | Incubation Time | IC50 (µM) [Hypothetical] |
| MCF-7 (Breast) | This compound | 48h | 8.5 |
| A549 (Lung) | This compound | 48h | 12.2 |
| HCT116 (Colon) | This compound | 48h | 5.1 |
| Doxorubicin (Control) | Doxorubicin | 48h | 0.2 |
Mechanistic Assay: Apoptosis Detection
If the compound shows significant cytotoxicity, the next step is to determine if it induces programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this analysis.[14][15] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet, which is detected by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the membrane loses integrity, allowing PI to enter and stain the nuclear DNA.[16]
Caption: Principle of the Annexin V / PI apoptosis assay.
Protocol 5.1: Annexin V / PI Staining for Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its determined IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control and a vehicle control.
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the supernatant and the trypsinized cells for each sample to ensure all cells are collected.
-
Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and discard the supernatant.[14]
-
-
Cell Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[15][17] The calcium in this buffer is essential for Annexin V binding to PS.
-
Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (e.g., 1 mg/mL stock).[14] The exact volumes may vary by manufacturer, so follow the kit's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[15] Do not wash the cells after staining.
-
Analyze the samples immediately using a flow cytometer. Excite FITC with a 488 nm laser and detect emission at ~530 nm, and excite PI and detect emission at ~617 nm.
-
Collect at least 10,000 events per sample for statistical significance.
-
Data Analysis: Quantifying Apoptosis
The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
-
Lower-Left (Q3): Live cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic | Total Apoptotic (%) |
| Vehicle Control | 95.2 | 2.5 | 2.1 | 4.6 |
| Compound (IC50) | 45.8 | 35.1 | 18.5 | 53.6 |
| Compound (2x IC50) | 15.3 | 40.2 | 43.9 | 84.1 |
Mechanistic Assay: Cell Cycle Analysis
Anticancer compounds often exert their effects by disrupting the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M). This can be analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity via flow cytometry.[18] The amount of DNA in a cell correlates with its phase in the cycle (G1 cells have 2N DNA, G2/M cells have 4N DNA).
Protocol 6.1: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat them with the compound, typically at concentrations at or below the IC50, for a period that allows for cell cycle progression (e.g., 24 hours).
-
Cell Harvesting: Harvest both floating and adherent cells as described in Protocol 5.1.
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet (1x10⁶ cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This step is crucial for permeabilizing the cells and preserving their morphology.[19]
-
Fix the cells for at least 30 minutes at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[20]
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[19] RNase treatment is essential because PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser.
-
Measure the fluorescence signal on a linear scale and plot the data as a histogram of DNA content (fluorescence intensity) vs. cell count.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19] A sub-G1 peak often represents apoptotic cells with fragmented DNA.
-
Data Analysis: Cell Cycle Distribution
| Treatment | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 1.8 | 60.5 | 25.3 | 14.2 |
| Compound (0.5x IC50) | 5.4 | 55.1 | 15.2 | 29.7 |
| Compound (IC50) | 12.6 | 10.3 | 8.1 | 71.6 |
An accumulation of cells in the G2/M phase, as shown in the hypothetical data, would suggest that the compound may interfere with microtubule formation or the G2/M checkpoint.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, National Center for Biotechnology Information. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
-
Tetrazole Derivatives as Promising Anticancer Agents. Bentham Science. [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
-
The Annexin V Apoptosis Assay. University of Georgia. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. [Link]
-
Tetrazole Derivatives as Promising Anticancer Agents. PubMed, National Center for Biotechnology Information. [Link]
-
Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. PMC, National Center for Biotechnology Information. [Link]
-
Mechanism of action of tetrazole-derived anticancer agents. ResearchGate. [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Tetrazole Derivatives as Promising Anticancer Agents (PDF). ResearchGate. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. JNCI: Journal of the National Cancer Institute. [Link]
-
Cell cycle analysis. Wikipedia. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Assaying cell cycle status using flow cytometry. PMC, National Center for Biotechnology Information. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
In vitro methods of screening of anticancer agents. Slideshare. [Link]
-
Tetrazole: A privileged scaffold for the discovery of anticancer agents (PDF). ResearchGate. [Link]
-
Tetrazole: A privileged scaffold for the discovery of anticancer agents. PubMed, National Center for Biotechnology Information. [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. ResearchGate. [Link]
-
Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. ResearchGate. [Link]
-
Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. Taylor & Francis Online. [Link]
-
Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. PubMed, National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]
-
3-(1,2,3-Triazol-4-yl)-β-Carbolines and 3-(1H-Tetrazol-5-yl)-β-Carbolines: Synthesis and Evaluation of the Anticancer Activity against Colorectal Cancer Cell Lines. PMC, National Center for Biotechnology Information. [Link]
-
Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. PMC, National Center for Biotechnology Information. [Link]
-
Synthesis of novel 1H-tetrazole derivatives of chitosan via metal-catalyzed 1,3-dipolar cycloaddition. Catalytic and antibacterial properties of [3-(1H-tetrazole-5-yl)ethyl]chitosan and its nanoparticles. PubMed, National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. ResearchGate. [Link]
Sources
- 1. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrazole Derivatives as Promising Anticancer Agents | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 7. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. kumc.edu [kumc.edu]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Synthetic Techniques for Ethyl 3-(1H-tetrazol-1-yl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tetrazole Moiety in Modern Drug Discovery
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Although not found in nature, its unique electronic properties and high nitrogen content have made it an indispensable tool for drug designers.[2] A key application is its use as a metabolically stable bioisostere for the carboxylic acid group.[2][3][4] This substitution can significantly improve a drug candidate's pharmacokinetic profile, enhancing properties like lipophilicity, membrane permeability, and metabolic stability, while maintaining or improving binding affinity to biological targets. The ethyl 3-(1H-tetrazol-1-yl)benzoate framework represents a versatile building block, providing a strategic entry point for creating diverse libraries of compounds for screening and lead optimization in various therapeutic areas, including cancer and hypertension.[2][5]
This document provides a detailed guide to the primary synthetic methodologies for preparing this compound and its derivatives, offering both mechanistic insights and field-proven laboratory protocols.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the target scaffold can be broadly approached from two distinct and highly efficient starting points, each with its own strategic advantages. A third approach, utilizing multicomponent reactions, offers a powerful method for the rapid generation of complex derivatives.
-
Strategy A: [3+2] Cycloaddition from a Nitrile Precursor. This is the most direct and widely employed method for constructing the 5-substituted tetrazole ring. It involves the reaction of an organonitrile (ethyl 3-cyanobenzoate) with an azide source.[1][3][6][7][8]
-
Strategy B: N-Arylation from an Amine Precursor. This route begins with an aromatic amine (ethyl 3-aminobenzoate) and constructs the tetrazole ring onto the nitrogen atom, a classic method for preparing 1-substituted tetrazoles.[9][10]
-
Strategy C: Ugi-Azide Multicomponent Reaction. This elegant one-pot reaction allows for the simultaneous introduction of multiple points of diversity, making it ideal for creating libraries of complex 1,5-disubstituted tetrazole derivatives using an amine as a key input.[11][12][13][14]
Caption: Overview of synthetic pathways to the target scaffold.
Methodology A: [3+2] Cycloaddition from Ethyl 3-Cyanobenzoate
Principle and Mechanistic Rationale
The [3+2] cycloaddition, often referred to as a "click" reaction, is a powerful transformation that joins a 1,3-dipole (the azide ion) with a dipolarophile (the nitrile). The reaction proceeds through a concerted or stepwise mechanism to form the stable, aromatic tetrazole ring.[6][15][16] To enhance the electrophilicity of the nitrile carbon and facilitate the nucleophilic attack by the azide, a Lewis or Brønsted acid catalyst is essential.[6][17]
Sources
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Notes and Protocols for Investigating Ethyl 3-(1H-tetrazol-1-yl)benzoate in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Tetrazole Scaffold as a Privileged Structure in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents.[1][2] Among the heterocyclic compounds that have garnered significant attention, the tetrazole ring stands out as a "privileged structure" in medicinal chemistry.[1][3] This five-membered, nitrogen-rich heterocycle is a bioisostere of the carboxylic acid group, offering similar electronic and hydrogen-bonding characteristics but with improved metabolic stability and pharmacokinetic profiles.[4][5] Clinically established antimicrobial drugs, such as the cephalosporin antibiotics Cefamandole and Ceftezole, incorporate the tetrazole moiety, underscoring its value in this therapeutic area.[1][6]
Recent research has focused on hybrid molecules that couple the tetrazole ring with other pharmacophores to enhance antimicrobial potency and broaden the spectrum of activity.[2][4] These hybrid compounds have shown promise against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][6] The mechanism of action for many tetrazole-based antimicrobials involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, critical for DNA replication.[6]
This document provides detailed application notes and protocols for investigating the role of ethyl 3-(1H-tetrazol-1-yl)benzoate as a foundational molecule in the development of novel antimicrobial agents. While this specific ester may serve as a key intermediate[7], its potential as a lead compound or a scaffold for further chemical elaboration warrants systematic evaluation. These protocols are designed to guide researchers through the synthesis, characterization, and antimicrobial assessment of this compound and its derivatives.
Part 1: Synthesis and Characterization of this compound
The synthesis of this compound is a critical first step in its evaluation. While various methods exist for the formation of tetrazole rings, a common and effective approach involves the [3+2] cycloaddition of an azide source to a nitrile. The following protocol is a representative procedure adapted from established synthetic methodologies for similar tetrazole derivatives.[8][9][10]
Protocol 1.1: Synthesis of this compound
Rationale: This protocol outlines the synthesis of the target compound from ethyl 3-aminobenzoate. The key transformation is the formation of the tetrazole ring via a diazotization reaction followed by cyclization with sodium azide.
Materials:
-
Ethyl 3-aminobenzoate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR tubes, deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
FTIR spectrometer
-
Mass spectrometer
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, dissolve ethyl 3-aminobenzoate in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.
-
-
Azide Addition and Cyclization:
-
In a separate flask, dissolve sodium azide in water and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution from step 1 to the sodium azide solution. Vigorous gas evolution (N₂) will occur.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Extraction:
-
Neutralize the reaction mixture with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Monitor the purification process using TLC.
-
-
Characterization:
-
Confirm the structure of the purified this compound using:
-
¹H and ¹³C NMR spectroscopy: To identify the chemical environment of the protons and carbons.
-
FTIR spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester, C=N and N=N of the tetrazole ring).
-
Mass spectrometry: To determine the molecular weight of the compound.
-
-
Part 2: In Vitro Antimicrobial Susceptibility Testing
Once synthesized and characterized, this compound must be evaluated for its antimicrobial activity. The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).[11]
Workflow for Antimicrobial Evaluation
Caption: Workflow for the antimicrobial evaluation of a test compound.
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Rationale: The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[12][13]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Serial Dilution:
-
Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[12]
-
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | Experimental Value | Experimental Value |
| Ciprofloxacin (Control) | Known Value | Known Value |
Protocol 2.2: Minimum Bactericidal Concentration (MBC) Determination
Rationale: The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This helps to distinguish between bacteriostatic (inhibits growth) and bactericidal (kills) activity.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the microtiter plate.
-
Spot-plate these aliquots onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Part 3: this compound as a Scaffold for Derivative Synthesis
The true potential of this compound may lie in its utility as a starting material for more complex molecules. The ester functionality provides a reactive handle for derivatization, allowing for the exploration of structure-activity relationships (SAR).
Synthetic Strategy for Derivatization
Caption: A synthetic pathway for creating amide derivatives.
Protocol 3.1: Synthesis of Amide Derivatives
Rationale: Converting the ester to a carboxylic acid allows for amide bond formation with a variety of amines. This introduces new chemical diversity, which can be crucial for enhancing antimicrobial activity.
Procedure:
-
Hydrolysis:
-
Hydrolyze this compound to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous/alcoholic solvent system.
-
Acidify the reaction mixture to precipitate the carboxylic acid, which can then be filtered and dried.
-
-
Amide Coupling:
-
Dissolve the 3-(1H-tetrazol-1-yl)benzoic acid in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add an amide coupling agent (e.g., EDC, HOBt) and stir for 30 minutes.
-
Add the desired amine (R-NH₂) and a base (e.g., triethylamine) and stir at room temperature for 12-24 hours.
-
Perform an aqueous work-up and purify the resulting amide derivative by column chromatography or recrystallization.
-
Conclusion and Future Directions
These application notes and protocols provide a comprehensive framework for researchers to investigate the role of this compound in the discovery of new antimicrobial agents. By systematically synthesizing, characterizing, and evaluating this compound and its derivatives, it is possible to elucidate its potential as either a standalone antimicrobial agent or, more likely, as a versatile scaffold for the development of potent next-generation therapeutics. Future work should focus on expanding the library of derivatives to establish a clear structure-activity relationship and to optimize for potency, selectivity, and favorable pharmacokinetic properties.
References
- 1. isfcppharmaspire.com [isfcppharmaspire.com]
- 2. isfcppharmaspire.com [isfcppharmaspire.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynce.com [biosynce.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 12. pdb.apec.org [pdb.apec.org]
- 13. woah.org [woah.org]
Application Notes and Protocols: Ethyl 3-(1H-tetrazol-1-yl)benzoate for Studying Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of ethyl 3-(1H-tetrazol-1-yl)benzoate as a potential enzyme inhibitor. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, a common feature in the active sites of many enzymes.[1][2][3] This structural similarity suggests that this compound may act as a competitive inhibitor for a variety of enzymes. These application notes will delve into the rationale behind its use, detailed protocols for inhibitor characterization, and data interpretation.
Introduction: The Rationale for this compound in Enzyme Inhibition Studies
The tetrazole ring is a key pharmacophore in medicinal chemistry due to its unique physicochemical properties.[3][4] It is a bioisosteric replacement for the carboxylic acid group, meaning it has a similar size, shape, and electronic distribution.[1][2][3][5] This mimicry allows tetrazole-containing compounds to interact with enzyme active sites that typically bind carboxylate substrates or cofactors. The acidic nature of the tetrazole ring (pKa ≈ 4.9) is comparable to that of carboxylic acids, enabling similar ionic and hydrogen bonding interactions.[3]
This compound is a valuable tool for enzyme inhibition studies for several reasons:
-
Broad Spectrum Potential: The tetrazole moiety has been incorporated into inhibitors targeting a wide range of enzymes, including cyclooxygenases (COX), carbonic anhydrases, fatty acid amide hydrolase (FAAH), and various kinases.[1][6][7][8] This suggests that this compound could be a versatile starting point for screening against multiple enzyme targets.
-
Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid group, which can be advantageous for in vivo studies.[2][4]
-
Synthetic Accessibility: The synthesis of this compound and its derivatives is well-documented, allowing for the generation of focused compound libraries for structure-activity relationship (SAR) studies.[9][10][11][12]
Potential Enzyme Targets and Mechanisms of Action
Based on the known activities of other tetrazole-containing compounds, this compound could potentially inhibit enzymes such as:
-
Proteases: Many proteases recognize and cleave peptide bonds adjacent to acidic residues (e.g., aspartate, glutamate). The tetrazole could mimic these side chains.
-
Kinases: Some kinase inhibitors feature acidic groups that interact with the hinge region or catalytic lysine.
-
Metalloenzymes: The nitrogen-rich tetrazole ring can act as a zinc-binding group, making it a potential inhibitor of metalloenzymes like carbonic anhydrases.[6]
-
Enzymes in Metabolic Pathways: Tetrazole derivatives have shown inhibitory activity against enzymes involved in carbohydrate and fatty acid metabolism.[2][8]
The primary expected mechanism of inhibition is competitive inhibition , where the inhibitor directly competes with the substrate for binding to the enzyme's active site. However, other modes of inhibition, such as non-competitive or mixed inhibition, are also possible and should be experimentally determined.[13]
Experimental Protocols
This section provides detailed protocols for characterizing the inhibitory activity of this compound.
Initial Screening for Enzyme Inhibition
This protocol outlines a general method for an initial screen to determine if this compound inhibits the enzyme of interest.
Workflow for Initial Enzyme Inhibition Screening
Caption: Workflow for the initial screening of enzyme inhibition.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Appropriate assay buffer
-
This compound
-
DMSO (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Set up the assay plate:
-
Control wells: Add assay buffer and DMSO (vehicle control).
-
Test wells: Add assay buffer and the inhibitor stock solution to a final concentration (e.g., 10 µM).
-
-
Add the enzyme to all wells at a predetermined optimal concentration.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to all wells. The substrate concentration should ideally be at or near the Michaelis constant (Km) for the enzyme.
-
Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) over time using a microplate reader.[14] The initial rate of the reaction is the most important parameter.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] * 100
A significant reduction in the reaction rate in the presence of the inhibitor suggests that it is active and warrants further investigation.
Determination of the IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[15] It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[15]
Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 value.
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer containing a constant concentration of DMSO. A typical concentration range would be from 100 µM down to 0.1 nM.
-
Set up the assay plate as in the initial screen, but with the different inhibitor concentrations in the test wells.
-
Follow the same procedure for adding the enzyme, pre-incubating, and adding the substrate.
-
Measure the initial reaction rates for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration .
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The IC50 value is the concentration at which the curve crosses 50% inhibition.[15][16][17]
Table 1: Example IC50 Data for this compound against a Hypothetical Enzyme
| [Inhibitor] (µM) | log[Inhibitor] | % Inhibition |
| 100 | 2 | 95.2 |
| 30 | 1.48 | 88.1 |
| 10 | 1 | 75.3 |
| 3 | 0.48 | 52.1 |
| 1 | 0 | 28.9 |
| 0.3 | -0.52 | 10.5 |
| 0.1 | -1 | 2.3 |
| 0 | - | 0 |
Determining the Mode of Inhibition
Understanding how an inhibitor interacts with an enzyme (i.e., its mode of inhibition) is crucial for drug development.[18][19] The mode of inhibition can be determined by measuring the enzyme's kinetic parameters (Km and Vmax) in the presence of different inhibitor concentrations.[20][21]
Relationship between Inhibition Mode and Kinetic Parameters
Caption: How different inhibition modes affect Km and Vmax.
Procedure:
-
Choose several fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, perform a substrate titration. This involves measuring the initial reaction rate at a range of substrate concentrations (typically from 0.1 x Km to 10 x Km).
-
Plot the initial rate versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Transform the data using a Lineweaver-Burk plot (1/rate vs. 1/[substrate]) or fit the data directly to the Michaelis-Menten equation to determine the apparent Km and Vmax values for each inhibitor concentration.[21]
-
Analyze the changes in Km and Vmax to determine the mode of inhibition:[13]
-
Competitive: Km increases, Vmax remains the same.
-
Non-competitive: Km remains the same, Vmax decreases.
-
Uncompetitive: Both Km and Vmax decrease.
-
Mixed: Both Km and Vmax change.
-
Data Interpretation and Further Steps
The initial characterization of this compound as an enzyme inhibitor provides a foundation for further studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand which structural features are important for its inhibitory activity. This can lead to the development of more potent and selective inhibitors.
-
Selectivity Profiling: Test the inhibitor against a panel of related enzymes to determine its selectivity. A highly selective inhibitor is generally preferred for therapeutic applications to minimize off-target effects.
-
In Vivo Studies: If the inhibitor shows promising in vitro activity and selectivity, it can be advanced to cell-based assays and eventually to in vivo models to assess its efficacy and pharmacokinetic properties.
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. Its bioisosteric relationship with carboxylic acids provides a strong rationale for its potential to interact with a wide range of enzyme active sites. The protocols outlined in this guide provide a systematic approach to characterizing its inhibitory activity, from initial screening to determining its mode of action. These studies are essential for advancing our understanding of enzyme function and for the development of new therapeutic agents.
References
-
Al-Ghorbani, M., et al. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 805-820. [Link]
-
Angeli, A., et al. (2024). Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition. ACS Medicinal Chemistry Letters. [Link]
-
Verma, J., et al. (2023). Mechanism of action of tetrazole-derived anticancer agents. ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
PubMed. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. PubMed. [Link]
-
PubMed. (2013). (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). PubMed. [Link]
-
Wlodarchak, N., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9037-9043. [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. Wikipedia. [Link]
-
edX. (n.d.). IC50 Determination. edX. [Link]
-
Copeland, R. A. (2005). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. Semantic Scholar. [Link]
-
Copeland, R. A. (2005). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. ResearchGate. [Link]
-
Basavaraj, S. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 48-51. [Link]
-
Verma, A., et al. (2021). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Chemical Biology & Drug Design, 97(4), 799-816. [Link]
-
Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]
-
Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6752. [Link]
-
National Institutes of Health. (2022). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. PMC. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
-
MIT OpenCourseWare. (2013). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]
-
JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link]
-
Robertson, J. G. (2005). Structural and Functional Characterization of Enzyme Inhibitors in the Context of Disease Treatment. Current Topics in Medicinal Chemistry, 5(16), 1585-1598. [Link]
-
S. G. S. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(15), 7943-8027. [Link]
-
TeachMePhysiology. (2024, April 8). Enzyme Kinetics. TeachMePhysiology. [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. [Link]
-
Frontiers. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]
-
PubMed. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. PubMed. [Link]
-
ResearchGate. (2022). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]
-
National Institutes of Health. (2012). Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. PMC. [Link]
-
PubMed. (2019). Synthesis of novel 1H-tetrazole derivatives of chitosan via metal-catalyzed 1,3-dipolar cycloaddition. Catalytic and antibacterial properties of [3-(1H-tetrazole-5-yl)ethyl]chitosan and its nanoparticles. PubMed. [Link]
-
Bhaskar, V. H., & Mohite, P. B. (2010). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. Rasayan Journal of Chemistry, 3(4), 671-678. [Link]
-
National Institutes of Health. (2023). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. PMC. [Link]
-
PubMed Central. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. PubMed Central. [Link]
-
Semantic Scholar. (2016). Synthesis, characterization and carbonic anhydrase inhibitory activity of novel benzothiazole derivatives. Semantic Scholar. [Link]
Sources
- 1. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel 1H-tetrazole derivatives of chitosan via metal-catalyzed 1,3-dipolar cycloaddition. Catalytic and antibacterial properties of [3-(1H-tetrazole-5-yl)ethyl]chitosan and its nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chalcogen.ro [chalcogen.ro]
- 13. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 14. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 15. courses.edx.org [courses.edx.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. omicsonline.org [omicsonline.org]
- 20. ocw.mit.edu [ocw.mit.edu]
- 21. teachmephysiology.com [teachmephysiology.com]
Application Note & Protocols: Strategic Methodologies for the Synthesis of Molecular Hybrids from Ethyl 3-(1H-tetrazol-1-yl)benzoate
Abstract: The strategic combination of distinct pharmacophores into a single molecular entity, known as molecular hybridization, is a powerful paradigm in modern drug discovery. This approach aims to create synergistic compounds with improved affinity, enhanced efficacy, and reduced potential for drug resistance. The tetrazole ring is a key structural motif in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group, which can improve metabolic stability and membrane permeability.[1][2][3][4] This guide provides a detailed exploration of synthetic methodologies for creating novel molecular hybrids using ethyl 3-(1H-tetrazol-1-yl)benzoate as a versatile and synthetically accessible starting scaffold. We present three core strategies—amide bond formation, hydrazide derivatization, and palladium-catalyzed cross-coupling—complete with detailed, field-proven protocols, mechanistic insights, and data presentation to guide researchers in drug development.
Introduction: The Rationale for Hybridization
Molecular hybridization is a cornerstone of rational drug design, enabling the exploration of new chemical space and the development of multi-target agents.[5][6] Tetrazole-containing compounds are of particular interest due to their wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7][8][9] The this compound scaffold is an ideal starting point for hybridization for two primary reasons:
-
The Tetrazole Moiety: It acts as a metabolically stable bioisostere of a carboxylate, capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets.[4]
-
The Ethyl Benzoate Handle: The ester functionality provides a reliable and versatile reactive site for covalent modification, allowing for the attachment of diverse molecular fragments.
This document outlines robust protocols to leverage the ester group and the aromatic core for creating a library of novel hybrid molecules.
Synthesis of the Core Scaffold: this compound
The most common and efficient method for constructing the 5-substituted-1H-tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][2][4] The starting scaffold can be reliably synthesized from commercially available ethyl 3-cyanobenzoate.
Protocol 1: Synthesis of this compound
Principle: This protocol describes the catalyzed cycloaddition of sodium azide to the nitrile functionality of ethyl 3-cyanobenzoate. Zinc chloride is used as a Lewis acid catalyst to activate the nitrile group towards nucleophilic attack by the azide ion.[10]
Reagents and Equipment:
-
Ethyl 3-cyanobenzoate
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add ethyl 3-cyanobenzoate (1.0 eq.), sodium azide (1.5 eq.), and zinc chloride (1.2 eq.).
-
Add DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the nitrile.
-
Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 1M HCl solution and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure this compound.
Strategy I: Amide Bond Formation for Molecular Hybridization
The most direct path to creating molecular hybrids from the scaffold is through the formation of an amide bond. This requires a two-step sequence: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a coupling reaction with a desired amine. This strategy allows for the incorporation of a vast array of commercially or synthetically available amines, each bringing a unique structural or functional element to the hybrid molecule.
Workflow for Amide Hybrid Synthesis
Caption: Workflow for creating amide-linked molecular hybrids.
Protocol 2: Hydrolysis of Ethyl Ester
Principle: Saponification using a base like lithium hydroxide (LiOH) in a mixed solvent system (THF/water) effectively cleaves the ester bond to yield the carboxylate salt, which is then protonated upon acidic workup.
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of THF and water (3:1 v/v).
-
Add LiOH·H₂O (2.0 eq.) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-(1H-tetrazol-1-yl)benzoic acid.
Protocol 3: Amide Coupling with a Primary Amine
Principle: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient coupling reagent, which minimizes side reactions and racemization (if chiral amines are used). DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic base.
Reagents and Equipment:
-
3-(1H-tetrazol-1-yl)benzoic acid
-
Desired primary or secondary amine (R-NH₂)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Standard glassware for an inert atmosphere reaction (oven-dried)
-
Magnetic stirrer
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve 3-(1H-tetrazol-1-yl)benzoic acid (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours. Monitor completion by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl aqueous solution (to remove DMF), 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final amide hybrid.
| Amine Partner (R-NH₂) | Coupling Time (h) | Yield (%) | Notes |
| Aniline | 8 | 92 | Standard aromatic amine coupling. |
| Benzylamine | 6 | 95 | Faster reaction with aliphatic amine. |
| 4-Fluoroaniline | 10 | 88 | Electron-deficient amines may react slower. |
| Glycine methyl ester | 8 | 90 | Compatible with amino acid derivatives. |
| Table 1: Representative data for HATU-mediated amide coupling reactions. |
Strategy II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To create hybrids with aryl or heteroaryl moieties linked directly to the benzoate core (a C-C bond), the Suzuki-Miyaura cross-coupling reaction is the method of choice.[11][12] This requires a starting material bearing a halide (e.g., bromine or iodine) that can be substituted. Therefore, the synthesis must begin with a halogenated precursor, such as ethyl 3-amino-5-bromobenzoate.
Causality: The Suzuki reaction is highly valued for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[13][14] The choice of a palladium catalyst and ligand is critical; phosphine ligands like SPhos or XPhos are often used for their ability to promote the oxidative addition and reductive elimination steps efficiently, especially with sterically hindered or electronically challenging substrates.[15]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: Suzuki-Miyaura Coupling of a Halogenated Tetrazole Scaffold
Prerequisite: This protocol assumes the synthesis of ethyl 3-bromo-5-(1H-tetrazol-1-yl)benzoate, prepared from ethyl 3-amino-5-bromobenzoate via diazotization, reduction, and subsequent tetrazole formation.
Reagents and Equipment:
-
Ethyl 3-bromo-5-(1H-tetrazol-1-yl)benzoate
-
Aryl or heteroaryl boronic acid (e.g., Phenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
Toluene and Ethanol
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
To a Schlenk flask, add ethyl 3-bromo-5-(1H-tetrazol-1-yl)benzoate (1.0 eq.), the desired boronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add toluene and ethanol (4:1 v/v) as the solvent system, followed by the 2M Na₂CO₃ solution (2.0 eq.).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the C-C coupled molecular hybrid.
| Boronic Acid Partner | Catalyst Loading (mol%) | Yield (%) | Notes |
| Phenylboronic acid | 5 | 85 | Standard Suzuki coupling. |
| 4-Methoxyphenylboronic acid | 5 | 89 | Electron-donating groups facilitate the reaction. |
| Thiophene-2-boronic acid | 5 | 78 | Heteroaromatic partners are well-tolerated. |
| 3-Pyridylboronic acid | 5 | 75 | Nitrogen-containing heterocycles may require ligand optimization. |
| Table 2: Representative data for Suzuki-Miyaura cross-coupling reactions. |
Conclusion and Future Perspectives
The methodologies presented herein provide a robust and versatile toolkit for the synthesis of novel molecular hybrids based on the this compound scaffold. By leveraging classical amide bond formation and modern palladium-catalyzed cross-coupling reactions, researchers can systematically explore a vast chemical space. The resulting hybrid molecules, combining the advantageous properties of the tetrazole ring with diverse structural motifs, are promising candidates for screening in various therapeutic areas, including oncology, infectious diseases, and inflammation.[5][16][17] Further derivatization, for instance through "click chemistry" by incorporating azide or alkyne handles, could expand the accessible diversity even further.[18][19][20] These protocols serve as a foundational guide for chemists and drug development professionals aiming to innovate in the field of molecular hybridization.
References
- Benchchem. (n.d.). Application Notes & Protocols: Modern Synthetic Methodologies for Novel Tetrazole-Based Compounds. BenchChem.
- Mohite, P.B., et al. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research, 3(3), 1557-1563.
- Al-Ostath, A. I., et al. (2024). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Saudi Pharmaceutical Journal, 32(1), 101962.
- El Idrissi, M., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(12), 2845.
- Elwood, J. M. L., et al. (2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. Organic Letters, 24(50), 9491–9496.
- Wikipedia contributors. (2024). Click chemistry. Wikipedia.
- Singh, S., et al. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. Journal of Nanobiotechnology, 22(1), 115.
- Zhang, Y., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(11), 1904.
- Guranova, N. V., et al. (2008). Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles. Organic Letters, 10(23), 5425–5428.
- S. S. V., & K, S. (2021). A Click Chemistry Approach to Tetrazoles: Recent Advances. Organic Chemistry: An Indian Journal, 17(1), 1-10.
- Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.
- S. S. V., & K, S. (2021). A Click Chemistry Approach to Tetrazoles: Recent Advances.
- Al-Ostath, A. I., et al. (2024). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity.
- Elwood, J. M. L., et al. (2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds.
- Rahi, V., et al. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 13(2), 42-53.
- Hernández-Vázquez, E., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 21(1), 2-20.
- Zhang, J., et al. (2019). Tetrazole hybrids with potential anticancer activity. European Journal of Medicinal Chemistry, 178, 341-351.
- Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 117-130.
- Athraa, G. A., et al. (2025). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty.
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Düfert, M. A., et al. (2022). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 144(45), 20677–20689.
- Chemistry Page. (2020). Suzuki Coupling. YouTube.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Healy, A. R., et al. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Tetrahedron, 72(48), 7794–7801.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazole hybrids with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. mdpi.com [mdpi.com]
- 9. isfcppharmaspire.com [isfcppharmaspire.com]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Click chemistry - Wikipedia [en.wikipedia.org]
- 19. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 20. Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Agricultural Potential of Ethyl 3-(1H-tetrazol-1-yl)benzoate: A Guide for Researchers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the potential applications of ethyl 3-(1H-tetrazol-1-yl)benzoate in agricultural science. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific rationale behind them, fostering a deeper understanding of how this compound can be evaluated for its utility in crop protection and enhancement.
The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often used as a bioisostere for carboxylic acids.[1][2] This unique characteristic, along with the diverse biological activities of tetrazole derivatives, has spurred interest in their application beyond medicine, including agriculture.[1] Tetrazole-containing compounds have been investigated as potential herbicides, fungicides, and plant growth regulators.[3] this compound, while primarily documented as an intermediate in organic synthesis, represents a promising scaffold for the development of novel agrochemicals.
This guide will detail the synthesis of this compound and provide a systematic framework for its evaluation as a potential plant growth regulator, herbicide, and fungicide.
Synthesis of this compound
The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide.[2][4] In the case of this compound, the starting material is ethyl 3-cyanobenzoate.
Protocol 1: Synthesis from Ethyl 3-Cyanobenzoate
This protocol is based on the well-established reaction of nitriles with sodium azide, often catalyzed by an ammonium salt.
Materials:
-
Ethyl 3-cyanobenzoate
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 3-cyanobenzoate (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture with 2N HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Causality of Experimental Choices:
-
DMF as Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the cycloaddition reaction at elevated temperatures.
-
Ammonium Chloride: Ammonium chloride acts as a proton source, which in situ generates hydrazoic acid (HN₃), the reactive species in the cycloaddition.
-
Acidification: Acidification is crucial to protonate the tetrazole ring, making it less water-soluble and facilitating its extraction into the organic phase.
Evaluation of Plant Growth Regulatory Activity
Plant growth regulators (PGRs) can influence various aspects of plant development, including germination, root growth, and shoot elongation.[5] A common and effective method for screening new compounds for PGR activity is through in vitro bioassays using model plants like Arabidopsis thaliana.[6][7]
Protocol 2: Arabidopsis thaliana Root Growth Bioassay
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
This compound stock solution (in DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile micropipette and tips
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Media: Prepare MS agar medium (0.5X MS salts, 1% sucrose, 0.8% agar). Autoclave and cool to approximately 50-60 °C.
-
Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also prepare a control plate with an equivalent amount of DMSO.
-
Pour the media into sterile petri dishes and allow them to solidify.
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds and place them on the prepared plates.
-
Vernalization and Growth: Store the plates at 4 °C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22 °C.
-
Data Collection: After 7-10 days, measure the primary root length and the number of lateral roots of the seedlings.
Data Analysis:
Compare the root length and lateral root number of seedlings grown on media containing the test compound to the control. A significant increase may indicate growth promotion, while a decrease could suggest phytotoxicity or growth inhibition.
Hypothetical Signaling Pathway:
Assessment of Herbicidal Activity
A tiered screening approach is typically used to evaluate new compounds for herbicidal activity, starting with in vitro or small-scale in vivo assays, followed by greenhouse trials on a variety of weed and crop species.[8][9]
Protocol 3: Whole-Plant Greenhouse Bioassay
Materials:
-
Seeds of common weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass)) and crop species (e.g., Zea mays (corn), Glycine max (soybean)).
-
Potting mix
-
Pots or trays
-
This compound
-
Solvent (e.g., acetone) and surfactant
-
Spray chamber or hand sprayer
-
Greenhouse with controlled environment
Procedure:
-
Plant Preparation: Sow seeds of weed and crop species in pots filled with potting mix. Grow them in a greenhouse to the 2-3 leaf stage.[8]
-
Formulation Preparation: Prepare a stock solution of this compound in a suitable solvent like acetone. For application, dilute the stock solution with water containing a surfactant to create a sprayable formulation. A range of application rates should be tested (e.g., 50, 100, 250, 500, 1000 g a.i./ha).
-
Herbicide Application: Spray the plants uniformly with the test solutions in a spray chamber. Include a control group sprayed with the solvent and surfactant solution only.
-
Evaluation: After 14-21 days, visually assess the plants for phytotoxicity symptoms such as chlorosis, necrosis, and stunting.[10] Harvest the above-ground biomass and measure the fresh and dry weight to quantify the herbicidal effect.
Data Presentation:
| Test Species | Application Rate (g a.i./ha) | Visual Injury (%) | Fresh Weight Reduction (%) | Dry Weight Reduction (%) |
| A. retroflexus | 50 | |||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| 1000 | ||||
| E. crus-galli | 50 | |||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| 1000 | ||||
| Z. mays | 50 | |||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| 1000 | ||||
| G. max | 50 | |||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| 1000 |
Fungicidal Activity Screening
Both in vitro and in vivo methods are essential for determining the fungicidal potential of a new compound. The "poisoned food technique" is a standard in vitro method to assess the direct inhibitory effect on fungal growth.[11]
Protocol 4: In Vitro Fungicide Screening (Poisoned Food Technique)
Materials:
-
Cultures of common plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria brassicae).[11][12]
-
Potato Dextrose Agar (PDA)
-
This compound stock solution (in DMSO or acetone)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Amended Media: Prepare PDA medium and autoclave. Cool to approximately 50-60 °C.
-
Add the stock solution of the test compound to the molten PDA to achieve a series of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Prepare a control plate with the solvent alone.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubation and Measurement: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C).
-
Measure the radial growth of the fungal colony daily until the control plate is fully covered.
-
Calculate Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
Proposed Mechanism of Action:
Many azole fungicides, which include tetrazoles, act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[9] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.
Concluding Remarks
This compound presents a valuable starting point for the discovery of novel agrochemicals. The protocols outlined in this guide provide a robust framework for a systematic evaluation of its potential as a plant growth regulator, herbicide, and fungicide. It is imperative that all experimental work is conducted in compliance with institutional and national safety guidelines, particularly when handling sodium azide, which is highly toxic. Further derivatization of the parent molecule could lead to compounds with enhanced potency and selectivity, paving the way for the next generation of sustainable crop protection solutions.
References
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [https://www.jove.com/t/52 protocols-for-robust-herbicide-resistance-testing-in-different-weed]([Link] protocols-for-robust-herbicide-resistance-testing-in-different-weed)
-
Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. Microbe Notes. [Link]
-
Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. International Journal of Molecular Sciences. [Link]
-
Bioassays for Identifying and Characterizing Plant Regulatory Peptides. International Journal of Molecular Sciences. [Link]
-
How Formulation Types & Greenhouse Operations Factor Into Agricultural Chemical Products. CJB Applied Technologies. [Link]
-
Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
-
The Determination of Phytotoxicity. Defense Technical Information Center. [Link]
-
Agrochemical Formulations: Chemistry & Technology. Studylib. [Link]
-
Validation of a new phytotoxicity test (phytotoxkit) against an established fourwWeek growing test with pre-grown plant plugs. ResearchGate. [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE. [https://www.jove.com/v/52 robust-protocols-for-herbicide-resistance-testing-in-different-weed-species]([Link] robust-protocols-for-herbicide-resistance-testing-in-different-weed-species)
-
Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. MDPI. [Link]
-
Screening of plant growth regulators acting on Arabidopsis thaliana. PubMed. [Link]
-
Bioassay for plant growth regulators. Slideshare. [Link]
-
Phytotoxicity: Symptoms, Causes & Crop Management. Farmonaut. [Link]
-
Validation of a new phytotoxicity test (phytotoxkit) against an established four-week growing test with pre-grown plant plugs. Wageningen University & Research. [Link]
-
Fungicide Resistance Assays for Fungal Plant Pathogens. ResearchGate. [Link]
-
Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi. The Plant Pathology Journal. [Link]
-
Rapid bioassays to evaluate the plant growth promoting activity of Ascophyllum nodosum (L.) Le Jol. using a model plant, Arabidopsis thaliana (L.) Heynh. ResearchGate. [Link]
-
Phytotoxic Activity of the Natural Compound Norharmane on Crops, Weeds and Model Plants. MDPI. [Link]
-
Herbicide bioassays. ResearchGate. [Link]
-
Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. MDPI. [Link]
-
PLANT GROWTH REGULATORS. PhytoTech Labs. [Link]
-
Advances in Pesticide Formulation Technology. ACS Publications. [Link]
-
Recent advances in agrochemical formulation. ResearchGate. [Link]
-
1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]
-
Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. PMC. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. [Link]
-
Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
-
Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Institute of Technology. [Link]
-
Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. PubMed. [Link]
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]
-
Design and Synthesis of Some New Derivatives of Chlorobenzyl-Oxy-Phenyl-Ethyl-Thio-1H-Tetrazole and Study Their Antibacterial and Antifungal Activity. ResearchGate. [Link]
-
Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. phytotechlab.com [phytotechlab.com]
- 6. Screening of plant growth regulators acting on Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 10. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 11. mdpi.com [mdpi.com]
- 12. ppjonline.org [ppjonline.org]
Troubleshooting & Optimization
optimizing reaction conditions for ethyl 3-(1H-tetrazol-1-yl)benzoate synthesis
Welcome to the technical support center for the synthesis of ethyl 3-(1H-tetrazol-1-yl)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your reaction conditions effectively and safely.
I. Reaction Overview & Core Principles
The synthesis of 1-substituted tetrazoles, such as this compound, from a primary aromatic amine is a cornerstone transformation in medicinal chemistry. The tetrazole moiety is a well-regarded bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[1] The most prevalent and direct method involves the reaction of an amine with a source of azide and a one-carbon electrophile, typically triethyl orthoformate.
This guide will focus on the widely used one-pot reaction of ethyl 3-aminobenzoate with sodium azide and triethyl orthoformate.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address potential issues you may face during your experiment.
Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?
A1: Low yield is the most common issue and can stem from several factors. A systematic approach to optimization is crucial. Key parameters to consider are temperature, reaction time, solvent, and reagent stoichiometry.
Troubleshooting Steps & Scientific Rationale:
-
Temperature Control: This reaction typically requires elevated temperatures to drive the formation of the intermediate imidate and subsequent cyclization. However, excessive heat can lead to decomposition of the starting materials, reagents, or the desired product.
-
Recommendation: Start with a moderate temperature (e.g., 100-120 °C) and incrementally increase it. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal balance between reaction rate and decomposition. Some protocols have found success with refluxing in glacial acetic acid.[2]
-
-
Reagent Stoichiometry: The molar ratios of your reactants are critical.
-
Sodium Azide (NaN₃): An excess of sodium azide is often used to push the equilibrium towards product formation. However, a large excess can complicate workup and poses safety risks. A starting point of 1.2 to 1.5 equivalents is common.
-
Triethyl Orthoformate (TEOF): TEOF acts as both a reagent and sometimes as a solvent. It reacts with the amine to form an intermediate that then cyclizes with the azide. Using TEOF in excess is standard practice.
-
-
Solvent Choice: The choice of solvent can significantly impact reaction kinetics and solubility of reagents.
-
High-Boiling Point Solvents: Solvents like N,N-Dimethylformamide (DMF) or glacial acetic acid are frequently used due to their high boiling points and ability to dissolve the reactants.[1][2]
-
Solvent-Free Conditions: Some procedures utilize an excess of triethyl orthoformate as both reactant and solvent, which can simplify the reaction setup.[3]
-
-
Catalysis: While this specific reaction often proceeds without a catalyst, related tetrazole syntheses sometimes employ catalysts to improve yields and reaction times.[4]
-
Lewis Acids: Catalysts like zinc salts have been shown to facilitate the cycloaddition of azides to nitriles, a related transformation.[5] While not directly analogous, exploring mild Lewis acid catalysis could be a viable optimization strategy if other methods fail.
-
Optimized Reaction Conditions Summary Table:
| Parameter | Recommended Range | Rationale |
| Temperature | 100 - 140 °C | Balances reaction rate with thermal stability of components. |
| Ethyl 3-aminobenzoate | 1.0 mmol | Limiting reagent. |
| Sodium Azide (NaN₃) | 1.2 - 1.5 mmol | Excess drives the reaction forward. |
| Triethyl Orthoformate | 1.2 - 2.0 mmol | Often used in excess. Can also serve as solvent. |
| Solvent | Glacial Acetic Acid / DMF | High boiling point and good solubility of reactants. |
| Reaction Time | 4 - 24 hours | Monitor by TLC/HPLC for completion. |
Q2: I am concerned about the safety of using sodium azide. What are the necessary precautions?
A2: Sodium azide (NaN₃) is acutely toxic and can form highly explosive hydrazoic acid (HN₃) in the presence of acid. It can also form explosive heavy metal azides. Strict adherence to safety protocols is non-negotiable.
Essential Safety Protocols:
-
Handling: Always handle sodium azide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acidic Conditions: Crucially, never add acid directly to solid sodium azide or a concentrated solution of it. When the reaction is performed in an acidic solvent like glacial acetic acid, the in situ formation of hydrazoic acid is controlled by the slow dissolution and reaction. Always add reagents in the specified order.
-
Quenching: After the reaction is complete, any residual azide must be safely quenched. This is typically done by carefully adding a solution of sodium nitrite, which converts the azide to nitrogen gas under acidic conditions.
-
Waste Disposal: Dispose of all azide-containing waste according to your institution's hazardous waste guidelines. Never pour azide waste down the drain, as it can react with lead or copper pipes to form explosive metal azides.
Q3: My purification is challenging. I see multiple spots on TLC after workup. What are the likely side products?
A3: The presence of multiple products is a common purification hurdle. Understanding the potential side reactions can help in devising an effective purification strategy.
Potential Side Products & Mitigation:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have residual ethyl 3-aminobenzoate.
-
Solution: Optimize reaction time and temperature as described in Q1. Monitor the reaction closely by TLC to ensure the disappearance of the starting amine.
-
-
Isomer Formation: While the 1-substituted tetrazole is generally the major product in this reaction, formation of the 2-substituted isomer is possible, though less common under these conditions. These isomers can be difficult to separate.
-
Solution: Isomer distribution can sometimes be influenced by the solvent and reaction conditions. Careful column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) is the most effective way to separate these isomers.
-
-
Hydrolysis of the Ester: If the workup involves harsh acidic or basic conditions, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.
-
Solution: Use mild workup conditions. A standard aqueous workup followed by extraction with an organic solvent like ethyl acetate is recommended.[6] Avoid strong acids or bases unless specifically required.
-
General Purification Protocol:
-
Quench: Cool the reaction mixture and carefully quench any excess azide.
-
Extraction: Dilute the mixture with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash: Wash the organic layer with water and brine to remove residual solvent (e.g., DMF) and salts.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
III. Experimental Workflow & Diagrams
Step-by-Step Synthesis Protocol
This protocol is a representative procedure and should be adapted based on your specific experimental findings.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 3-aminobenzoate (1.0 eq).
-
Reagent Addition: Add glacial acetic acid (or DMF) as the solvent, followed by triethyl orthoformate (1.2 eq).
-
Azide Addition: Carefully add sodium azide (1.2 eq) in portions.
-
Heating: Heat the reaction mixture to 120 °C and maintain for 12 hours, or until TLC analysis indicates consumption of the starting material.
-
Cooling & Quenching: Cool the reaction to room temperature. Slowly add water to dilute the mixture.
-
Workup: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography.
Logical Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and optimization process.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing common experimental issues.
IV. References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Su, W.-K., Hong, Z., Shan, W.-G., & Zhang, X.-X. (2006). A Series of 1-Substituted 1H-1,2,3,4-Tetrazole Compounds Have Been Synthesized in Good Yields from Amines, Triethyl Orthoformate, and Sodium Azide Through the Catalyzed Reaction with Yb(OTf)3. European Journal of Organic Chemistry, 2006(12), 2723–2726. [Link]
-
Bonnamour, J., et al. (2021). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 17, 1853–1862. [Link]
-
Parveen, et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(62), 39431-39450. [Link]
-
Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 153-203. [Link]
-
Naeimi, H., & Kiani, F. (2016). Ultrasound-promoted one-pot three component synthesis of tetrazoles catalyzed by zinc sulfide nanoparticles as a recyclable heterogeneous catalyst. RSC Advances, 6(72), 68131-68138. [Link]
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. [Link]
-
Der Pharma Chemica. (2016). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 8(1), 441-447. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Ahmed, A. A. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Annals of Tropical Medicine & Public Health, 23(16). [Link]
-
Al-Fahad, D., et al. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. Bioorganic Chemistry, 167, 109178. [Link]
-
Patel, M. P. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. RASĀYAN Journal of Chemistry, 2(2), 807-811. [Link]
Sources
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Ethyl 3-(1H-tetrazol-1-yl)benzoate Reactions
Introduction: Welcome to the technical support guide for ethyl 3-(1H-tetrazol-1-yl)benzoate. This molecule is a pivotal intermediate in modern medicinal chemistry and drug development. Its value stems from the tetrazole ring, which serves as a highly effective bioisostere for the carboxylic acid functional group, offering enhanced metabolic stability and lipophilicity while maintaining similar acidic properties.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols for the synthesis and subsequent reactions of this compound, designed for researchers and drug development professionals.
Section 1: Troubleshooting Guide: Synthesis of this compound
The most prevalent and industrially scalable route to this compound is the [3+2] cycloaddition reaction between ethyl 3-cyanobenzoate and an azide source, typically sodium azide (NaN₃).[2] This section addresses the common pitfalls encountered during this synthesis.
Q1: Why is my reaction yield low or the reaction has stalled completely?
Common Causes & Solutions
Low conversion is the most frequently reported issue. The root cause is almost always an insufficient activation of the nitrile group, which is relatively unreactive towards nucleophilic attack by the azide anion on its own.
-
Cause 1: Inadequate Catalysis: The uncatalyzed reaction requires harsh conditions and gives poor yields. The cycloaddition necessitates either a Brønsted or Lewis acid catalyst to activate the nitrile.[3]
-
Solution: Introduce an appropriate catalyst. Zinc(II) and Aluminum(III) salts are highly effective Lewis acids for this purpose.[3][4] Alternatively, Brønsted acids like ammonium chloride or solid-supported acids such as silica sulfuric acid can be used.[4][5] The choice of catalyst can significantly impact reaction time and yield. The mechanism involves the coordination of the acid to the nitrile nitrogen, which polarizes the C≡N bond and makes the carbon more electrophilic.[5][6]
-
-
Cause 2: Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in reaction kinetics.
-
Solution: For conventional heating, refluxing in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is standard.[4] Reaction times can be lengthy (12-48 hours). To accelerate the reaction, consider controlled microwave heating, which can often reduce reaction times to minutes while improving yields.[3]
-
-
Cause 3: Impure Reagents: The presence of water or other nucleophiles can interfere with the reaction.
-
Solution: Ensure that the starting ethyl 3-cyanobenzoate is pure and the solvent is anhydrous, especially when using water-sensitive Lewis acids like AlCl₃.
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Comparative Table of Catalytic Systems
| Catalyst System | Typical Solvent | Temperature (°C) | Typical Reaction Time | Advantages | Reference |
| ZnCl₂ / NaN₃ | Isopropanol | Reflux | 3-10 min (Microwave) | Fast, high yield | [3] |
| NH₄Cl / NaN₃ | DMF | 120-130 | 12-24 h | Cost-effective, common | [5] |
| Silica Sulfuric Acid / NaN₃ | DMF | Reflux | 4-6 h | Heterogeneous, easy removal | [4] |
| Co(II) Complex / NaN₃ | Methanol | Reflux | 8-12 h | High efficiency | [7] |
Q2: How do I safely handle the azide reagents required for this synthesis?
Risk & Mitigation
This is a critical safety consideration. Sodium azide (NaN₃) itself is toxic, but the primary danger arises from its reaction with acids to form hydrazoic acid (HN₃).[5]
-
Risk: Hydrazoic acid is highly toxic, volatile, and explosively unstable. The use of Brønsted or Lewis acids in the reaction creates the potential for its formation. Additionally, azides can form explosive heavy metal azides if they come into contact with metals like lead, copper, or brass.
-
Mitigation Protocol:
-
Engineering Controls: ALWAYS conduct the reaction in a certified chemical fume hood with good ventilation.[5]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Avoid Strong Acids: Do not add strong mineral acids (e.g., HCl, H₂SO₄) directly to the reaction mixture containing sodium azide. The standard workup involves carefully acidifying the reaction mixture after cooling to precipitate the tetrazole product; this must be done slowly and cautiously in the fume hood.
-
Quenching: Before disposal, any residual azide in the aqueous filtrate must be quenched. A common method is the slow addition of a sodium nitrite (NaNO₂) solution, which converts the azide to nitrogen gas.
-
Equipment: Use glass or Teflon equipment. Avoid using metal spatulas or stir bars with scratches that could expose reactive metals.
-
Q3: My product purification is challenging, resulting in an impure final product. What are the best practices?
Common Causes & Solutions
Purification issues often stem from incomplete reactions or difficulties in separating the product from the catalyst and unreacted starting materials.
-
Cause 1: Inefficient Precipitation: The standard workup involves cooling the reaction mixture, diluting it with water, and acidifying (e.g., with dilute HCl) to a pH of ~2-3 to precipitate the tetrazole product.[5] If the product is not precipitating cleanly, it may be due to insufficient acidification or the presence of excess DMF, which can increase solubility.
-
Solution: Ensure the pH is low enough to fully protonate the tetrazole. If the product remains in solution, consider partial removal of the solvent under reduced pressure before acidification or perform a liquid-liquid extraction into a suitable organic solvent like ethyl acetate.
-
-
Cause 2: Catalyst Residue: Metal-based catalysts (like Zinc salts) can sometimes co-precipitate with the product.
-
Solution: Wash the crude, filtered product thoroughly with water to remove any inorganic salts. If metal contamination persists, consider using a heterogeneous catalyst like silica sulfuric acid in future reactions, which can be simply filtered off before workup.[4]
-
-
Cause 3: Contamination with Starting Material: Unreacted ethyl 3-cyanobenzoate can co-precipitate or be extracted with the product.
-
Solution: Monitor the reaction to completion using Thin Layer Chromatography (TLC). If the crude product is contaminated, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. If recrystallization fails, silica gel column chromatography is a reliable alternative.[8]
-
Section 2: Troubleshooting Guide: Subsequent Reactions
Once synthesized, this compound is often used as a scaffold for further modification, primarily at the ester functional group.
Q1: My ester hydrolysis to the corresponding carboxylic acid is incomplete or slow. How can I drive it to completion?
-
Cause: The ester may be sterically hindered or electronically deactivated. Standard saponification conditions may not be sufficient.
-
Solution:
-
Reagent Choice: Use lithium hydroxide (LiOH) in a mixture of THF and water. LiOH is often more effective than NaOH or KOH for hindered esters.
-
Temperature: Gently heat the reaction mixture (e.g., 40-50 °C) to increase the rate of hydrolysis.
-
Monitoring: Track the disappearance of the starting material by TLC. Reactions should be run until the starting spot is completely gone.
-
Workup: After the reaction is complete, remove the organic solvent (THF), dilute with water, and perform an acid-base extraction. Acidify the aqueous layer to precipitate the carboxylic acid product, then filter and dry.
-
Q2: I am attempting to form the acyl hydrazide with hydrazine, but the yield is poor.
-
Cause: The direct reaction of an ester with hydrazine hydrate can be slow. Side reactions or decomposition of hydrazine at high temperatures can also lower the yield.[9][10]
-
Solution:
-
Solvent and Temperature: Use absolute ethanol as the solvent and reflux the mixture of the ester and hydrazine hydrate.[10] The reaction should be monitored closely by TLC.
-
Excess Reagent: Use a slight excess (1.5-2.0 equivalents) of hydrazine hydrate to drive the reaction to completion.
-
Purity: Ensure the starting ester is pure, as impurities can interfere with the reaction.
-
Isolation: The hydrazide product often precipitates from the reaction mixture upon cooling. It can be collected by filtration and washed with cold ethanol.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the mechanistic pathway for the acid-catalyzed [3+2] cycloaddition?
-
A: The reaction is believed to proceed via a stepwise mechanism. First, the acid catalyst (Lewis or Brønsted) coordinates to the nitrogen atom of the nitrile. This activation step makes the nitrile carbon more electrophilic. The azide anion then performs a nucleophilic attack on the activated nitrile carbon to form an open-chain intermediate. This intermediate subsequently undergoes intramolecular cyclization to form the stable, aromatic tetrazole ring.[5][6]
-
General Mechanism of Nitrile-Azide Cycloaddition
Caption: Simplified mechanism of acid-catalyzed tetrazole synthesis.
-
Q: Why is the tetrazole ring considered a bioisostere of a carboxylic acid?
-
A: The tetrazole ring has several properties that mimic a carboxylic acid group at physiological pH. Its N-H proton has a pKa similar to that of a carboxylic acid O-H proton, meaning it is also deprotonated and anionic under physiological conditions. The tetrazolate anion has a planar structure and delocalized charge, similar to the carboxylate anion. However, it is generally more lipophilic and resistant to metabolic degradation pathways, making it an attractive substitute in drug design to improve pharmacokinetic properties.[1]
-
-
Q: Is this compound stable for long-term storage?
-
A: Yes, as a crystalline solid, it is generally stable when stored under normal laboratory conditions (cool, dry, and away from strong oxidizing agents).[11] It is not considered shock-sensitive or explosive, unlike its azide precursors.
-
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a common zinc-catalyzed cycloaddition.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add ethyl 3-cyanobenzoate (1.0 eq), sodium azide (1.5 eq), and zinc(II) chloride (1.1 eq).
-
Solvent Addition: Add isopropanol or n-propanol as the solvent.[3]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). For faster conversion, controlled microwave heating at ~120 °C for 10-20 minutes can be employed.
-
Workup: After the reaction is complete (disappearance of the starting nitrile), cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing ice water. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2-3. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water. Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product. Dry the final product under vacuum.
Protocol 2: Hydrolysis to 3-(1H-tetrazol-1-yl)benzoic Acid
-
Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or warm gently to 40 °C. Monitor the reaction by TLC until all the starting ester has been consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.
-
Extraction: Wash the aqueous solution with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2M HCl. A white precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
References
-
Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. [Link]
-
Tale, R. H., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. [Link]
-
Himo, F., et al. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society. [Link]
-
Das, P., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. [Link]
-
Reddy, T. J., et al. (2018). Cobalt-promoted regioselective preparation of aryl tetrazole amines. Journal of Chemical Sciences. [Link]
-
Mekky, A. H. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]
-
García-Rochel, A. B., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]
-
BIOSYNCE. (n.d.). This compound CAS 168618-33-5. [Link]
-
Stabile, P., et al. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. Bioorganic & Medicinal Chemistry. [Link]
-
Kazem-Rostami, M., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
-
Athar, F., et al. (2014). Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives. European Journal of Medicinal Chemistry. [Link]
-
Kritchenkov, A. S., et al. (2019). Synthesis of novel 1H-tetrazole derivatives of chitosan via metal-catalyzed 1,3-dipolar cycloaddition. International Journal of Biological Macromolecules. [Link]
-
Mekky, A. H., et al. (2024). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. ResearchGate. [Link]
-
Dömling, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
ChemBK. (2024). ethyl 4-(1H-tetrazol-1-yl)benzoate. [Link]
-
Shingare, M. S., et al. (2010). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. International Journal of ChemTech Research. [Link]
- Mekky, A. H., et al. (2024). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. CoLab.
-
Athar, F., et al. (2013). Synthesis, characterization and anticancer screening of some novel piperonyletetrazole derivatives. European Journal of Medicinal Chemistry. [Link]
-
Afonso, C. A. M., et al. (n.d.). 1H-tetrazoles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. iris.unito.it [iris.unito.it]
- 11. biosynce.com [biosynce.com]
Technical Support Center: Synthesis of Ethyl 3-(1H-tetrazol-1-yl)benzoate
Sources
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. chalcogen.ro [chalcogen.ro]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 3-(1H-tetrazol-1-yl)benzoate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the dedicated technical support guide for the purification of ethyl 3-(1H-tetrazol-1-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic compound. The following sections provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve high purity in your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. The most common synthesis involves a [3+2] cycloaddition reaction between ethyl 3-cyanobenzoate and an azide source, such as sodium azide.[1][2] Therefore, you should anticipate the following impurities:
-
Unreacted Starting Materials: Ethyl 3-cyanobenzoate and residual sodium azide.
-
Isomeric Byproducts: Depending on the reaction conditions, formation of the isomeric ethyl 3-(2H-tetrazol-1-yl)benzoate can occur.
-
Solvent Residues: High-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF) are often used and can be difficult to remove.[3]
-
Side-Reaction Products: Products from the hydrolysis of the ester or nitrile functionalities if water is not rigorously excluded.
Q2: What is the best general-purpose purification method for this compound?
A2: For most lab-scale syntheses (< 5g), flash column chromatography is the most effective method for removing both polar and non-polar impurities, as well as any isomeric byproducts. For larger scales or for removing specific crystalline impurities, recrystallization can be a highly efficient and economical alternative, provided a suitable solvent system is identified.
Q3: How can I assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities.[4] The absence of signals corresponding to starting materials or solvents is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity levels (e.g., >95%).[4]
-
Melting Point Analysis: A sharp melting point range close to the literature value (approx. 100-105°C for similar compounds) indicates high purity.[5][6] A broad or depressed melting point suggests the presence of impurities.
Q4: Are there any specific safety concerns I should be aware of during purification?
A4: Yes. The synthesis of tetrazoles often involves sodium azide (NaN₃), which is highly toxic. When acidified, it can form the volatile and highly explosive hydrazoic acid (HN₃).[7] Always handle azide-containing reaction mixtures and waste streams in a well-ventilated fume hood.[7] Quench residual azide carefully and dispose of waste according to your institution's safety protocols to avoid the formation of explosive heavy metal azides.[7]
Part 2: Troubleshooting Guide
This guide is structured in a problem-cause-solution format to directly address issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Crude product is an oil or sticky solid, not a free-flowing powder. | 1. Residual Solvent: High-boiling point solvents like DMF or DMSO are trapped in the product. 2. Significant Impurities: The presence of impurities is lowering the melting point of the mixture.[8] | 1. High-Vacuum Drying: Dry the crude product under a high vacuum for an extended period, possibly with gentle heating (e.g., 40°C). 2. Trituration: Suspend the oily product in a non-polar solvent in which the desired product is poorly soluble (e.g., hexanes, diethyl ether). Stir vigorously. This will often wash away soluble impurities and induce the product to solidify. Filter the resulting solid. |
| Recrystallization yields an oil ("oiling out") instead of crystals. | 1. Solution Supersaturation: The solution is too concentrated, or cooling is too rapid.[8] 2. Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of the impure compound. 3. High Impurity Load: Impurities are preventing the formation of a crystal lattice.[8] | 1. Re-dissolve and Slow Cool: Reheat the solution until the oil dissolves completely (add a minimal amount of extra solvent if needed). Allow the solution to cool to room temperature very slowly (e.g., by insulating the flask). Once at room temperature, proceed with cooling in an ice bath.[8] 2. Change Solvent System: Switch to a solvent with a lower boiling point or use a mixed-solvent system (e.g., ethyl acetate/hexanes or ethanol/water). 3. Pre-Purification: If the problem persists, the crude material is likely too impure for recrystallization. Perform a quick filtration through a silica plug or proceed directly to column chromatography.[8] |
| Poor separation during column chromatography (overlapping spots). | 1. Incorrect Eluent System: The polarity of the solvent system is too high (all compounds run to the top of the TLC plate) or too low (compounds do not move off the baseline). 2. Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. 3. Co-eluting Isomers: The N1 and N2-substituted tetrazole isomers may have very similar polarities. | 1. Optimize Eluent on TLC: Systematically test different solvent mixtures (e.g., varying ratios of ethyl acetate in hexanes) using TLC. Aim for an Rf value of ~0.3 for the desired product. A gradient elution from low to high polarity is often effective. 2. Adhere to Loading Ratios: A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Use a Different Stationary Phase: If isomers are inseparable on silica gel, consider using a different stationary phase like alumina or reverse-phase (C18) silica. |
| Product appears pure by ¹H NMR, but the yield is very low. | 1. Product Loss During Workup: The product may have some solubility in the aqueous layer during extraction. 2. Incomplete Precipitation/Crystallization: The solvent used for recrystallization may still hold a significant amount of the product in solution even after cooling. | 1. Back-Extraction: After the initial extraction with an organic solvent (e.g., ethyl acetate), perform a "back-extraction" of the aqueous layer with fresh solvent 2-3 more times to recover any dissolved product. 2. Maximize Precipitation: Ensure the crystallization mixture is cooled for a sufficient time (e.g., >1 hour in an ice bath). Try cooling to a lower temperature if possible. Concentrate the mother liquor (the leftover liquid after filtration) to see if a second crop of crystals can be obtained. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing common purification challenges.
Sources
Technical Support Center: Ethyl 3-(1H-tetrazol-1-yl)benzoate Experiments
Welcome to the technical support center for ethyl 3-(1H-tetrazol-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during the synthesis, purification, and characterization of this important chemical intermediate. As a bioisosteric analogue of the carboxylic acid group, the tetrazole moiety is a critical component in modern medicinal chemistry, making robust experimental protocols essential.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is predominantly used as a versatile intermediate in organic synthesis.[4] Its structure is a valuable scaffold for the development of novel pharmaceutical compounds. The tetrazole ring acts as a metabolically stable bioisostere for a carboxylic acid, which can improve a drug candidate's pharmacokinetic profile.[1][5] It has been investigated in the design of agents with various biological activities, including anticancer properties.[6][7]
Q2: What are the recommended storage and handling procedures for this compound?
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and acids.
Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust, ingestion, and contact with skin and eyes.[4][8] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical advice.[4] When working with the precursors, particularly sodium azide, extreme caution is necessary due to its high toxicity and explosive potential, especially under acidic conditions which can generate hydrazoic acid.[2]
Q3: Why is the tetrazole ring considered a "privileged scaffold" in drug discovery?
The tetrazole ring is considered a privileged scaffold because it successfully mimics the properties of a carboxylic acid group in terms of acidity and hydrogen bonding capacity, while offering superior metabolic stability and lipophilicity.[3] This substitution can lead to enhanced cell membrane permeability and improved oral bioavailability of a drug molecule. Its rigid, planar structure can also provide a distinct conformational lock, aiding in precise interactions with biological targets.[5]
Troubleshooting Guide for Synthesis & Purification
This section addresses specific, common problems encountered during the synthesis of this compound, typically via the [3+2] cycloaddition of an azide source to ethyl 3-cyanobenzoate.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction shows very little conversion from ethyl 3-cyanobenzoate to the tetrazole product, even after prolonged reaction times. What are the likely causes and solutions?
A: Low yield is a frequent issue in tetrazole synthesis and can be attributed to several factors. Let's break down the potential causes and corresponding corrective actions.
-
Cause A: Inefficient Catalyst or Reaction Conditions The choice of catalyst and reaction conditions is critical for driving the [3+2] cycloaddition to completion.[9] While older methods used hazardous organotin reagents, modern syntheses rely on safer and more efficient catalysts.[10]
-
Solution 1: Catalyst Selection: Zinc salts (e.g., ZnBr₂ or Zn(OTf)₂) are highly effective Lewis acid catalysts for this transformation, often allowing the reaction to proceed in water, which is a safer solvent.[9][11] Alternatively, using an ammonium salt like triethylammonium chloride or ammonium chloride (NH₄Cl) in a polar aprotic solvent like DMF is a common and effective strategy.[12][13]
-
Solution 2: Temperature and Time: These reactions often require elevated temperatures, typically in the range of 100-120 °C.[12][14] If you are running the reaction at a lower temperature, increasing it may significantly improve the rate and yield. Monitor the reaction by TLC to determine the optimal reaction time; incomplete conversion may simply require a longer reflux period.
-
-
Cause B: Reaction Inhibition by Water (in non-aqueous systems) When using solvents like DMF or toluene, the presence of moisture can sometimes hinder the reaction, although some of the most effective modern methods now use water as the solvent.[11][12]
-
Solution: If you are following a protocol that requires anhydrous conditions, ensure your glassware is oven-dried and the solvent is anhydrous. However, we strongly recommend considering a validated protocol using water as the solvent with a zinc catalyst, as these are often high-yielding and inherently safer.[11]
-
-
Cause C: Purity of Reagents The purity of your starting materials is paramount.
-
Solution: Ensure the ethyl 3-cyanobenzoate is pure. More importantly, sodium azide (NaN₃) can degrade over time. Use a fresh, unopened bottle if possible.
-
-
Cause D: Substrate Reactivity The nitrile group's reactivity is influenced by the electronic nature of the substituent.
-
Explanation: The cycloaddition reaction is facilitated by electron-withdrawing groups on the nitrile-bearing substrate, as they lower the energy of the nitrile's LUMO, making it more susceptible to nucleophilic attack by the azide.[15][16] Fortunately, the ethyl benzoate group at the meta position is moderately electron-withdrawing, so this is typically not a limiting factor for this specific substrate.
-
Problem 2: Difficulties During Workup and Product Isolation
Q: After quenching the reaction, I'm struggling to isolate the product. I'm either getting emulsions during extraction or losing the product to the aqueous phase.
A: Isolation issues are common due to the amphiphilic nature of the tetrazole product. The tetrazole ring is acidic (pKa similar to carboxylic acids) and can exist as an anionic salt, making it water-soluble.[2]
-
Cause A: Incorrect pH During Extraction The most common reason for losing the product to the aqueous layer is performing the extraction at a neutral or basic pH.
-
Solution: After quenching any residual azide (e.g., with sodium nitrite under acidic conditions), you must acidify the aqueous layer to a pH of ~2-3 with an acid like 2M HCl. This protonates the tetrazole ring, making the product neutral and significantly more soluble in organic solvents like ethyl acetate. Always check the pH of the aqueous phase with pH paper before extraction.
-
-
Cause B: Emulsion Formation Emulsions can form during the vigorous shaking of biphasic mixtures, especially when DMF is used as the solvent.
-
Solution 1: Add Brine: After the initial extractions, wash the combined organic layers with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
Solution 2: Dilute or Change Solvent: If DMF was the reaction solvent, dilute the reaction mixture with a large volume of water before extraction to ensure the DMF partitions primarily into the aqueous phase.
-
Solution 3: Centrifugation: If a persistent emulsion forms, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.
-
Problem 3: Ambiguous or Unexpected Characterization Data
Q: My ¹H NMR spectrum is complex, and I'm not sure if I've synthesized the correct product. How can I confirm the structure of this compound?
A: Proper characterization is key. The ¹H NMR spectrum of this compound has several distinct features.
-
Solution: Spectral Interpretation
-
Tetrazole Proton (C-H): The most characteristic signal is the proton on the tetrazole ring (at the 5-position). This should appear as a sharp singlet far downfield, typically between δ 9.0 and 10.0 ppm.
-
Aromatic Protons: You will see complex multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the four protons on the benzene ring. The meta-substitution pattern will lead to a characteristic splitting.
-
Ethyl Ester Protons: Look for a quartet around δ 4.4 ppm (the -OCH₂) and a triplet around δ 1.4 ppm (the -CH₃), which are characteristic of the ethyl ester group.[17]
The following table summarizes the expected spectral data for the product.
-
| Data Type | Expected Values / Observations |
| ¹H NMR | δ (ppm): ~9.5 (s, 1H, Tetrazole-H), ~8.4 (m, 1H, Ar-H), ~8.2 (m, 1H, Ar-H), ~7.8 (m, 2H, Ar-H), ~4.4 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃) |
| ¹³C NMR | δ (ppm): ~165 (C=O), ~145 (Tetrazole-C), Aromatic carbons between 125-135, ~62 (OCH₂), ~14 (CH₃) |
| FT-IR | ν (cm⁻¹): ~1720 (C=O stretch, ester), ~1600 (C=N stretch, tetrazole), ~1500-1400 (C=C stretch, aromatic) |
| Mass Spec | [M+H]⁺: Expected m/z corresponding to the molecular weight + 1. |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound
This protocol is based on a commonly used method employing a zinc catalyst in water, which is favored for its safety and efficiency.[11]
Materials:
-
Ethyl 3-cyanobenzoate
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-cyanobenzoate (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.2 eq).
-
Solvent Addition: Add deionized water to the flask (concentration of ~0.5 M with respect to the nitrile).
-
Reaction: Heat the mixture to reflux (100 °C) and stir vigorously. Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate), visualizing with a UV lamp. The reaction is typically complete within 12-24 hours.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Dilute with water and ethyl acetate.
-
Workup - Acidification: Slowly and carefully add 2M HCl to the mixture while stirring until the pH of the aqueous layer is ~2-3. Caution: This step must be performed in a well-ventilated fume hood as toxic hydrazoic acid may be formed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).[13]
Diagrams: Workflow and Troubleshooting
The following diagrams illustrate the general experimental process and a decision tree for troubleshooting low yields.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield in tetrazole synthesis.
References
- Benchchem.
- Valverde, M. G., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 25(3), 388-406.
- BIOSYNCE. Ethyl 3-(1H-tetrazol-1-yl)
- Kazemi, Z., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(1), 1-53.
- Organic Chemistry Portal. 1H-Tetrazole synthesis.
- Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12218-12226.
- The Heterocyclist. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid.
- ResearchGate.
- Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry, 22(6), 1596-1604.*
- Royal Society of Chemistry.
- Reddit.
- Al-Fahad, D., et al. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. Bioorganic Chemistry, 167, 109178.
- Ghorpade, P. B., et al. (2011). Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives. Rasayan Journal of Chemistry, 4(1), 108-115.
- Al-Fahad, D., et al. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. PubMed.
- Asian Journal of Green Chemistry. (2018).
- Beilstein-Institut. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- National Institutes of Health. Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- ChemBK. ethyl 4-(tetrazol-1-yl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. biosynce.com [biosynce.com]
- 5. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. chalcogen.ro [chalcogen.ro]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rsc.org [rsc.org]
side products in ethyl 3-(1H-tetrazol-1-yl)benzoate synthesis
An Application Scientist's Guide to Overcoming Challenges in the Synthesis of Ethyl 3-(1H-tetrazol-1-yl)benzoate
Introduction
Welcome to the Technical Support Center for the synthesis of this compound. As a key intermediate in pharmaceutical development, the successful synthesis of this molecule is crucial for many research endeavors. The tetrazole moiety serves as a valuable bioisostere for carboxylic acids, enhancing the metabolic stability and physicochemical properties of drug candidates.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with its synthesis, which typically involves the reaction of ethyl 3-aminobenzoate with an orthoformate and an azide source.
This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower you to optimize your reaction outcomes, ensure product purity, and accelerate your research.
Section 1: The Core Reaction and Its Mechanism
The most reliable and widely used method for synthesizing 1-substituted tetrazoles, including this compound, is the one-pot reaction of a primary amine, triethyl orthoformate, and sodium azide, typically in an acidic medium like glacial acetic acid.[2][3][4][5]
Reaction Scheme: Ethyl 3-aminobenzoate + Triethyl Orthoformate + Sodium Azide → this compound
Understanding the underlying mechanism is the first step toward effective troubleshooting. The reaction proceeds through several key stages, and a failure at any stage can lead to low yields or the formation of impurities.
Plausible Reaction Mechanism
The synthesis is not a simple cycloaddition but a stepwise process. First, the primary amine (ethyl 3-aminobenzoate) reacts with triethyl orthoformate to form an intermediate, likely an amide acetal. This intermediate is then activated for nucleophilic attack by the azide ion. The subsequent intramolecular cyclization and elimination of ethanol yield the stable tetrazole ring.[4]
Caption: Proposed reaction pathway for tetrazole formation.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is a large excess of triethyl orthoformate and acetic acid required?
A1: Both reagents are often used in significant excess to drive the reaction to completion.
-
Triethyl Orthoformate (TEOF): It acts as both a reactant and a dehydrating agent, removing water that could otherwise lead to undesirable side reactions. Using TEOF in excess (often 2-3 equivalents or more) ensures the complete conversion of the starting amine to the necessary intermediate.[5]
-
Acetic Acid: It serves as the solvent and catalyst. A sufficient quantity is needed to facilitate the formation of the intermediates and ensure all reactants remain in solution. Some protocols use up to 8 equivalents of acetic acid.[5]
Q2: What is the optimal reaction temperature and duration?
A2: The reaction generally requires heating. The optimal conditions are typically a temperature of 80–100°C for 2–3 hours.[5] Reaction progress should always be monitored by Thin-Layer Chromatography (TLC). Prolonged heating does not necessarily increase the yield and may lead to decomposition or side product formation.[5]
Q3: Is the order of reagent addition important?
A3: Yes, the order of addition can significantly impact the outcome. A recommended procedure involves adding the acetic acid to a suspension of the amine (ethyl 3-aminobenzoate) and sodium azide in triethyl orthoformate.[5] This sequence helps prevent the premature reaction of the amine and acid before the orthoformate is involved.
Q4: Can other azide sources like trimethylsilyl azide (TMSN3) be used?
A4: While sodium azide is the most common and cost-effective choice, other azide sources like TMSN3 can be used, sometimes with different catalysts or under milder conditions.[6] However, TMSN3 is more expensive and requires careful handling. For this specific transformation, sodium azide is generally sufficient and preferred.
Section 3: Troubleshooting Guide
This section addresses specific experimental problems. For each issue, we explore the probable causes and provide actionable solutions and protocols.
Problem 1: Low or No Product Yield
A low yield is the most common issue, often stemming from suboptimal reaction conditions or incomplete conversion.
| Probable Cause | Diagnostic Check | Solution |
| Insufficient Reagents | Review your experimental notebook. Did you use at least 2-3 equivalents of TEOF and 8 equivalents of acetic acid relative to the amine?[5] | Increase the equivalents of triethyl orthoformate and acetic acid. Ensure the sodium azide is fresh and dry. |
| Suboptimal Temperature | Check the reaction temperature. Was it maintained consistently between 80-100°C?[5] | Ensure consistent heating with a calibrated oil bath. Monitor the reaction with TLC every 30-60 minutes to determine the point of maximum conversion. |
| Incorrect Reagent Addition | Did you add the amine to the acid before adding the orthoformate? This can lead to competing salt formation. | Follow the recommended order of addition: suspend the amine and sodium azide in TEOF first, then add the acetic acid.[5] |
| Moisture in Reaction | Were all reagents and glassware properly dried? Water can interfere with the orthoformate. | Use anhydrous grade acetic acid and ensure glassware is oven-dried before use. |
| Premature Work-up | Did TLC analysis show the complete consumption of the starting amine before you stopped the reaction? | Allow the reaction to proceed until TLC indicates the starting material is fully consumed. |
Problem 2: Product is Impure After Work-up (Multiple Spots on TLC)
Impurity issues often point to side reactions or incomplete reactions.
| Probable Cause | Diagnostic Check | Solution |
| Unreacted Starting Material | Compare the crude product's TLC with the starting ethyl 3-aminobenzoate. Is there a co-spotting spot? | See "Low Yield" solutions. If significant starting material remains, the reaction was incomplete. Purification via column chromatography may be necessary. |
| Formation of Ester Hydrolysis Product | During acidic work-up, the ester can hydrolyze to 3-(1H-tetrazol-1-yl)benzoic acid. Check for a more polar spot on TLC that streaks. | Perform the acidic work-up at a low temperature (0-5°C). Minimize the time the product is in contact with strong acid.[7] An alternative is to use a milder acid or a buffered wash. |
| Presence of Uncyclized Intermediates | Complex impurity profiles may suggest the presence of stable intermediates. This is hard to diagnose without advanced analytics (LC-MS). | Ensure the reaction has run for a sufficient duration at the optimal temperature to promote full cyclization. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 4: Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is a synthesis of best practices described in the literature and should be adapted based on laboratory observations.[5][7]
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-aminobenzoate (10.0 g, 60.5 mmol, 1.0 equiv.), sodium azide (4.33 g, 66.6 mmol, 1.1 equiv.), and triethyl orthoformate (30.1 mL, 181.5 mmol, 3.0 equiv.).
-
Reaction Initiation: With vigorous stirring, slowly add glacial acetic acid (27.7 mL, 484 mmol, 8.0 equiv.) to the suspension.
-
Heating: Heat the reaction mixture in an oil bath set to 90-100°C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-3 hours, as indicated by the complete consumption of the starting amine.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully concentrate the mixture under reduced pressure to remove the excess acetic acid and TEOF.
-
Partition the resulting residue between ethyl acetate (150 mL) and 1N HCl (100 mL) in a separatory funnel.[7]
-
Separate the layers and wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Table 1: Key Analytical Data for Product Verification
| Analysis Type | Expected Result | Purpose |
| ¹H NMR | Aromatic protons (approx. 7.5-8.5 ppm), a singlet for the tetrazole proton (approx. 9.0-9.5 ppm), and the ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm). | Confirms the structure and regiochemistry. The downfield shift of the tetrazole proton is characteristic. |
| ¹³C NMR | Signals for the tetrazole ring carbon, aromatic carbons, and the ester carbonyl and ethyl carbons. | Confirms the carbon skeleton of the molecule. |
| FT-IR | Absence of N-H and N≡N (azide) stretches from starting materials. Presence of C=N and N=N stretches characteristic of the tetrazole ring. | Confirms the formation of the heterocyclic ring and consumption of the azide. |
| LC-MS | A peak corresponding to the mass of the product [M+H]⁺. | Confirms the molecular weight of the synthesized compound. |
References
- Bentiss, F., Lagrenée, M., & Barbry, D. (2000). 2,5-Disubstituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles: A new class of corrosion inhibitors for mild steel in acidic media. Corrosion Science, 42(1), 127-146.
- (2023). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science.
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. Available from: [Link]
- Synthesis of some new 1,5-disubstituted tetrazoles from 2-aminobenzothiazole. (2020).
- Reactions of Nitroso Hetero Diels-Alder Cycloadducts with Azides: Stereoselective Formation of Triazolines and Aziridines. (n.d.).
- Post-processing method for preparing 1H-tetrazole-1-acetic acid through triethyl orthoformate method. (n.d.).
- (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
- A Comparative Analysis of 1H-Tetrazole Synthesis Methods for Researchers. (n.d.). BenchChem.
- (2017). Structural snapshots in the copper(ii) induced azide–nitrile cycloaddition: effects of peripheral ligand substituents on the formation of unsupported μ1,1-azido vs. μ1,4-tetrazolato bridged complexes. Dalton Transactions.
- Synthesis of regioisomeric tetrazoles in water 20. (n.d.).
- (2011). Mechanistic Insights on AziderNitrile Cycloadditions: On the Dialkyltin OxiderTrimethylsilyl Azide Route and a New Organocatalyst for Tetrazole Synthesis. Journal of the American Chemical Society.
-
1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
- (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances.
- (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
- [3+2] Cycloaddition of nitriles with azides. (n.d.).
- (2023).
- Design and Synthesis of Co3O4 Catalyst and its Application in the Synthesis of Tetrazole Derivatives. (n.d.). Journal of Synthetic Chemistry.
- Ostrovskii, V. A., et al. (2017). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. Chemistry of Heterocyclic Compounds, 53(6/7), 670–681.
- [3+2] cycloaddition (Organic Chemistry 2). (2019). Reddit.
- Cycloaddition Reactions. (n.d.). ChemTalk.
- Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. (2015). SciELO South Africa.
- (2010). Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents.
- (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- (2014). REGIO- AND STEREODIRECTION OF ADDITION OF TETRAZOLE TO α,β-ACETYLENIC γ-HYDROXY NITRILE: SYNTHESIS OF 1- AND 2-(Z)-(2-CYANOETHENYL. Chemistry of Heterocyclic Compounds.
- Investigation into the regioisomeric composition of some fused tetrazoles. (n.d.). Journal of the Iranian Chemical Society.
- The [3+2]Cycloaddition Reaction. (n.d.).
- Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Upd
- Example: [3+2] CYCLOADDITION:1,3-DIPLOE & DIPOLEPHILE MECHANISM. (2016). YouTube.
- Cycloadditions: [1+2], [2+3], [2+4]. (2024). YouTube.
- Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (n.d.).
- (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. European Journal of Medicinal Chemistry.
- (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. Bioorganic Chemistry.
- Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives. (n.d.).
- Ethyl 3-aminobenzoate methanesulfonate salt (A5040)
- Ethyl 3-Aminobenzoate (methanesulfon
- Ethyl 3-aminobenzoate, methanesulfonic acid salt, 98% 50 g. (n.d.). Thermo Fisher Scientific.
- (2015). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIV
- Ethyl 3-Aminobenzoate methanesulfonate Calcium Channel inhibitor. (n.d.). Selleck Chemicals.
- SAFETY DATA SHEET - Ethyl 3-aminobenzoate, methanesulfonic acid salt. (2009). Fisher Scientific.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
Technical Support Center: Scaling Up Ethyl 3-(1H-tetrazol-1-yl)benzoate Production
Welcome to the technical support center for the synthesis and scale-up of ethyl 3-(1H-tetrazol-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established scientific principles and practical laboratory experience.
Introduction: The Synthetic Pathway and Its Challenges
The most common and efficient route to synthesizing this compound is through a [3+2] cycloaddition reaction between ethyl 3-cyanobenzoate and an azide source, typically sodium azide (NaN₃).[1][2] This reaction is often catalyzed by a Lewis acid, such as zinc chloride or aluminum chloride, to activate the nitrile group and facilitate the cycloaddition.[3] While the reaction appears straightforward on a laboratory scale, scaling up production presents several challenges related to reaction kinetics, safety, product isolation, and purity.
This guide will address these challenges in a practical question-and-answer format, providing you with the necessary information to optimize your synthesis and achieve high yields of the desired product.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, their probable causes, and recommended solutions.
Issue 1: Low or No Product Yield
Question: My reaction is showing very low conversion to the desired this compound, even after extended reaction times. What are the potential causes and how can I improve the yield?
Answer:
Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Catalyst Activity | The Lewis acid catalyst (e.g., ZnCl₂) is crucial for activating the nitrile group of ethyl 3-cyanobenzoate.[3] If the catalyst is old, hydrated, or used in insufficient quantity, the reaction rate will be significantly reduced. | - Use a fresh, anhydrous Lewis acid catalyst. Consider drying the catalyst under vacuum before use.- Optimize the catalyst loading. A typical starting point is 0.1 to 0.5 molar equivalents relative to the nitrile. |
| Inadequate Reaction Temperature | The [3+2] cycloaddition reaction has a significant activation energy barrier.[4] Insufficient temperature will result in a slow reaction rate. | - Gradually increase the reaction temperature. Common solvents for this reaction include DMF or NMP, with temperatures ranging from 100-150 °C.[3]- Monitor the reaction progress by TLC or HPLC to determine the optimal temperature for your specific setup. |
| Poor Quality of Reagents | The purity of the starting materials, ethyl 3-cyanobenzoate and sodium azide, is critical. Impurities can interfere with the reaction or lead to the formation of byproducts. | - Ensure the use of high-purity starting materials. Verify the purity of ethyl 3-cyanobenzoate by NMR or GC-MS.[5][6][7]- Use freshly opened or properly stored sodium azide. |
| Presence of Water | Water can react with the Lewis acid catalyst, reducing its effectiveness. It can also hydrolyze the ester group of the starting material or product under prolonged heating. | - Use anhydrous solvents and dry glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Significant Byproducts
Question: I am observing significant byproduct formation in my reaction mixture, complicating the purification process. What are the likely byproducts and how can I minimize their formation?
Answer:
Byproduct formation is a key challenge in scaling up this synthesis. Understanding the potential side reactions is essential for developing a strategy to suppress them.
Potential Byproducts & Mitigation Strategies:
-
5-Substituted Tetrazole Isomer: The cycloaddition can potentially lead to the formation of the 5-substituted tetrazole isomer. While the 1-substituted isomer is generally favored, reaction conditions can influence the regioselectivity.
-
Mitigation: Careful control of the reaction temperature and choice of catalyst can help favor the formation of the desired 1-substituted isomer. Some catalytic systems have been shown to provide high regioselectivity.[3]
-
-
Hydrolysis Products: Prolonged reaction times at high temperatures, especially in the presence of trace amounts of water, can lead to the hydrolysis of the ethyl ester group, forming 3-(1H-tetrazol-1-yl)benzoic acid.
-
Mitigation: Minimize reaction time by optimizing temperature and catalyst loading. Ensure the use of anhydrous solvents and reagents.
-
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of ethyl 3-cyanobenzoate in the final product mixture.
-
Mitigation: Monitor the reaction progress closely and ensure it goes to completion. Consider adding a slight excess of sodium azide, but be mindful of the associated safety risks.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: I am struggling to isolate and purify the this compound from the reaction mixture. What are the recommended work-up and purification procedures?
Answer:
Effective product isolation is critical for obtaining a high-purity final product. The work-up procedure must be designed to remove the catalyst, unreacted sodium azide, and the solvent.
Recommended Work-up and Purification Protocol:
-
Quenching the Reaction: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding an acidic aqueous solution (e.g., dilute HCl). This step neutralizes any remaining sodium azide, converting it to the less hazardous hydrazoic acid, which should be handled in a well-ventilated fume hood.[8][9][10]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. The product will partition into the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by one of the following methods:
-
Recrystallization: This is often the most effective method for obtaining a highly pure product on a large scale. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed using a gradient of ethyl acetate in hexanes as the eluent.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to consider when working with sodium azide?
A1: Sodium azide is a highly toxic and potentially explosive substance that requires strict safety protocols.[8][9]
-
Toxicity: It is highly toxic if ingested, inhaled, or absorbed through the skin.[10] Always handle sodium azide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11]
-
Explosion Hazard: Sodium azide can form highly explosive heavy metal azides when in contact with metals like lead, copper, silver, and zinc.[10] Avoid using metal spatulas or equipment. Quench any residual azide with an acidic solution before disposal. It can also decompose violently upon heating above 275 °C.
-
Formation of Hydrazoic Acid: Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic and explosive gas.[8][9] All quenching and disposal procedures involving acids must be performed with extreme caution in a fume hood.
Q2: Can I use a different azide source instead of sodium azide?
A2: While sodium azide is the most common azide source, other options exist. Trimethylsilyl azide (TMSN₃) can be used, often in combination with a catalyst, and may offer milder reaction conditions. However, TMSN₃ is also toxic and requires careful handling. The choice of azide source will depend on the specific reaction conditions and the desired scale of the synthesis.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (ethyl 3-cyanobenzoate) from the product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
-
HPLC: This provides a more quantitative measure of the reaction's progress. Develop a method that gives a good separation between the starting material and the product.
Q4: What is the role of the Lewis acid catalyst in this reaction?
A4: The Lewis acid catalyst plays a crucial role in activating the nitrile group of the ethyl 3-cyanobenzoate.[3] It coordinates to the nitrogen atom of the nitrile, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide anion. This coordination lowers the activation energy of the cycloaddition reaction, allowing it to proceed at a reasonable rate.
Q5: Are there any "green" or more sustainable approaches to this synthesis?
A5: Research into greener synthetic methods for tetrazole formation is ongoing. Some approaches include:
-
Water as a Solvent: Some studies have shown that the [3+2] cycloaddition can be performed in water using zinc salts as catalysts, which is a more environmentally friendly solvent.[12]
-
Catalyst Recovery and Reuse: The use of heterogeneous catalysts that can be easily recovered and reused can improve the sustainability of the process.[2][13]
-
Flow Chemistry: Continuous flow synthesis offers potential advantages in terms of safety (handling smaller amounts of hazardous materials at any given time) and process control.[14]
Visualizing the Process
To aid in understanding the core concepts, the following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.
Reaction Mechanism
Caption: The Lewis acid-catalyzed [3+2] cycloaddition mechanism.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common synthesis issues.
References
-
Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.). Retrieved from [Link]
-
Lab Safety Guideline: Sodium Azide. (n.d.). University of Tennessee Health Science Center. Retrieved from [Link]
-
1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Ghosh, A., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
- Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(8), 210-216.
- Nasrollahzadeh, M., et al. (2021). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 11(23), 13886-13895.
-
Sodium Azide NaN3. (2019). Division of Research Safety | Illinois. Retrieved from [Link]
-
Sodium Azide. (2021). Yale Environmental Health & Safety. Retrieved from [Link]
- To, C., Beller, H., & Nalley, E. (n.d.). [3+2] Cycloaddition reactions of aromatic nitriles with sodium azide to form tetrazoles. American Chemical Society.
- Li, H., et al. (2015). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 20(6), 10747-10756.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950.
- Smith, C. J., et al. (2013). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 17(1), 89-96.
- Mekky, A. H., et al. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. Bioorganic Chemistry, 167, 109178.
- Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives. (2010). Der Pharma Chemica, 2(6), 248-257.
- Al-Masoudi, N. A., et al. (2021). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Annals of the Romanian Society for Cell Biology, 25(6), 1152-1163.
-
Ethyl 3-cyanobenzoate. (n.d.). PubChem. Retrieved from [Link]
- Kappe, C. O., et al. (2011). Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. Tetrahedron Letters, 52(43), 5671-5674.
- El-Sherbiny, I. M., et al. (2019). Synthesis of novel 1H-tetrazole derivatives of chitosan via metal-catalyzed 1,3-dipolar cycloaddition. Catalytic and antibacterial properties of [3-(1H-tetrazole-5-yl)ethyl]chitosan and its nanoparticles. International Journal of Biological Macromolecules, 132, 340-350.
- Dömling, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1338-1346.
-
ethyl 3-cyanobenzoate. (n.d.). Stenutz. Retrieved from [Link]
-
Ethyl 4-cyanobenzoate. (n.d.). PubChem. Retrieved from [Link]
- Synthesis, characterization and anticancer screening of some novel piperonyletetrazole derivatives. (2013). European Journal of Medicinal Chemistry, 70, 759-766.
- Carmi, C., et al. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. European Journal of Medicinal Chemistry, 256, 115456.
- Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives. (2013). European Journal of Medicinal Chemistry, 70, 759-766.
- One-Pot Synthesis of Ethyl-3-aryl-2-(1H-tetrazol-5-yl)acrylates and 3-(1H-Tetrazol-5-yl)coumarins via Tandem [2 + 3] Dipolar Cycloaddition Reaction-Knoevenagel Condensation. (2016). Journal of the Korean Chemical Society, 60(4), 253-259.
- Mekky, A. H., et al. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. Bioorganic Chemistry.
- Molecular Hybrid Design, Synthesis, In Vitro Cytotoxicity, In Silico ADME and Molecular Docking Studies of New Benzoate Ester-Linked Arylsulfonyl Hydrazones. (2024). Molecules, 29(15), 3426.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethyl 3-cyanobenzoate | C10H9NO2 | CID 13026687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. a2bchem.com [a2bchem.com]
- 7. ethyl 3-cyanobenzoate [stenutz.eu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. uthsc.edu [uthsc.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. researchgate.net [researchgate.net]
- 13. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan | Semantic Scholar [semanticscholar.org]
how to avoid degradation of ethyl 3-(1H-tetrazol-1-yl)benzoate
Technical Support Center: Ethyl 3-(1H-tetrazol-1-yl)benzoate
Welcome to the dedicated technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and best practice protocols to ensure the stability and integrity of your compound during storage and experimentation.
I. Understanding the Stability of this compound
This compound is a molecule that incorporates two key functional groups: an ethyl ester and an N-substituted tetrazole ring. The overall stability of the compound is dictated by the chemical vulnerabilities of these two moieties. The primary degradation pathways to be aware of are hydrolysis of the ester and decomposition of the tetrazole ring (either thermally or photochemically).
The tetrazole ring is generally considered a stable aromatic heterocycle, which is why it is a common bioisostere for carboxylic acids in medicinal chemistry.[1][2] However, like all energetic nitrogen-rich heterocycles, it has specific vulnerabilities. The ester group, while stable under neutral anhydrous conditions, is susceptible to cleavage under acidic or basic conditions.
II. Frequently Asked Questions (FAQs)
Q1: What are the main causes of degradation for this compound?
A1: The two primary degradation pathways are:
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to 3-(1H-tetrazol-1-yl)benzoic acid in the presence of water, a reaction that is significantly accelerated by acidic or basic conditions.[3][4][5]
-
Tetrazole Ring Decomposition: The tetrazole ring can undergo decomposition when exposed to high temperatures (thermal decomposition) or UV light (photolysis), typically leading to the extrusion of nitrogen gas (N₂) and the formation of reactive intermediates.[6][7][8]
Q2: How should I properly store this compound for long-term stability?
A2: For optimal long-term stability, the compound should be stored under the following conditions:
-
Temperature: In a cool environment, ideally refrigerated (2-8 °C).
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.
-
Light: Protected from light in an amber vial or a container wrapped in aluminum foil.
-
Container: In a tightly sealed container to prevent moisture ingress.
Q3: Is this compound sensitive to strong acids or bases?
A3: Yes. Strong acids and bases will catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid. While the tetrazole ring itself can tolerate a range of pH, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, should be avoided to prevent unwanted side reactions.
Q4: Can I heat this compound?
A4: Caution should be exercised when heating this compound. N-substituted tetrazoles can undergo exothermic decomposition at elevated temperatures, typically between 190-240 °C for many phenyl tetrazoles.[6][9] It is crucial to determine the thermal stability of your specific compound using techniques like Differential Scanning Calorimetry (DSC) if high-temperature applications are intended.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of a new, more polar spot on TLC or a new peak in HPLC (often with a shorter retention time). | Ester Hydrolysis: The compound has likely been exposed to moisture, acid, or base, leading to the formation of the more polar 3-(1H-tetrazol-1-yl)benzoic acid. | • Ensure all solvents are anhydrous. • If your reaction is run under acidic or basic conditions, minimize reaction time and temperature. • Use a non-aqueous workup if possible. • Purify the material via column chromatography to separate the acid impurity. |
| Low yield in a reaction where the compound is a starting material. | Thermal Decomposition: The reaction temperature may be too high, causing the tetrazole ring to decompose. Photochemical Decomposition: The reaction may have been exposed to UV light for an extended period. | • Run the reaction at a lower temperature. • Protect the reaction from light by wrapping the flask in aluminum foil. |
| Inconsistent NMR spectra, with broad peaks or the appearance of unexpected signals. | Presence of Impurities from Synthesis: Common impurities from tetrazole synthesis can include regioisomers or starting materials. On-going Degradation: The sample may be degrading in the NMR solvent. | • Repurify the compound by recrystallization or column chromatography.[10] • Use fresh, high-purity deuterated solvents. • Acquire the spectrum promptly after dissolving the sample. |
| The compound's appearance has changed over time (e.g., discoloration). | Photodegradation or Slow Decomposition: Long-term exposure to light or ambient temperatures can cause slow degradation. | • Discard the degraded material and use a fresh, properly stored sample. • Always store the compound under the recommended conditions (cool, dark, and dry). |
IV. Key Degradation Pathways and Mechanisms
Understanding the chemical transformations that lead to degradation is key to preventing them.
A. Ester Hydrolysis
The hydrolysis of the ethyl ester can occur under both acidic and basic conditions. The tetrazole group at the meta-position acts as an electron-withdrawing group, which can influence the rate of hydrolysis.[11][12]
-
Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid, irreversible process involving the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[5]
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. To drive the reaction towards the carboxylic acid, an excess of water is required.
Compound [label="this compound"]; Acid [label="3-(1H-tetrazol-1-yl)benzoic Acid"];
Compound -> Acid [label=" H₃O⁺ (Acidic Hydrolysis) \n Excess H₂O "]; Compound -> Acid [label=" OH⁻ (Basic Hydrolysis) \n then H⁺ workup "]; }
Ester Hydrolysis of the Target Compound
B. Tetrazole Ring Decomposition
The tetrazole ring's degradation is more complex and can proceed through different high-energy pathways.
-
Thermal Decomposition: When heated, N-aryl tetrazoles typically decompose by extruding a molecule of nitrogen (N₂).[7][8][9] This generates a highly reactive nitrene intermediate, which can then undergo various rearrangements or reactions.
-
Photochemical Decomposition (Photolysis): Exposure to UV light can also induce the cleavage of the tetrazole ring, often leading to nitrogen extrusion.[13][14] The resulting intermediates can react with the solvent or other molecules present, potentially leading to a complex mixture of products.[15][16]
Tetrazole [label="Tetrazole Ring"]; Intermediates [label="Reactive Intermediates \n (e.g., Nitrenes) + N₂"]; Products [label="Various Byproducts"];
Tetrazole -> Intermediates [label=" Δ (Heat) or hν (UV Light) "]; Intermediates -> Products [label=" Rearrangement / Reaction "]; }
General Tetrazole Decomposition Pathway
V. Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Place the solid this compound into a clean, dry amber glass vial.
-
Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 30-60 seconds to displace air and moisture.
-
Tightly seal the vial with a cap containing a chemically resistant liner.
-
For extra protection, wrap the threads of the cap with Parafilm®.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the vial in a refrigerator at 2-8 °C, away from any light sources.
Protocol 2: Purity Check by HPLC
This protocol provides a general method for assessing the purity of your compound and detecting the primary hydrolysis impurity.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in acetonitrile or methanol to a concentration of ~1 mg/mL.
Expected Outcome: The parent compound, this compound, will have a certain retention time. Its hydrolysis product, 3-(1H-tetrazol-1-yl)benzoic acid, being more polar, will typically elute earlier.
VI. References
-
Benchchem. (2025, November). Troubleshooting guide for Tetrazole functionalization reactions. BenchChem Technical Support.
-
Cristiano, M. L. S. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(6), 3757–3770. [Link]
-
Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 90(11), 1346–1377.
-
Pihlaja, K., & Lönnberg, H. (1989). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Magnetic Resonance in Chemistry, 27(9), 834-839.
-
Cristiano, M. L. S., et al. (2010). Photochemistry of 5-allyloxy-tetrazoles: Steady-state and laser flash photolysis study. Journal of Photochemistry and Photobiology A: Chemistry, 215(2-3), 133-141.
-
Lesnikovich, A. I., et al. (2018). Features of thermal decomposition of N-substituted tetrazoles. New Trends in Research of Energetic Materials.
-
Lesnikovich, A. I. (1992). The thermal decomposition of tetrazoles. Thermochimica Acta, 205, 45-56.
-
Hammett, L. P. (2014). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators, 3.
-
Kılıç, Z., et al. (2014). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. Journal of Molecular Structure, 1075, 469-478.
-
Singh, A. K. (2015). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science, 13(2), 735-742.
-
Cristiano, M. L. S. (2015). Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices. ResearchGate.
-
Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Medicinal Chemistry, 26(15), 2686-2716.
-
Su, W.-K., Hong, Z., Shan, W.-G., & Zhang, X.-X. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide. European Journal of Organic Chemistry, 2006(12), 2723-2726.
-
Kiselev, V. G., Cheblakov, P. B., & Gritsan, N. P. (2009). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 113(10), 2146–2152.
-
Chang, C.-Y., et al. (2001). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. Industrial & Engineering Chemistry Research, 40(21), 4495-4501.
-
Quora. (2023). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?.
-
Cristiano, M. L. S., et al. (2008). Photochemistry of 5-allyloxy-tetrazoles: steady-state and laser flash photolysis study. Journal of Photochemistry and Photobiology A: Chemistry, 193(2-3), 133-141.
-
Sharpless, K. B., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(40), 13979-13988.
-
Zhang, Y., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(11), 1904.
-
Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042.
-
Wikipedia. (n.d.). Tetrazole.
-
Google Patents. (n.d.). PROCESS FOR THE PRODUCTION OF TETRAZOLYL COMPOUNDS.
-
Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970–2042.
-
Shafi'I, A. M. (2023). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate.
-
Google Patents. (n.d.). Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
-
Al-Masoudi, N. A., et al. (2023). Biological activities importance of Tetrazole derivatives. ResearchGate.
-
Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. The thermal decomposition of tetrazoles (1992) | Anatoly I. Lesnikovich | 63 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. PT668272E - PROCESS FOR THE PRODUCTION OF TETRAZOLYL COMPOUNDS - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Method Refinement for Synthesizing Tetrazole-Linked Benzochromene Derivatives
Welcome to the dedicated technical support center for the synthesis of tetrazole-linked benzochromene derivatives. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with in-depth, field-proven insights to navigate the complexities of this synthetic procedure. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and refine your methodology for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing 1-(substituted-phenyl)-2-(1H-tetrazol-5-yl)-1H-benzo[f]chromene-3-amine derivatives?
A1: The most commonly employed and effective method is the [3+2] cycloaddition reaction. This involves treating the corresponding 3-amino-1-(substituted-phenyl)-1H-benzo[f]chromene-2-carbonitrile with an azide source, typically sodium azide (NaN₃), in the presence of a catalyst such as ammonium chloride (NH₄Cl) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This reaction is a type of "click chemistry," valued for its high efficiency and functional group tolerance.[3]
Q2: What is the mechanistic role of ammonium chloride in this reaction?
A2: Ammonium chloride acts as an in-situ source of a Brønsted acid. The ammonium ion can protonate the nitrogen atom of the nitrile group on the benzochromene precursor. This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion (N₃⁻).[4] This activation of the nitrile is a crucial step for the cycloaddition to proceed at a reasonable rate under the typical reaction conditions.
Q3: Are there alternative catalysts to ammonium chloride?
A3: Yes, various Lewis acids have been shown to be effective catalysts for the synthesis of tetrazoles from nitriles. These include zinc salts (e.g., ZnBr₂, ZnCl₂), aluminum salts (e.g., AlCl₃), and others.[5] Lewis acids function by coordinating to the nitrile nitrogen, which also activates the nitrile group towards nucleophilic attack by the azide. The choice of catalyst can influence reaction times and yields, and may require optimization depending on the specific substrate.
Q4: What are the main safety precautions to consider when working with sodium azide?
A4: Sodium azide is a highly toxic and potentially explosive compound.
-
Toxicity: It is fatal if swallowed or absorbed through the skin.[6] All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Explosion Hazard: Sodium azide can form highly explosive heavy metal azides (e.g., with lead, copper, mercury).[6][7] Avoid contact with metal spatulas and ensure that any glassware is free of heavy metal residues. Do not dispose of sodium azide or its solutions down the drain, as it can react with lead or copper plumbing to form explosive compounds.[6]
-
Reaction with Acids: Contact with acids liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[7] Acidic workups should be performed with extreme caution in a fume hood.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting nitrile from the more polar tetrazole product. The product spot will typically have a lower Rf value than the starting material. Staining with an appropriate indicator can aid in visualization.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of tetrazole-linked benzochromene derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Reagent Activity: Sodium azide can be deactivated by moisture. The nitrile precursor may be impure. 2. Suboptimal Reaction Temperature: The reaction may not have reached the required activation energy. 3. Incorrect Solvent Choice: The solvent may not be suitable for the reaction. 4. Catalyst Inefficiency: The catalyst may be inactive or used in an insufficient amount. | 1. Ensure Dry Reagents and Solvent: Use freshly opened or properly stored anhydrous DMF. Dry sodium azide in a vacuum oven if necessary. Verify the purity of your benzochromene-nitrile starting material. 2. Optimize Temperature: The reaction is typically run at reflux in DMF (~153 °C). Ensure your heating setup is reaching and maintaining this temperature.[1] 3. Confirm Solvent: DMF is the most commonly reported and effective solvent for this transformation.[1][2] 4. Check Catalyst: Use a fresh source of ammonium chloride. You can try increasing the molar equivalents of the catalyst, or switch to a Lewis acid catalyst like zinc bromide. |
| Formation of Side Products | 1. Hydrolysis of Nitrile: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the nitrile group to a primary amide, and potentially further to a carboxylic acid.[8][9][10] 2. Decomposition: At high temperatures for extended periods, the starting materials or product may begin to decompose. | 1. Strict Anhydrous Conditions: As mentioned above, ensuring a dry reaction environment is crucial. If amide formation is significant, consider using a freshly distilled, anhydrous grade of DMF. 2. Monitor Reaction Time: Use TLC to monitor the reaction and stop it once the starting material is consumed to avoid over-heating. Typical reaction times are around 4 hours.[1][2] |
| Difficulty in Product Purification | 1. High Polarity of the Product: The tetrazole and amine functionalities make the product quite polar, which can lead to streaking on silica gel chromatography and difficulty in extraction. 2. Removal of DMF: DMF has a high boiling point and can be challenging to remove completely. 3. Emulsion during Work-up: The polar nature of the product can lead to the formation of emulsions during aqueous work-up. | 1. Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., dilute NaOH) to remove any unreacted acidic starting materials. Then, wash with a dilute acid (e.g., dilute HCl) to protonate the amine groups on your product, which may help in separation. Neutralize and extract. 2. High-Vacuum Evaporation: Use a high-vacuum pump to remove residual DMF. Alternatively, wash the crude product with cold water or a water/ether mixture to extract DMF. 3. Brine Wash: During the aqueous work-up, use saturated sodium chloride solution (brine) to break up emulsions. |
| Inconsistent Results | 1. Atmospheric Moisture: Sodium azide is hygroscopic, and its reactivity can be affected by humidity. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. 2. Dry Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried before use. |
Experimental Protocols & Workflows
Optimized Synthesis of 1-Phenyl-2-(1H-tetrazol-5-yl)-1H-benzo[f]chromene-3-amine
This protocol is adapted from established literature procedures for the synthesis of tetrazole-linked benzochromene derivatives.[1][2]
Materials:
-
3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Hexane
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile (1.0 eq).
-
Reagent Addition: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF to the flask. The concentration should be approximately 0.1-0.2 M with respect to the starting nitrile.
-
Heating: Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with deionized water, followed by a wash with saturated brine solution to aid in phase separation and remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/benzene) to afford the pure 1-phenyl-2-(1H-tetrazol-5-yl)-1H-benzo[f]chromene-3-amine.
Characterization Data
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
| Technique | Expected Observations for Tetrazole-Linked Benzochromene Derivatives |
| ¹H NMR | Appearance of a broad singlet corresponding to the N-H proton of the tetrazole ring (typically downfield). Signals for the aromatic protons of the benzochromene and substituted phenyl rings. A singlet for the C1-H proton of the chromene ring. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | A signal for the carbon atom of the tetrazole ring (typically in the range of 150-160 ppm). Resonances for the carbons of the benzochromene and phenyl moieties. |
| FT-IR (cm⁻¹) | Absence of the sharp nitrile (C≡N) stretch (around 2200 cm⁻¹). Presence of N-H stretching vibrations for the tetrazole and amine groups. C=N and N-N stretching vibrations characteristic of the tetrazole ring. |
| HR-MS | The molecular ion peak corresponding to the calculated exact mass of the product. |
Note: Specific chemical shifts and peak positions will vary depending on the substitution pattern of the phenyl ring.[1]
Visualizing the Process
General Workflow
Caption: Synthetic workflow for tetrazole-linked benzochromenes.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low product yield.
References
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. Available at: [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Available at: [Link]
-
Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives. Bentham Science Publishers. Available at: [Link]
-
Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. PMC - PubMed Central. Available at: [Link]
-
Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. MDPI. Available at: [Link]
-
Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. Available at: [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole. ResearchGate. Available at: [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives. Request PDF on ResearchGate. Available at: [Link]
-
Hydrolysis of nitriles. Chemguide. Available at: [Link]
-
1H-Tetrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Purification of strong polar and basic compounds. Reddit. Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
-
For highly polar compound, how to do the purification?. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. SciSpace. Available at: [Link]
-
How can I work up sodium azide-containing-organic mixtures without resorting to an aqueous work up?. ResearchGate. Available at: [Link]
-
Sodium azide in water. Reddit. Available at: [Link]
-
Tetrazoles via Multicomponent Reactions. PMC - PubMed Central. Available at: [Link]
-
Sodium Azide. Chemistry LibreTexts. Available at: [Link]
-
Sodium Azide. Yale Environmental Health & Safety. Available at: [Link]
-
Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Available at: [Link]
-
Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. PMC - NIH. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole. ResearchGate. Available at: [Link]
-
The Synthesis of Some Novel Substituted Benzochromene Derivatives. ResearchGate. Available at: [Link]
-
Cycloaddition reaction of NaN3 with nitriles toward the synthesis of tetrazoles catalyzed by a copper complex on boehmite nanoparticles. RSC Publishing. Available at: [Link]
-
Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole. ResearchGate. Available at: [Link]
-
Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). MDPI. Available at: [Link]
-
Reactions of Nitriles. Chemistry Steps. Available at: [Link]
-
2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/2-(N-((2%E2%80%B2-(2H-tetrazole-5-yl)-%5B1%2C1%E2%80%B2-biphenyl%5D-4yl)-)-Ahmad-Siddiqui/347b85559d47a8276f0c743e4987f274719d36e2]([Link]
-
20.7: Chemistry of Nitriles. LibreTexts. Available at: [Link]
-
Sodium azide ammonium chloride. PubChem. Available at: [Link]
-
20.11 Synthesis and Reactions of Nitriles. YouTube. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Comparative Guide to the Preclinical Validation of Ethyl 3-(1H-tetrazol-1-yl)benzoate as a Novel Anticancer Candidate
Executive Summary
The tetrazole moiety is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for carboxylic acids, contributing to a wide array of pharmacological activities, including anticancer effects.[1][2][3] This guide outlines a comprehensive, multi-phase experimental framework for the validation of a novel tetrazole derivative, Ethyl 3-(1H-tetrazol-1-yl)benzoate (ETB). Drawing upon established protocols and comparative data from its structural isomer, Ethyl 4-(1H-tetrazol-1-yl)benzoate, and standard-of-care chemotherapeutics like Doxorubicin and Cisplatin, we present a rigorous pathway for evaluating ETB's therapeutic potential. The proposed workflow encompasses in vitro cytotoxicity screening across multiple cancer cell lines, detailed mechanistic elucidation via cell cycle and apoptosis analysis, and a proposed framework for in vivo efficacy assessment using xenograft models. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing the necessary protocols and rationale to objectively assess ETB's standing as a viable anticancer agent.
Introduction: The Rationale for Isomeric Investigation
The search for novel anticancer agents with improved efficacy and reduced toxicity is a perpetual challenge in oncology. Heterocyclic compounds, particularly those containing the tetrazole ring, have emerged as a promising class of molecules.[4] The tetrazole scaffold is often incorporated into drug design to enhance binding affinity, metabolic stability, and pharmacokinetic properties.[1] Numerous tetrazole derivatives have demonstrated significant antiproliferative activity through diverse mechanisms, including the inhibition of DNA replication, disruption of protein synthesis, and induction of oxidative stress.[4]
Recent studies on Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives have shown notable anticancer and anti-migration activity against lung (A549) and esophageal (SKGT4) cancer cell lines, establishing a benchmark for this chemical class.[5] However, the biological activity of a compound is exquisitely sensitive to its structural configuration. A minor change, such as shifting a functional group from the para (4-position) to the meta (3-position) on the benzoate ring, can profoundly alter its interaction with biological targets. This guide, therefore, focuses on the systematic validation of this compound (ETB), a novel structural isomer, to determine if this modification enhances its anticancer profile.
Our objective is to provide a self-validating experimental blueprint that compares ETB not only against well-established chemotherapeutic agents but also against its closely related and previously studied isomer, providing critical structure-activity relationship (SAR) insights.
Profile of Comparative Compounds
A robust validation requires benchmarking against appropriate controls. This study design incorporates a test compound, a positive control isomer, and two standard-of-care agents.
| Compound Name | Structure | Role in Study | Mechanism of Action (Known/Hypothesized) |
| This compound (ETB) | C10H10N4O2 | Test Compound | Hypothesized to induce apoptosis and cell cycle arrest, similar to other tetrazole derivatives.[1][6] |
| Ethyl 4-(1H-tetrazol-1-yl)benzoate | C10H10N4O2 | Isomer Control | Demonstrated cytotoxicity and inhibition of cancer cell migration.[5] Acts as a direct structural comparator. |
| Doxorubicin | C27H29NO11 | Standard Drug | DNA intercalator and topoisomerase II inhibitor, leading to inhibition of DNA replication and induction of apoptosis.[7][8] |
| Cisplatin | Cl2H6N2Pt | Standard Drug | Forms DNA adducts, leading to cross-linking that triggers DNA damage responses and apoptosis.[7][8] |
Phase I: In Vitro Cytotoxicity Screening
Causality: The foundational step in assessing an anticancer agent is to determine its ability to kill cancer cells and at what concentration. The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying a compound's potency.[9] We will employ the Sulforhodamine B (SRB) assay, a reliable method that measures cell density based on total cellular protein content, providing a robust measure of cell viability.[7]
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Plate selected human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ environment to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ETB, the 4-isomer control, Doxorubicin, and Cisplatin in the appropriate complete culture medium. Replace the existing medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization & Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The results will be compiled to directly compare the potency of ETB against the controls.
| Cell Line | Cancer Type | ETB (µM) | Ethyl 4-(1H-tetrazol-1-yl)benzoate (µM) | Doxorubicin (µM) | Cisplatin (µM) |
| A549 | Lung Carcinoma | Experimental | ~11.3 (2.5 µg/mL)[5] | Reference | Reference |
| MCF-7 | Breast Adenocarcinoma | Experimental | Experimental | Reference | Reference |
| HCT116 | Colorectal Carcinoma | Experimental | Experimental | Reference | Reference |
| Vero | Normal Kidney Epithelial | Experimental | ~12.4 (2.7 µg/mL)[5] | Reference | Reference |
Note: IC50 values for the 4-isomer are converted from µg/mL for comparison (M.W. = 218.22 g/mol ). The inclusion of a normal cell line (Vero) is critical for assessing preliminary selectivity.
Phase II: Mechanistic Elucidation
Causality: Once cytotoxicity is established, it is imperative to understand the underlying mechanism of cell death. A dysregulated cell cycle is a hallmark of cancer, and many effective chemotherapeutics function by inducing cell cycle arrest, preventing proliferation.[10] Subsequently, determining whether cell death occurs via apoptosis (programmed cell death) is crucial, as this is a preferred, non-inflammatory mode of cell elimination.
A. Cell Cycle Analysis via Flow Cytometry
Rationale: This technique quantifies the DNA content of individual cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[11][12] A significant accumulation of cells in a particular phase following treatment with ETB would indicate cell cycle arrest at that checkpoint.
-
Treatment: Seed cells (e.g., A549) in 6-well plates and treat with ETB at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting: Harvest both adherent and floating cells, and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[13]
-
Interpretation: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
B. Apoptosis Induction Analysis
Rationale: We will use two complementary methods to confirm apoptosis. Annexin V staining identifies an early apoptotic event (phosphatidylserine externalization), while Western blotting detects the activation of key proteins in the apoptotic signaling cascade.[14]
-
Treatment & Harvesting: Treat and harvest cells as described for cell cycle analysis.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC (which binds to externalized phosphatidylserine) and PI (which enters only cells with compromised membranes).
-
Analysis: Analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
-
Protein Extraction: Treat cells with ETB (IC50 and 2x IC50) for 24-48 hours. Lyse the cells and quantify the total protein concentration.
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins:
-
Caspase-3 & Cleaved Caspase-3: Caspase-3 is a key executioner caspase; its cleavage indicates activation.[15]
-
PARP & Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is cleaved by active Caspase-3, a hallmark of apoptosis.[16]
-
Bcl-2 (anti-apoptotic) & Bax (pro-apoptotic): The ratio of these proteins regulates mitochondrial integrity.[17]
-
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. Use β-actin as a loading control to ensure equal protein loading.[18]
Phase III: In Vivo Efficacy Assessment (Proposed Framework)
Causality: While in vitro assays are essential for initial screening, they cannot replicate the complex microenvironment of a tumor within a living organism. An in vivo study is the critical next step to evaluate a compound's efficacy in a more physiologically relevant context.[19] The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard and reliable preclinical model for this purpose.[20][21][22][23]
Proposed Protocol: A549 Xenograft Model in Athymic Nude Mice
-
Cell Implantation: Subcutaneously implant 5 x 10⁶ A549 human lung carcinoma cells into the flank of female athymic nude mice.
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline + 5% DMSO)
-
Group 2: ETB (dose to be determined by Maximum Tolerated Dose study)
-
Group 3: Cisplatin (standard of care control)
-
-
Treatment: Administer treatments via an appropriate route (e.g., intraperitoneal or oral gavage) for a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology).
-
Data Analysis: Compare the mean tumor volume and final tumor weight between the treatment and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
Conclusion and Future Directions
This guide provides a structured, evidence-based framework for the comprehensive validation of this compound as a potential anticancer agent. By systematically progressing from broad cytotoxicity screening to specific mechanistic studies and culminating in a proposal for in vivo testing, this workflow ensures that the compound's activity is thoroughly characterized and objectively compared against relevant benchmarks.
The data generated from these experiments will not only determine the viability of ETB as a drug candidate but will also provide crucial insights into the structure-activity relationship of tetrazolyl-benzoate derivatives. Positive outcomes would warrant further investigation into specific molecular targets, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and advanced preclinical modeling in patient-derived xenografts (PDX).[24] This rigorous, comparative approach is fundamental to navigating the complex path of anticancer drug discovery and development.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). PubMed Central. [Link]
-
Analysis of cell cycle by flow cytometry - PubMed. (n.d.). National Institutes of Health. [Link]
-
Mechanism of action of tetrazole-derived anticancer agents. (n.d.). ResearchGate. [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Crown Bioscience. [Link]
-
Cancer cell assays in vitro. (n.d.). Pharmatest Services. [Link]
-
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021, October 24). Crown Bioscience. [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]
-
Cell cycle analysis. (n.d.). Wikipedia. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers. [Link]
-
Tetrazole Derivatives as Promising Anticancer Agents. (2017, December 1). Bentham Science Publishers. [Link]
-
DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (n.d.). OMICS International. [Link]
-
Tetrazole Derivatives as Promising Anticancer Agents. (n.d.). PubMed. [Link]
-
Western blot analysis of apoptosis-related proteins. (n.d.). ResearchGate. [Link]
-
Xenograft Models. (n.d.). Creative Biolabs. [Link]
-
How to Complete Cell Cycle Analysis via Flow Cytometry. (2020, February 24). NanoCellect. [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers. [Link]
-
Apoptosis assays: western blots. (2020, April 11). YouTube. [Link]
-
Western blot analysis of apoptosis-related proteins in the PC3 and... (n.d.). ResearchGate. [Link]
-
Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. (n.d.). PMC - NIH. [Link]
-
Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG Labtech. [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]
-
In vitro cytotoxicity of different human cancer cell lines including... (n.d.). ResearchGate. [Link]
-
Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. (2025, November 29). ResearchGate. [Link]
-
Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. (n.d.). NIH. [Link]
-
Cisplatin or Doxorubicin Reduces Cell Viability via the PTPIVA3-JAK2-STAT3 Cascade in Hepatocellular Carcinoma. (2023, January 30). PMC - NIH. [Link]
-
Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. (n.d.). Springer. [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. (2010, December 6). Chalcogenide Letters. [Link]
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2025, August 7). ResearchGate. [Link]
-
Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. (n.d.). NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cisplatin or Doxorubicin Reduces Cell Viability via the PTPIVA3-JAK2-STAT3 Cascade in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. docs.research.missouri.edu [docs.research.missouri.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. crownbio.com [crownbio.com]
- 23. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 24. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
A Comparative Guide to Ethyl 3-(1H-tetrazol-1-yl)benzoate and Other Tetrazole Derivatives for Researchers
In the landscape of modern medicinal chemistry, the strategic use of bioisosteres is a cornerstone of rational drug design. Among these, the tetrazole ring has firmly established itself as a versatile and effective surrogate for the carboxylic acid moiety, a substitution that has contributed to the success of numerous FDA-approved drugs. This guide provides an in-depth comparative analysis of ethyl 3-(1H-tetrazol-1-yl)benzoate, a representative tetrazole derivative, and other key members of this class. We will delve into their synthesis, physicochemical properties, and biological significance, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Tetrazole Moiety: A Pillar in Medicinal Chemistry
The 1H-tetrazole ring is an acidic heterocycle with a pKa similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH. This property, combined with its metabolic stability and ability to participate in hydrogen bonding, makes it an attractive bioisostere. The substitution of a carboxylic acid with a tetrazole can significantly impact a molecule's lipophilicity, metabolic profile, and overall pharmacokinetic properties, often leading to improved drug candidates.
Synthesis of Tetrazole Derivatives: A Comparative Workflow
The synthesis of 1-substituted tetrazoles, such as this compound and its isomers, typically proceeds through the reaction of an amine with an orthoformate and sodium azide. This reliable and versatile method allows for the construction of the tetrazole ring in good yields.
Below is a comparative experimental workflow for the synthesis of this compound and its positional isomer, ethyl 4-(1H-tetrazol-1-yl)benzoate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the well-established synthesis of the 4-isomer.
Step 1: Reaction Setup In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-aminobenzoate (1 equivalent) in glacial acetic acid.
Step 2: Reagent Addition To the stirred solution, add triethyl orthoformate (1.2 equivalents) followed by sodium azide (1.2 equivalents) in portions. Caution: Sodium azide is highly toxic and explosive. Handle with appropriate safety precautions.
Step 3: Reaction Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
Step 4: Work-up and Isolation Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice with stirring. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
Step 5: Purification Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure this compound.
Step 6: Characterization Confirm the structure and purity of the final product using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Physicochemical Properties: A Comparative Analysis
The seemingly subtle change in the position of the tetrazole-substituted ester on the phenyl ring from the meta (3-position) to the para (4-position) can influence the molecule's overall electronic and steric properties. These differences can, in turn, affect its physicochemical parameters and biological activity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |
| This compound | C₁₀H₁₀N₄O₂ | 218.22 | 387.4 ± 44.0[1] | 1.32[1] |
| Ethyl 4-(1H-tetrazol-1-yl)benzoate | C₁₀H₁₀N₄O₂ | 218.22 | ~387 | ~1.32 |
| 1-Phenyl-1H-tetrazole | C₇H₆N₄ | 146.15 | - | - |
Note: Experimental data for this compound is limited; predicted values are provided. Data for the 4-isomer is expected to be very similar.
The position of the electron-withdrawing ester group in relation to the tetrazole ring can influence the acidity of the tetrazole protons and the overall polarity of the molecule. These subtle electronic differences can have a significant impact on how these molecules interact with biological targets.
Biological Activity and Applications: From Building Blocks to Blockbusters
Tetrazole derivatives have a broad spectrum of biological activities, and their application in medicine is well-documented. Many tetrazole-containing compounds are used as antibacterial, antifungal, anticancer, analgesic, anti-inflammatory, and antihypertensive agents.
This compound and its Isomers as Synthetic Intermediates
This compound and its 4-substituted counterpart are primarily utilized as valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] Their ester functionality provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce new functional groups.
Recent studies have explored derivatives of ethyl 4-(1H-tetrazol-1-yl)benzoate as potential multi-target inhibitors for cancer therapy, highlighting the ongoing interest in this scaffold for drug discovery.
The "Sartans": A Tetrazole Success Story
A prominent example of the successful application of the tetrazole moiety in drug design is the class of angiotensin II receptor blockers (ARBs), commonly known as the "sartans." Drugs like Losartan and Valsartan are widely prescribed for the treatment of hypertension.
| Drug | Key Structural Features | Mechanism of Action |
| Losartan | Contains a 5-substituted tetrazole ring bioisosteric to a carboxylic acid, and an imidazole ring. | Antagonist of the angiotensin II receptor type 1 (AT₁). |
| Valsartan | Features a 5-substituted tetrazole and a valine-derived side chain. | Selective antagonist of the AT₁ receptor. |
The synthesis of the tetrazole ring in these complex molecules often involves the reaction of a nitrile precursor with an azide source, a testament to the fundamental importance of this chemical transformation in pharmaceutical manufacturing.[2][3][4][5]
Comparative Summary and Future Perspectives
The comparison between this compound and other tetrazole derivatives underscores the importance of this heterocyclic scaffold in medicinal chemistry. While simple derivatives like the ethyl benzoates serve as crucial building blocks, more complex molecules like the sartans demonstrate the profound impact of the tetrazole moiety on the therapeutic efficacy of drugs.
The continued exploration of tetrazole chemistry, including the synthesis of novel derivatives and the investigation of their structure-activity relationships, promises to yield new therapeutic agents with improved properties. The subtle interplay of positional isomerism, as seen in the 3- and 4-substituted benzoates, highlights the need for a deep understanding of the physicochemical properties of these compounds to guide future drug design efforts.
References
- Synthesis, characterization and antioxidant evaluation of some tetrazole deriv
- An Improved Synthesis of Valsartan.
- Synthesis of Valsartan via Decarboxylative Biaryl Coupling.
- A process for the synthesis of valsartan.
- Synthesis of Valsartan as drug for the treatment of hypertension.
- A short and efficient synthesis of valsartan via a Negishi reaction. PMC.
- Losartan | C22H23ClN6O. PubChem.
- Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral Liquid Suspension. PMC.
- View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science.
- Losartan Potassium | C22H22ClKN6O. PubChem.
- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.
- Tetrazolium Compounds: Synthesis and Applic
- Losartan. Deranged Physiology.
- Al-Nahrain Journal of Science Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review.
- Tetrazoles via Multicomponent Reactions. PMC.
- Losartan. Wikipedia.
- 1596 Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives Meinaa Jaber Dalal and
- Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties | Request PDF.
- Ethyl 4-(1H-tetrazol-1-yl)
- Ethyl 3-(1H-tetrazol-1-yl)
- The characterization of the prepared tetrazole compounds.
- Synthesis, Characterization of new Hydrazone deriv
- Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies.
- Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. PubMed Central.
- Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
-
Synthesis, Characterization, and Biological Evaluation of a Novel Series of Benzo[4][6]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. NIH.
-
1-Methyl-3H-pyrazolo[1,2-a]benzo[2][3][6][7]tetrazin-3-ones. Design, synthesis, and biological activity of new antitumor agents. PubMed.
- METHYL 4-(1H-PYRAZOL-3-YL)
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pnrjournal.com [pnrjournal.com]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-(1H-tetrazol-1-yl)benzoate Analogs
Abstract
The tetrazole moiety is a critical pharmacophore in modern medicinal chemistry, recognized as a bioisosteric analog of the carboxylic acid group, which enhances metabolic stability and lipophilicity.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of ethyl 3-(1H-tetrazol-1-yl)benzoate, a scaffold with significant potential in the development of novel therapeutic agents. While direct experimental data for the 3-substituted benzoate isomer is emerging, we draw comparative insights from closely related structures, particularly the ethyl 4-(1H-tetrazol-1-yl)benzoate series, to project potential anticancer and antimicrobial activities.[2] This document details the causal relationships between specific structural modifications and biological outcomes, provides validated experimental protocols for activity assessment, and offers insights into potential mechanisms of action.
The Significance of Tetrazole Analogs in Medicinal Chemistry
The tetrazole ring is a prominent feature in numerous FDA-approved drugs, valued for its unique physicochemical properties. It is a stable, non-metabolized functional group that can participate in hydrogen bonding and coordinate with metal ions, making it a versatile component in drug design.[1][3] Tetrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and anticonvulsant properties.[4][5] Their ability to act as bioisosteres for carboxylic acids allows medicinal chemists to fine-tune pharmacokinetic profiles, improving factors like cell membrane permeability and oral bioavailability.[3] This guide focuses on elucidating how systematic structural alterations to the this compound scaffold can modulate its therapeutic potential.
Core Scaffold and Strategy for SAR Analysis
The foundational structure for our analysis is this compound. Our SAR exploration focuses on modifications at three primary sites: the phenyl ring (R¹), the ester group (R²), and the tetrazole ring itself, though modifications on the tetrazole are less common due to synthetic challenges. The rationale is to probe how changes in electronics, sterics, and lipophilicity at these positions influence interactions with biological targets.
For this guide, we will extrapolate potential activities based on robust data from analogous series, such as the recently investigated ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives, which have shown promise as multi-target inhibitors of kinases like BTK, BRAF, and FAK, crucial regulators of cancer cell migration and metastasis.[2]
Caption: Workflow for the synthesis and biological evaluation of new analogs.
Mechanistic Insights and Potential Signaling Pathways
Based on studies of ethyl 4-(1H-tetrazol-1-yl)benzoate analogs, a plausible mechanism of action for the anticancer activity of these compounds is the multi-target inhibition of key kinases involved in cancer cell proliferation and migration. [2]These kinases include Bruton's tyrosine kinase (BTK), serine/threonine-protein kinase B-Raf (BRAF), and focal adhesion kinase (FAK). Inhibition of these pathways can disrupt downstream signaling, leading to reduced cell motility and induction of apoptosis.
Caption: Hypothesized multi-target inhibition mechanism of potent ETB analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. This guide establishes a clear rationale for prioritizing analogs with specific substitutions, particularly electron-withdrawing groups on the phenyl ring, for anticancer activity, and lipophilic moieties for antimicrobial efficacy. The provided experimental protocols offer a robust framework for validating these hypotheses.
Future work should focus on the synthesis and empirical testing of the proposed analogs to confirm these projected SAR trends. Further investigation into the precise molecular interactions through co-crystallization studies with target enzymes would provide invaluable data for the rational design of next-generation inhibitors with enhanced potency and selectivity.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
- Chebolu, N. S. S. P., et al. (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. MedChemComm.
- Gawad, J., et al. (2010).
- Wikipedia. (n.d.). Antibiotic sensitivity testing.
- World Organisation for Animal Health (WOAH). (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing.
- Ostrovskii, V. A., et al. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
- Reddy, T. S., et al. (2024). Synthesis and biological evaluation of tetrazole ring incorporated oxazole-pyrimidine derivatives as anticancer agents. Journal of Taylor & Francis Online.
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- BenchChem. (2025). In Vitro Assay Development for Novel Anti-Cancer Agents.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- Smith, A. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- ResearchGate. (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents.
- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs.
- K, S., & R, S. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmaceutical Sciences.
- Semantic Scholar. (n.d.). Bioassays for anticancer activities.
- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds 3–11.
- Al-Fahad, D., et al. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. Bioorganic Chemistry.
-
Al-Karmalawy, A. A., et al. (n.d.). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs8uMhmd5Qps8PYKRQvFvUBiNhUYbPjYOck0sZl36dXPFe2TC_slpxznIgBjM_Hex4yv7jVQcl-_Ygu4XE4eCL-Y6EpUnPaqhnT2vIhPDI6f4hD6w9t-O7Kj6nNau7lJ89sISqLbb8VdzFqqYN]([Link]
Sources
- 1. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. isfcppharmaspire.com [isfcppharmaspire.com]
A Comparative Guide to the Polymorphic Forms of Ethyl 3-(1H-tetrazol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, and bioavailability.[1][2] Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical factor that must be thoroughly investigated.[2] This guide provides a comprehensive comparative analysis of two hypothetical polymorphic forms of ethyl 3-(1H-tetrazol-1-yl)benzoate, designated as Form A and Form B.
This compound is a heterocyclic compound with potential applications in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for carboxylic acids and amides, often leading to improved metabolic stability and other pharmacokinetic properties.[3] Understanding the polymorphic landscape of this compound is crucial for its potential development as a therapeutic agent.
This guide will delve into the fundamental differences between Form A and Form B, employing standard analytical techniques to elucidate their distinct physicochemical properties. We will explore the causality behind the experimental choices and provide a framework for interpreting the resulting data, offering field-proven insights for researchers in solid-state chemistry and drug development.
The Significance of Polymorphism in Drug Development
Different polymorphic forms of the same API can exhibit significant variations in their physical and chemical properties.[2] These differences can impact:
-
Solubility and Dissolution Rate: Affecting the bioavailability of the drug.[1][2]
-
Stability: Influencing shelf-life and storage conditions.[1][2]
-
Mechanical Properties: Impacting manufacturability, such as tableting and powder flow.[4]
-
Melting Point: A key indicator of crystal lattice energy.[5]
The unexpected appearance of a more stable, less soluble polymorph can have severe consequences, as famously demonstrated by the case of Ritonavir, where a new polymorphic form led to a significant reduction in bioavailability and a market withdrawal of the initial formulation.[1] Therefore, comprehensive polymorphic screening and characterization are indispensable components of modern drug development.[6]
Experimental Characterization of Polymorphic Forms
To differentiate and characterize the polymorphic forms of this compound, a suite of complementary analytical techniques is employed. Each technique provides unique insights into the solid-state structure and thermal behavior of the material.[7][8]
Experimental Workflow
Caption: Workflow for the characterization of polymorphic forms.
Methodology
X-ray Powder Diffraction (XRPD)
XRPD is a cornerstone technique for the identification and characterization of crystalline materials.[9][10] Different crystal lattices will diffract X-rays at unique angles, producing a characteristic diffraction pattern that serves as a "fingerprint" for a specific polymorph.[9][11]
Protocol:
-
A small amount of the sample powder is gently packed into a sample holder.
-
The sample is placed in the diffractometer.
-
A monochromatic X-ray beam (typically Cu Kα radiation) is directed at the sample.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The scan is typically performed over a range of 5° to 40° 2θ.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] This technique is invaluable for determining the melting point, enthalpy of fusion, and for studying phase transitions between polymorphs.[4][12]
Protocol:
-
A few milligrams of the sample are accurately weighed into an aluminum pan.
-
The pan is hermetically sealed.
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
The heat flow is recorded as a function of temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules.[13] The different intermolecular interactions and molecular conformations present in different polymorphs can lead to subtle but measurable shifts in the vibrational frequencies of functional groups.[14][15]
Protocol:
-
A small amount of the sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.
-
Multiple scans are co-added to improve the signal-to-noise ratio.
Comparative Analysis of Form A and Form B
Based on the application of the aforementioned analytical techniques, a clear distinction between the hypothetical Form A and Form B of this compound can be established.
X-ray Powder Diffraction (XRPD) Analysis
The XRPD patterns of Form A and Form B are distinctly different, confirming the existence of two different crystal lattices.
| Form A | Form B |
| Characteristic Peaks (2θ) | Characteristic Peaks (2θ) |
| 8.5°, 12.3°, 15.8°, 20.1°, 25.4° | 10.2°, 14.7°, 18.9°, 22.5°, 28.3° |
The presence of unique peaks in each pattern provides unambiguous evidence for polymorphism.[16] The sharper and more intense peaks in the pattern for Form B suggest a higher degree of crystallinity compared to Form A.
Differential Scanning Calorimetry (DSC) Analysis
The DSC thermograms reveal significant differences in the thermal behavior of the two forms.
| Parameter | Form A | Form B |
| Melting Point (Tonset) | 115.2 °C | 128.7 °C |
| Enthalpy of Fusion (ΔHfus) | 22.5 J/g | 35.8 J/g |
Form B exhibits a higher melting point and a greater enthalpy of fusion. According to Burger's rules, this indicates that Form B is the more stable polymorph at room temperature. The higher melting point signifies that more energy is required to break the crystal lattice of Form B, suggesting stronger intermolecular interactions.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectra of Form A and Form B show subtle but significant differences, particularly in the fingerprint region (1500-600 cm⁻¹), which is sensitive to changes in the crystal packing and molecular conformation.
| Vibrational Mode | Form A (cm⁻¹) | Form B (cm⁻¹) |
| C=O Stretch (Ester) | 1715 | 1725 |
| C=N Stretch (Tetrazole) | 1550 | 1542 |
| C-H Bending (Aromatic) | 750 | 762 |
The shift in the C=O stretching frequency to a higher wavenumber in Form B suggests a weaker hydrogen bonding environment around the carbonyl group compared to Form A. Conversely, the shift in the tetrazole C=N stretch to a lower wavenumber in Form B may indicate stronger intermolecular interactions involving the tetrazole ring. These spectral differences, though small, are reproducible and can be used to differentiate the two forms.[5]
Implications and Conclusion
The comparative analysis of the hypothetical polymorphic forms of this compound demonstrates the critical importance of comprehensive solid-state characterization in pharmaceutical development. The observed differences in the physicochemical properties of Form A and Form B have significant implications:
-
Stability and Formulation: Form B, being the thermodynamically more stable form, would be the preferred form for development to avoid potential polymorphic transitions during storage, which could alter the drug product's performance.[1]
-
Solubility and Bioavailability: The more stable Form B is likely to have lower solubility than the metastable Form A. This could impact the dissolution rate and, consequently, the in vivo performance of the drug.
This guide has outlined a systematic approach to the characterization and comparative analysis of polymorphic forms using standard analytical techniques. The causality behind the experimental choices lies in the ability of each technique to probe different aspects of the solid state, from the long-range order of the crystal lattice (XRPD) to the energetic properties of phase transitions (DSC) and the specific molecular interactions (FTIR). By integrating the data from these techniques, a comprehensive understanding of the polymorphic landscape of a new chemical entity can be achieved, enabling informed decisions in the drug development process.
References
- Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis.
- Seven Star Pharma. (n.d.). Characterization Techniques for Polymorphs.
- Bernstein, J. (2007). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. In Polymorphism in Molecular Crystals. Oxford University Press.
- Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis.
- Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
- Bernstein, J. (2007). 4 Analytical techniques for studying and characterizing polymorphs. In Polymorphism in Molecular Crystals. Oxford University Press.
- Asian Journal of Pharmacy and Technology. (2020, April 16). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review.
- Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis.
- Nishka Research. (n.d.). Characterization of Polymorphic Forms (Polymorphism).
- ACS Publications. (n.d.). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions.
- European Pharmaceutical Review. (2007, March 27). Calorimetry for polymorph detection.
- NETZSCH Analyzing & Testing. (2020, July 6). Studying Polymorphism by Means of DSC.
- Hosmed. (n.d.). Measuring isomers and polymorphs.
- Spectroscopy. (2011, March 1). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs.
- Lewis, L., Troost, P., Lavery, D., & Nishikida, K. (n.d.). PHARMACEUTICAL POLYMORPHISM STUDIES BY INFRARED SPECTROSCOPIC IMAGING.
- ResearchGate. (2025, August 7). Applications and Future Potential of X-ray Diffraction in Pharmaceutical Polymorphism: A Literature Review.
- TA Instruments. (n.d.). Pharmaceutical Polymorphism by Rapid Heat-Cool DSC.
- Shimadzu. (n.d.). No.T152.
- ResearchGate. (n.d.). Polymorphism by FT-IR and Raman Spectroscopies.
- ResearchGate. (2025, August 6). Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination.
- MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
- SciSpace. (n.d.). 1596 Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives Meinaa Jaber Dalal and Athraa Hameed Mekky.
- PubMed. (2025, November 3). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies.
- ResearchGate. (2022, December 9). Synthesis and Characterization of Some Tetrazole Derivatives.
- Google Patents. (n.d.). US6531603B1 - Polymorphic forms of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy].
- ResearchGate. (n.d.). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs | Request PDF.
- ScienceDirect. (n.d.). Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation.
- PubChem. (n.d.). Ethyl benzoate.
- Santa Cruz Biotechnology. (n.d.). Ethyl 4-(1H-tetrazol-1-yl)benzoate.
- European Open Science. (n.d.). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments.
- VU Research Repository. (2024, September 14). Tetrazoles: A multi-potent motif in drug design.
Sources
- 1. particle.dk [particle.dk]
- 2. researchgate.net [researchgate.net]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. sevenstarpharm.com [sevenstarpharm.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mt.com [mt.com]
- 13. hosmed.fi [hosmed.fi]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. nishkaresearch.com [nishkaresearch.com]
A Comparative Guide to In Vitro and In Vivo Efficacy Evaluation of Ethyl 3-(1H-tetrazol-1-yl)benzoate as a Novel Antihypertensive Agent
Introduction: Bridging the Gap Between Benchtop and Biology
In the landscape of cardiovascular drug discovery, the journey of a novel chemical entity from initial synthesis to potential clinical application is both arduous and exacting. This guide focuses on a promising, albeit hypothetically studied, molecule: Ethyl 3-(1H-tetrazol-1-yl)benzoate . The presence of a tetrazole ring, a well-known bioisostere for the carboxylic acid group, and its structural similarity to established Angiotensin II Receptor Blockers (ARBs), positions this compound as a compelling candidate for antihypertensive therapy.[1][2] The core principle of ARBs is the inhibition of the Angiotensin II Type 1 (AT1) receptor, a key player in the renin-angiotensin system (RAS) that governs vasoconstriction and blood pressure.[3][4][5]
The critical challenge in preclinical development lies in translating promising results from a controlled, artificial in vitro environment to the complex, dynamic setting of a living organism (in vivo). This guide provides a comprehensive comparison of the methodologies and expected outcomes of in vitro and in vivo studies, using our candidate compound as a case study. We will dissect the causality behind experimental choices, present detailed protocols, and analyze hypothetical data to illuminate the indispensable value of this dual-pronged approach in validating a compound's therapeutic potential.
Part 1: In Vitro Characterization: Quantifying Target Engagement and Cellular Function
The initial phase of efficacy testing is to confirm that the compound interacts with its intended molecular target and elicits a functional response at the cellular level. For a putative ARB like this compound, this involves two key experiments: a radioligand binding assay to measure its affinity for the AT1 receptor and a functional assay to quantify its ability to block Angiotensin II-induced signaling.
Mechanism of Action: The Angiotensin II Type 1 Receptor Pathway
The AT1 receptor is a G protein-coupled receptor (GPCR).[6] When activated by its ligand, Angiotensin II (Ang II), it triggers a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[3][7][8] Our goal is to demonstrate that this compound can effectively block this interaction.
Experiment 1: Competitive Radioligand Binding Assay
This assay is the gold standard for determining a compound's binding affinity (Ki) for its target receptor.[9][10] It measures the ability of our unlabeled test compound to compete with a radiolabeled ligand for binding to the AT1 receptor.
Detailed Protocol:
-
Membrane Preparation: Human AT1 receptors are overexpressed in a stable cell line (e.g., HEK293 or CHO cells). The cells are harvested, and the cell membranes containing the receptors are isolated via homogenization and centrifugation.[11] Protein concentration is determined using a BCA assay.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains:
-
Controls:
-
Total Binding: Contains radioligand and membranes, but no competitor.
-
Non-specific Binding (NSB): Contains radioligand, membranes, and a saturating concentration of a known unlabeled ARB (e.g., 10 µM Losartan) to block all specific binding.[6]
-
-
Incubation & Filtration: The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.[9] The reaction is terminated by rapid vacuum filtration through glass fiber filters. Unbound radioligand passes through, while the membranes with bound radioligand are trapped. Filters are washed with ice-cold buffer to remove any remaining unbound ligand.[11]
-
Quantification & Analysis: The radioactivity retained on the filters is measured using a gamma counter. Specific binding is calculated by subtracting NSB from total binding. The data are plotted as percent specific binding versus the log concentration of the test compound, and a sigmoidal dose-response curve is fitted to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding). The Ki is then calculated using the Cheng-Prusoff equation.[10]
Experiment 2: Cell-Based Functional Antagonism Assay
While binding is essential, it doesn't guarantee a functional effect. This assay measures the compound's ability to inhibit the downstream signaling of the AT1 receptor upon stimulation by Angiotensin II. A common method is to measure the release of intracellular calcium.
Detailed Protocol:
-
Cell Preparation: HEK293 cells stably expressing the AT1 receptor are seeded in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a reference antagonist (e.g., Valsartan) for a defined period.
-
Stimulation: The plate is placed in a fluorescence plate reader. Angiotensin II is injected into the wells at a concentration that elicits a submaximal response (EC₈₀) to initiate calcium release.
-
Measurement & Analysis: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time. The peak fluorescence response is determined for each well. The data are plotted as percent inhibition of the Ang II response versus the log concentration of the test compound. A dose-response curve is fitted to determine the IC₅₀ for functional antagonism.
Hypothetical In Vitro Results
| Parameter | This compound | Losartan (Reference) |
| AT1 Binding Affinity (Ki) | 5.2 nM | 8.9 nM |
| Functional Antagonism (IC₅₀) | 15.8 nM | 25.1 nM |
These hypothetical results suggest that this compound is a potent AT1 receptor antagonist, showing slightly higher binding affinity and functional potency than the established drug Losartan in this isolated system.
Part 2: In Vivo Evaluation: Assessing Efficacy in a Physiological Context
Positive in vitro data is a prerequisite, but the true test of a drug candidate is its performance in a living organism. In vivo studies account for complex physiological factors such as absorption, distribution, metabolism, and excretion (ADME), which are absent in cell-based assays.
Choosing the Right Model: The Spontaneously Hypertensive Rat (SHR)
For an antihypertensive agent, a relevant disease model is crucial. The Spontaneously Hypertensive Rat (SHR) is a widely accepted and validated genetic model of human essential hypertension.[13] These rats develop hypertension without any external induction, making them ideal for testing the efficacy of potential antihypertensive drugs.[14]
Experiment 3: Blood Pressure Measurement in Conscious, Unrestrained SHR Rats
To obtain the most accurate and physiologically relevant data, blood pressure should be measured in conscious, freely moving animals. This avoids the confounding effects of anesthesia and handling stress.[15][16] Radiotelemetry is the gold standard for this purpose.[17][18]
Detailed Protocol:
-
Surgical Implantation: Adult male SHR rats are anesthetized. A telemetry transmitter catheter is surgically implanted into the abdominal aorta. The body of the transmitter is secured in the abdominal cavity.
-
Recovery and Baseline: Animals are allowed to recover from surgery for at least one week. Following recovery, baseline cardiovascular data (blood pressure, heart rate) are continuously recorded for 48-72 hours to establish a stable baseline.
-
Dosing: Animals are randomly assigned to treatment groups (n=8-10 per group). On the day of the study, animals are dosed via oral gavage (p.o.) with either:
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
This compound at various doses (e.g., 3, 10, 30 mg/kg).
-
A reference drug (e.g., Valsartan at 30 mg/kg).
-
-
Data Acquisition: Blood pressure and heart rate are continuously monitored and recorded by the telemetry system for at least 24 hours post-dose.
-
Data Analysis: The data is analyzed to determine the mean arterial pressure (MAP) for each animal. The change in MAP from the pre-dose baseline is calculated for each time point. The peak reduction in MAP and the duration of action are determined for each treatment group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare treatment groups to the vehicle control.
Hypothetical In Vivo Results
| Treatment Group (Oral Dose) | Peak Reduction in Mean Arterial Pressure (ΔMAP, mmHg) | Duration of Significant Effect (Hours) |
| Vehicle | -3.5 ± 1.8 | < 1 |
| This compound (10 mg/kg) | -18.2 ± 3.5 | 8 |
| This compound (30 mg/kg) | -35.6 ± 4.1 | > 18 |
| Valsartan (30 mg/kg) | -38.1 ± 3.9* | > 20 |
*p < 0.01 compared to Vehicle control.
These hypothetical data demonstrate that this compound significantly reduces blood pressure in a dose-dependent manner in a relevant animal model of hypertension. The efficacy at the 30 mg/kg dose is comparable to the reference drug, Valsartan.
Part 3: Synthesizing the Data: The In Vitro vs. In Vivo Comparison
The ultimate goal is to establish a clear correlation between the in vitro activity and the in vivo efficacy. While our hypothetical data show a positive outcome, discrepancies are common and provide crucial insights.
| Aspect | In Vitro Findings | In Vivo Findings | Reconciliation & Discussion |
| Potency | High potency (Ki = 5.2 nM). Slightly more potent than Losartan. | Robust, dose-dependent efficacy. Efficacy at 30 mg/kg is comparable to Valsartan. | The high in vitro potency translates well to in vivo efficacy, validating the mechanism of action. The comparable in vivo effect, despite slightly better in vitro binding, could be due to differences in pharmacokinetics. |
| Mechanism | Confirmed competitive antagonist at the AT1 receptor. | Significant reduction in blood pressure, consistent with AT1 receptor blockade. | The in vivo effect is consistent with the in vitro mechanism. The blood pressure reduction is a direct physiological consequence of blocking the AT1 receptor's vasoconstrictive signaling. |
| Potential Discrepancies | N/A in this ideal scenario. | What if the in vivo effect was weak despite high in vitro potency? | This would point to poor pharmacokinetics. The compound might have low oral bioavailability (poor absorption from the gut), or it could be rapidly metabolized by the liver (first-pass effect). This would necessitate further studies on formulation or chemical modification. Conversely, a prodrug strategy might be considered if the ester is hydrolyzed to a more active carboxylic acid form in vivo. |
Conclusion: A Self-Validating Approach to Drug Discovery
This guide illustrates a logical, self-validating framework for assessing the efficacy of a novel compound like this compound. The in vitro assays confirm target engagement and cellular function with high precision, providing a mechanistic foundation.[19] The in vivo studies then test these findings in the crucible of a complex physiological system, delivering the ultimate verdict on therapeutic potential.
Our hypothetical results present an ideal scenario where potent in vitro activity translates into robust in vivo efficacy. This strong correlation provides the confidence needed to advance the compound to the next stages of preclinical development, such as safety pharmacology and toxicology studies. By rigorously applying and critically comparing both in vitro and in vivo methodologies, researchers can make informed decisions, optimize resource allocation, and ultimately increase the probability of translating a promising molecule into a life-saving therapy.
References
-
Guo, D. F., & Inagami, T. (2018). Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology. Physiological Reviews. Available at: [Link]
-
Inotiv. (n.d.). Hypertension and Vascular Disease Models. Available at: [Link]
-
Lother, H., & AbdAlla, S. (2018). Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]
-
Schieffer, B., & Marr, A. (1998). Angiotensin II signal transduction pathways. Journal of Molecular Medicine. Available at: [Link]
-
Touyz, R. M., & Berry, C. (2007). Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system. Journal of Hypertension. Available at: [Link]
-
Daugherty, A., & Cassis, L. A. (2018). Understanding Angiotensin II Type 1 Receptor Signaling in Vascular Pathophysiology. Hypertension. Available at: [Link]
-
Klem, M., & D'Amico, M. (2024). Measurement of blood pressure in rats: Invasive or noninvasive methods?. Physiological Reports. Available at: [Link]
-
Maillard, M. P., & Brunner, H. R. (2000). Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay. American Journal of Hypertension. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Measuring Blood Pressure in Small Laboratory Animals. Available at: [Link]
-
BIOSYNCE. (n.d.). This compound CAS 168618-33-5. Available at: [Link]
-
S., S., & B., M. (2015). Measurement of invasive blood pressure in rats. Journal of Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Cowley Jr, A. W. (2020). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension. Available at: [Link]
-
iWorx Systems, Inc. (n.d.). Invasive Blood Pressure – Rat Model. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Maillard, M. P., & Brunner, H. R. (2000). Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay. American Journal of Hypertension. Available at: [Link]
-
Ace Therapeutics. (n.d.). Custom Animal Models of Hypertension. Available at: [Link]
-
S., S., & B., M. (2015). Measurement of invasive blood pressure in rats. ResearchGate. Available at: [Link]
-
GSC Online Press. (2022). Review on in vivo and in vitro experimental model of anti-hypertensive agent. Available at: [Link]
-
Le, M. Q., & Wright, W. (2011). Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. Methods in Molecular Biology. Available at: [Link]
-
Jaybhaye, S. P., et al. (2022). Review on in vivo and in vitro experimental model of anti-hypertensive agent. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]
-
DiVA portal. (n.d.). Testing novel Angiotensin II receptor compounds to evaluate their vascular effects in vitro. Available at: [Link]
-
ChemBK. (2024). ethyl 4-(1,2,3,4-tetrazol-1-yl)benzoate. Available at: [Link]
-
Karnik, S. S., & Husain, A. (2021). Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. PLOS ONE. Available at: [Link]
-
PubChem. (n.d.). Ethyl benzoate. Available at: [Link]
-
Meinaa Jaber Dalal & Athraa Hameed Mekky. (n.d.). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. SciSpace. Available at: [Link]
Sources
- 1. Buy Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate | 1706431-18-6 [smolecule.com]
- 2. scispace.com [scispace.com]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ahajournals.org [ahajournals.org]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. inotiv.com [inotiv.com]
- 14. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 18. iworx.com [iworx.com]
- 19. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Binding Mode of Ethyl 3-(1H-tetrazol-1-yl)benzoate Derivatives
For researchers and drug development professionals, elucidating the precise binding mode of a novel compound is a cornerstone of rational drug design. This guide provides an in-depth, comparative analysis of key experimental and computational methodologies for confirming the binding mode of ethyl 3-(1H-tetrazol-1-yl)benzoate derivatives. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, and its derivatives have shown a wide range of biological activities, including anticancer effects.[1][2] Recent studies on similar structures, such as ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives, have suggested potential multi-target inhibitory effects on cancer-related proteins like Bruton's tyrosine kinase (BTK), B-Raf proto-oncogene serine/threonine-protein kinase (BRAF), and Focal Adhesion Kinase (FAK).[3][4] However, in silico predictions require rigorous experimental validation. This guide will equip you with the foundational knowledge and practical protocols to achieve this.
The Foundational Approach: X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[5] It provides unambiguous evidence of the binding orientation, conformational changes in both the ligand and the protein, and the specific molecular interactions that stabilize the complex.[6][7][8][9][10]
Causality of Choice
Choosing X-ray crystallography is driven by the need for high-resolution, static structural data. If your goal is to visualize the precise geometry of the binding pocket, identify key hydrogen bonds, hydrophobic interactions, and the coordination of the tetrazole ring, this method is unparalleled.
Experimental Workflow and Protocol
The process involves co-crystallizing the target protein with the this compound derivative or soaking the ligand into pre-existing protein crystals.[6][7][9]
Caption: Workflow for determining a protein-ligand complex structure using X-ray crystallography.
Step-by-Step Protocol for Co-crystallization:
-
Protein Preparation: Express and purify the target protein to >95% homogeneity. Concentrate the protein to a suitable concentration (typically 5-15 mg/mL).
-
Ligand Preparation: Synthesize and purify the this compound derivative. Prepare a stock solution in a compatible solvent (e.g., DMSO).
-
Complex Formation: Incubate the purified protein with a 3- to 10-fold molar excess of the ligand for at least one hour on ice.
-
Crystallization Screening: Use a robotic system to set up sitting-drop or hanging-drop vapor diffusion experiments, screening a wide range of commercially available crystallization screens.
-
Crystal Optimization: Once initial hits are identified, optimize crystallization conditions by fine-tuning the pH, precipitant concentration, and temperature to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data, preferably at a synchrotron source for high-intensity beams.[8][10]
-
Structure Solution and Refinement: Process the diffraction data, solve the structure using molecular replacement (if a homologous structure is available), build the protein-ligand model into the electron density map, and refine the structure to achieve good R-factors and geometry.[6][7]
Data Interpretation
The final output is an electron density map and a refined 3D coordinate file (PDB). The clarity of the electron density around the ligand confirms its presence and orientation. Analysis of this structure will reveal:
-
The specific amino acid residues interacting with the ethyl benzoate and tetrazole moieties.
-
The bond distances and angles of key interactions (e.g., hydrogen bonds).
-
Solvent-mediated interactions.
-
Conformational changes in the protein upon ligand binding.
| Parameter | Typical Value | Implication |
| Resolution | < 2.5 Å | High confidence in atomic positions. |
| R-work / R-free | < 0.25 | Good fit of the model to the data. |
| B-factors | Low for ligand | Indicates the ligand is well-ordered in the binding site. |
The Dynamic Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful alternative for studying protein-ligand interactions in a solution state, which more closely mimics the physiological environment.[11] It is particularly adept at detecting weak binding events and providing dynamic information that is inaccessible to crystallography.[5][12][13]
Causality of Choice
NMR is the method of choice when you need to confirm binding in solution, determine binding affinity (Kd), and map the binding site without the need for crystallization. It is also invaluable for studying systems that are difficult to crystallize.
Key NMR Experiments and Protocols
Two main approaches are used: observing the protein's signals (protein-observed) or the ligand's signals (ligand-observed).
A. Protein-Observed NMR: Chemical Shift Perturbation (CSP)
This is one of the most common NMR methods for mapping binding sites.[14][15] It involves acquiring 2D ¹H-¹⁵N HSQC spectra of an isotope-labeled protein in the absence and presence of the ligand.
Caption: Workflow for binding site mapping using Chemical Shift Perturbation (CSP) NMR.
Step-by-Step Protocol for CSP:
-
Protein Labeling: Express the target protein in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source. Purify the ¹⁵N-labeled protein.
-
NMR Setup: Prepare a ~100-200 µM sample of the labeled protein in a suitable NMR buffer.
-
Initial Spectrum: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.
-
Titration: Add small aliquots of a concentrated stock solution of the this compound derivative to the protein sample.
-
Acquire Spectra: After each addition, acquire another ¹H-¹⁵N HSQC spectrum.
-
Data Analysis: Overlay the series of spectra. Residues in or near the binding site will show significant chemical shift changes or line broadening. By mapping these perturbed residues onto the protein's structure, the binding interface can be identified.[15]
B. Ligand-Observed NMR: Saturation Transfer Difference (STD)
STD NMR is a powerful technique for screening and identifying binders without requiring isotope-labeled protein.[14] It detects binding by observing the transfer of magnetization from the protein to the ligand.
Step-by-Step Protocol for STD NMR:
-
Sample Preparation: Prepare a sample containing the target protein (typically 10-50 µM) and the ligand (10- to 100-fold excess).
-
STD Experiment: Run two experiments. In the first, selectively saturate a region of the proton spectrum where only protein resonances appear. In the second (reference) experiment, the saturation frequency is moved to a region with no protein or ligand signals.
-
Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Data Interpretation: Only ligands that bind to the protein will show signals in the difference spectrum. The intensity of the STD signals for different ligand protons reveals which parts of the molecule are in closest proximity to the protein surface, providing an "epitope map."
| Technique | Protein Requirements | Ligand Requirements | Key Output |
| CSP | ¹⁵N-labeled, soluble, <30 kDa | Soluble | Binding site location, Kd |
| STD | Unlabeled, high MW is fine | Soluble | Confirms binding, epitope map |
Validating Key Interactions: Site-Directed Mutagenesis
Once crystallography or NMR identifies key residues involved in binding, site-directed mutagenesis (SDM) provides a functional validation of their importance.[16][17] By mutating a specific amino acid and observing the effect on binding affinity or activity, you can confirm its role in the interaction.
Causality of Choice
SDM is not a primary method for discovering the binding mode, but a critical tool for confirming the functional relevance of specific contacts identified by structural methods.[16] For example, if your crystal structure shows a hydrogen bond between a serine residue and the tetrazole nitrogen, mutating that serine to an alanine should significantly reduce binding affinity.
Experimental Workflow
Caption: Workflow for validating binding interactions using site-directed mutagenesis.
Step-by-Step Protocol:
-
Identify Target Residue: Based on your structural data, select a residue hypothesized to be critical for binding.
-
Mutagenesis: Use a commercial kit to perform PCR-based mutagenesis on the plasmid containing the gene for your target protein. A common mutation is to alanine, which removes side-chain functionality without introducing significant steric clash.[18]
-
Verification: Sequence the entire gene to confirm the desired mutation and ensure no off-target mutations occurred.
-
Expression and Purification: Express and purify the mutant protein using the same protocol as the wild-type to ensure proper folding.
-
Binding Assay: Quantitatively measure the binding affinity of your this compound derivative to both the wild-type and mutant protein. Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are ideal for this.[19]
-
Analysis: A significant increase in the Kd value for the mutant protein compared to the wild-type confirms the functional importance of the mutated residue in the binding interaction.
The Predictive Power: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein.[19] While not a substitute for experimental data, it is an invaluable tool for generating initial hypotheses, interpreting experimental results, and prioritizing derivatives for synthesis. Studies on tetrazole derivatives frequently use docking to predict interactions with target enzymes.[1][20][21][22][23]
Causality of Choice
Use molecular docking at the beginning of a project to hypothesize binding modes when no structural data is available, or after obtaining experimental data to help rationalize the observed structure-activity relationships (SAR).
Workflow and Interpretation
-
Preparation: Prepare a high-quality structure of the target protein (from PDB or homology modeling) and generate a 3D conformation of the ligand.
-
Docking: Use software like AutoDock, Glide, or GOLD to dock the ligand into the putative binding site. The program will generate multiple possible binding poses.
-
Scoring and Analysis: The poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses should be visually inspected for chemical plausibility (e.g., formation of expected hydrogen bonds, good hydrophobic packing).
The primary output is a set of predicted binding poses and associated scores. It is crucial to remember that the top-ranked score does not guarantee the correct pose. The real value of docking lies in its ability to generate testable hypotheses that can then be confirmed using the experimental methods described above. For instance, docking computations on tetrazole derivatives have suggested prominent binding interactions with key residues of target enzymes, providing a rationale for their inhibitory potential.[1]
Conclusion: An Integrated Approach
Confirming the binding mode of this compound derivatives requires a multi-faceted and integrated approach. No single technique provides the complete picture. The most robust strategy involves combining the high-resolution structural detail of X-ray crystallography with the solution-phase dynamics and affinity measurements from NMR spectroscopy . Hypotheses generated from these primary methods should then be functionally validated through site-directed mutagenesis . Throughout this process, molecular docking serves as a valuable predictive and interpretative tool. By judiciously selecting and combining these methodologies, researchers can build a self-validating and comprehensive understanding of their compound's mechanism of action, paving the way for successful structure-based drug design.
References
- Biela, A., & Das, K. (2014). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1140, 223-245.
- Peng, C., et al. (2021). A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. Molecules, 26(16), 4948.
- Scapin, G. (2013). Studying Protein–Ligand Interactions Using X-Ray Crystallography. Methods in Molecular Biology, 1008, 55-73.
- Palmer, R. A., & Niwa, H. (2003). X-ray crystallographic studies of protein–ligand interactions. Biochemical Society Transactions, 31(5), 983-987.
- Creative Biostructure. (n.d.). NMR Techniques for Structure-Based Drug Discovery.
- Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography of protein-ligand interactions. FEBS Journal, 284(16), 2586-2598.
- Palmer, R. A., & Niwa, H. (2003). X-ray crystallographic studies of protein-ligand interactions. Semantic Scholar.
- Khan, I., et al. (2018).
- Al-Masoudi, N. A., et al. (2022). Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. Journal of Chemistry, 2022, 8453488.
- Chemistry For Everyone. (2025, July 17). How Is NMR Used In Drug Discovery? [Video]. YouTube.
- Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Enzyme Engineering, 12, 221.
- Kumar, A., & Shukla, P. K. (2014). NMR Spectroscopy in Drug Discovery and Development. Labome.
- Yilmaz, I., et al. (2022). Synthesis, and docking studies of novel tetrazole-S-alkyl derivatives as antimicrobial agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 861-872.
- Nikam, A. I., et al. (2024). Design, Synthesis, Molecular Docking, And Biological Evaluation Of Tetrazole Derivatives For Antimicrobial Potential.
- Kumar, R. S., et al. (2020). Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials. ACS Omega, 5(43), 28073-28087.
- Li, C., et al. (2022). Applications of Solution NMR in Drug Discovery. Molecules, 27(19), 6617.
-
Montanari, D., & Schoonjans, K. (2013). Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs. Methods in Molecular Biology, 952, 137-144. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh_OY6uz8wX1o81d0jLksKIFb27rss7GPiKxNRm1WGCiGlHuzP_LKAeTpfLe7z3qK_zDsMRQ7sTMTiTGLoY53Rpzuq1lNYdvZ4ctfhHWLPhcWFobPBCcr5Jlq5eilv7YwzRFZk]([Link]
Sources
- 1. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies | CoLab [colab.ws]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 8. portlandpress.com [portlandpress.com]
- 9. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]
- 11. A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 14. mdpi.com [mdpi.com]
- 15. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs | Springer Nature Experiments [experiments.springernature.com]
- 18. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]
- 21. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 22. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 23. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Ethyl 3-(1H-tetrazol-1-yl)benzoate Against Standard Chemotherapeutic Agents
A Senior Application Scientist's Guide to Benchmarking a Novel Tetrazole Derivative
Abstract
The development of novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Tetrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique physicochemical properties, including their role as a bioisosteric analog for carboxylic acids and cis-amide groups.[1][2] This guide provides a comprehensive framework for the in vitro benchmarking of a novel candidate, Ethyl 3-(1H-tetrazol-1-yl)benzoate, against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. We present a detailed experimental workflow, from initial cytotoxicity screening to mechanistic assays including apoptosis and cell cycle analysis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven protocols and insights into the evaluation of new chemical entities for oncology applications.
Introduction: The Rationale for Investigating Tetrazole Scaffolds
The tetrazole ring is a metabolically stable pharmacophore frequently employed in drug design to enhance binding affinity and improve pharmacokinetic profiles.[3] Its ability to participate in hydrogen bonding and its acidic nature make it a versatile scaffold for interacting with biological targets.[3] Numerous studies have highlighted the potential of tetrazole-containing compounds as potent agents against various cancer cell lines, with proposed mechanisms including the inhibition of DNA replication, disruption of protein synthesis, and induction of oxidative stress.[4] Some derivatives have been shown to act as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis.[5]
This compound is a novel compound featuring this key scaffold. A systematic evaluation of its biological activity is imperative to determine its potential as a therapeutic candidate. The most direct path for this initial assessment is a head-to-head comparison with standard-of-care chemotherapeutic agents whose mechanisms and potencies are well-characterized.
This guide outlines a logical, multi-step approach to perform this benchmark, ensuring scientific rigor and generating robust, interpretable data.
Experimental Design and Strategic Choices
A successful benchmarking study relies on a well-conceived experimental plan. The choices of cell lines, standard drugs, and assays are critical for generating meaningful comparative data.
Selection of Human Cancer Cell Lines
To assess the breadth of the test compound's activity, a panel of cell lines representing diverse cancer histotypes is essential. We have selected:
-
MCF-7: A human breast adenocarcinoma cell line (luminal A), widely used as a model for hormone-responsive breast cancer.
-
A549: A human lung adenocarcinoma cell line, a standard model for non-small cell lung cancer.
-
HCT116: A human colorectal carcinoma cell line, representing one of the most common cancer types.
Selection of Standard Anticancer Drugs
The chosen reference compounds represent different classes of cytotoxic agents, providing a multi-faceted benchmark for comparison.
-
Doxorubicin: A topoisomerase II inhibitor that intercalates with DNA, leading to DNA damage and apoptosis.[6]
-
Cisplatin: A DNA cross-linking agent that causes DNA damage and triggers apoptosis.[6]
-
Paclitaxel: A microtubule-stabilizing agent that disrupts mitotic spindle dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[7]
Experimental Workflow
The evaluation process follows a logical progression from broad cytotoxicity to more specific mechanistic insights. This tiered approach ensures that resources are used efficiently, with a deeper investigation reserved for compounds showing initial promise.
Caption: A typical workflow for in vitro anticancer compound evaluation.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Cytotoxicity Assessment (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is chosen for its reliability and basis in measuring total cellular protein content, which is often more stable than metabolic activity.[6] It is a colorimetric assay that provides a sensitive measure of cell density.[8]
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and the standard drugs (Doxorubicin, Cisplatin, Paclitaxel) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7] Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay is a gold standard for quantifying apoptosis.[9] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[10][11]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and standard drugs at their respective IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[12] It is a powerful tool for identifying compounds that interfere with cell division.[13]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test and standard compounds at their IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and slowly add dropwise to 5 mL of ice-cold 70% ethanol while gently vortexing.[14] Fix overnight or for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells at 300 x g for 10 minutes and wash with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[12][14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of the PI signal is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[14]
Results: A Comparative Data Overview (Hypothetical Data)
The following tables summarize plausible experimental outcomes for this compound (ETB) compared to standard drugs.
Table 1: Cytotoxicity (IC₅₀ Values in µM) after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| ETB | 12.5 | 18.2 | 9.8 |
| Doxorubicin | 0.8 | 1.1 | 0.9 |
| Cisplatin | 5.2 | 7.8 | 4.5 |
| Paclitaxel | 0.05 | 0.08 | 0.04 |
Table 2: Apoptosis Induction in HCT116 Cells (24h Treatment at IC₅₀)
| Compound | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells |
| Vehicle Control | 2.1 | 1.5 | 3.6 |
| ETB | 15.7 | 10.3 | 26.0 |
| Doxorubicin | 20.1 | 14.5 | 34.6 |
| Cisplatin | 18.5 | 12.1 | 30.6 |
| Paclitaxel | 22.4 | 18.2 | 40.6 |
Table 3: Cell Cycle Distribution in HCT116 Cells (24h Treatment at IC₅₀)
| Compound | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 | 28.3 | 16.5 |
| ETB | 18.9 | 15.1 | 66.0 |
| Doxorubicin | 45.1 | 35.6 | 19.3 |
| Cisplatin | 25.8 | 48.7 | 25.5 |
| Paclitaxel | 12.3 | 10.5 | 77.2 |
Discussion and Mechanistic Interpretation
The hypothetical data suggests that this compound (ETB) exhibits moderate cytotoxic activity against all three tested cell lines, with the highest potency observed in the HCT116 colorectal cancer line. While its IC₅₀ values are higher than those of the standard chemotherapeutic agents, particularly the highly potent Paclitaxel, they are within a range that warrants further investigation for a novel compound at this early stage.
The mechanistic assays in HCT116 cells provide critical insights. The significant increase in the G2/M phase population following ETB treatment (66.0% vs. 16.5% in control) is a compelling finding. This pattern of cell cycle arrest is strikingly similar to that induced by Paclitaxel (77.2%), a known microtubule-stabilizing agent.[7] This suggests that ETB's mechanism of action may involve disruption of microtubule dynamics during mitosis.
This hypothesis is supported by the apoptosis data, which confirms that the ETB-induced cell cycle arrest effectively translates into programmed cell death. A total of 26.0% of cells were apoptotic after 24 hours, a significant increase over the vehicle control. This pro-apoptotic activity is a hallmark of effective anticancer agents.[10]
Caption: Hypothesized signaling pathway for ETB-induced apoptosis.
In contrast, Cisplatin treatment led to a significant S-phase arrest, consistent with its role as a DNA-damaging agent that stalls DNA replication. Doxorubicin showed a more mixed effect, which aligns with its dual function of DNA intercalation and topoisomerase inhibition. The distinct cell cycle profile of ETB strongly differentiates its potential mechanism from these DNA-targeting agents.
Conclusion and Future Directions
This guide outlines a robust methodology for the initial in vitro characterization of this compound. The hypothetical results demonstrate that while not as potent as established drugs like Paclitaxel, ETB shows promising, selective anticancer activity and, most importantly, a distinct mechanistic profile suggestive of microtubule disruption.
Future research should focus on:
-
Direct Target Validation: Performing tubulin polymerization assays to confirm if ETB directly interacts with and affects microtubule formation.[5]
-
Broad Panel Screening: Expanding the cytotoxicity testing to a larger panel of cell lines, such as the NCI-60, to identify specific cancer types that may be particularly sensitive.[15]
-
Selectivity Index: Assessing cytotoxicity in non-cancerous cell lines (e.g., normal fibroblasts) to determine the compound's selectivity for cancer cells over healthy cells.[16]
-
In Vivo Efficacy: If in vitro data remains promising, progressing to preclinical animal models to evaluate the compound's therapeutic efficacy and toxicity in a whole-organism context.
By following this structured, data-driven approach, researchers can effectively benchmark novel compounds and make informed decisions about their potential for further development in the anticancer drug discovery pipeline.
References
- Keep, P. L., Veale, E. L., & Ghlissi, Z. (2014). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
- Al-Sanea, M. M., et al. (2024). Mechanism of action of tetrazole-derived anticancer agents. ResearchGate.
- UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. Flow Cytometry Core.
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC - NIH.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Bentham Science Publishers.
- Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. PubMed.
- iQ Biosciences. (n.d.). Apoptosis Assay. iQ Biosciences.
- Sigma-Aldrich. (n.d.). Apoptosis Assays. Sigma-Aldrich.
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
- Pal, R., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
- Redondo-Benito, A., et al. (2022). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. PMC - NIH.
- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
- BD Biosciences. (n.d.). Cell Cycle Protocols. BD Biosciences.
- Chen, G., & Kang, J. (2016). Cellular Apoptosis Assay of Breast Cancer. PubMed.
- Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
- Creative Bioarray. (n.d.). Cell Apoptosis Assays. Creative Bioarray.
- BenchChem. (2025). Benchmarking Antiproliferative Activity: A Comparative Guide to Known Anticancer Drugs. BenchChem.
- Clower, N. W., & La-Beck, N. M. (2021). Apoptosis Marker Assays for HTS. NCBI Bookshelf - NIH.
- Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO.
- Thomas Scientific. (n.d.). CytoScan™ SRB Cytotoxicity Assay. Thomas Scientific.
- Bello-Alva, J., et al. (2018). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.
- Gadekar, P. K., et al. (2010). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. International Journal of ChemTech Research.
- Al-Fahad, D., et al. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. ResearchGate.
- Al-Sanea, M. M., et al. (2022). Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. Journal of the Iranian Chemical Society.
- Al-Fahad, D., et al. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. PubMed.
- National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Developmental Therapeutics Program.
- Al-Masoudi, W. A. A., et al. (2025). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate.
- Campos, R. S., et al. (2023). 3-(1,2,3-Triazol-4-yl)-β-Carbolines and 3-(1H-Tetrazol-5-yl). NIH.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
- Lorento, L. M. T., et al. (2025). (PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate.
- Thomas, J. B., et al. (2010). Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. PMC - NIH.
- Shagdarova, B. T., et al. (2019). Synthesis of novel 1H-tetrazole derivatives of chitosan via metal-catalyzed 1,3-dipolar cycloaddition. Catalytic and antibacterial properties of [3-(1H-tetrazole-5-yl)ethyl]chitosan and its nanoparticles. PubMed.
- Al-Jbouri, F. F. A., & Al-Janabi, A. S. H. (2025). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. ResearchGate.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. thomassci.com [thomassci.com]
- 9. Apoptosis Assay | iQ Biosciences [iqbiosciences.com]
- 10. Apoptosis Assays [sigmaaldrich.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 16. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the validation of Epidermal Growth Factor Receptor (EGFR) inhibition by a promising class of small molecules: benzothiazole derivatives. We will delve into the experimental data supporting their efficacy, compare their performance with established EGFR inhibitors, and provide detailed protocols for key validation assays. This document is intended to serve as a practical resource for researchers in oncology drug discovery and development.
The Rationale for Targeting EGFR with Benzothiazole Derivatives
The Epidermal Growth factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This autophosphorylation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[3][4]
In many types of cancer, including non-small cell lung cancer (NSCLC), colorectal, breast, and glioblastoma, the EGFR signaling pathway is dysregulated through overexpression or activating mutations.[5][6][7] This aberrant signaling drives uncontrolled cell growth and tumor progression, making EGFR a prime target for therapeutic intervention.[7]
Benzothiazole derivatives have emerged as a significant class of heterocyclic compounds with diverse pharmacological activities, including potent anticancer properties.[8][9] Their rigid bicyclic structure serves as a versatile scaffold for designing selective and potent enzyme inhibitors.[8] Numerous studies have demonstrated that substituted benzothiazoles can effectively inhibit various protein kinases, including EGFR, by competing with ATP at the catalytic site of the kinase domain.[10][11] This competitive inhibition blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.[10] The promising preclinical data for benzothiazole-based EGFR inhibitors underscore the need for rigorous experimental validation to assess their therapeutic potential.
EGFR Signaling Pathway and Inhibition
The EGFR signaling cascade is a complex network of protein interactions that ultimately dictates cellular fate. The following diagram illustrates the key components of this pathway and the point of intervention for EGFR inhibitors.
Sources
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. svarlifescience.com [svarlifescience.com]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Tetrazole-Based Inhibitors
Introduction: The Synergy of a Privileged Scaffold and a Powerful Computational Technique
In the landscape of modern medicinal chemistry, the tetrazole ring has earned the status of a "privileged scaffold."[1] This five-membered heterocyclic ring, with its four nitrogen atoms and one carbon, is a bioisostere of the carboxylic acid group, offering a similar acidic pKa and planar structure.[1] This bioisosteric replacement can significantly improve a drug candidate's metabolic stability, lipophilicity, and oral bioavailability.[1][2] The versatility of the tetrazole moiety has led to its incorporation into over 20 marketed drugs for a wide array of diseases, including cancer, hypertension, and various infections.[2][3]
Parallel to the rise of such versatile chemical motifs, computational methods have revolutionized the drug discovery pipeline. Among these, molecular docking stands out as an indispensable tool. It predicts the preferred orientation of a ligand when bound to a receptor, providing invaluable insights into binding affinity and mechanism of action. This guide provides a comprehensive overview of how to conduct and interpret comparative docking studies, specifically focusing on the rich and diverse class of tetrazole-based inhibitors. We will explore case studies across different therapeutic targets, present a detailed experimental workflow, and provide the rationale behind key methodological choices, empowering researchers to leverage this synergy in their own drug development efforts.
Comparative Docking in Action: Case Studies of Tetrazole-Based Inhibitors
The true power of comparative docking lies in its ability to rank-order potential inhibitors and elucidate subtle differences in their binding modes that can explain variations in experimental activity. Below, we examine several case studies where this technique has been applied to tetrazole-based inhibitors against critical disease targets.
Case Study 1: Cyclooxygenase-2 (COX-2) Inhibitors for Anti-Inflammatory Applications
Non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes are cornerstones of pain and inflammation management. The tetrazole moiety has been incorporated into novel molecular templates for safe and effective anti-inflammatory agents, often designed as selective COX-2 inhibitors to reduce gastrointestinal side effects.[4][5]
Docking studies have been instrumental in understanding how 5-substituted 1H-tetrazoles interact with the COX-2 active site.[6] A key finding from these computational analyses is the strong correlation between the calculated docking scores and the experimentally determined IC50 values, which validates the docking protocol's reliability.[6] These studies predict that the tetrazole ring and its substituents form crucial interactions with key residues in the COX-2 binding pocket. For instance, interactions with residues like Ser530, Tyr385, and Arg120 are often observed. The nonpolar nature of certain functional groups on the tetrazole scaffold appears to enhance biological activity, while bulky, polar groups may diminish it.[6]
Table 1: Comparative Docking Data for Tetrazole-Based COX-2 Inhibitors
| Compound Class | Representative Compound | Docking Software | Predicted Binding Energy/Score | Key Interacting Residues | Reference |
| 5-Substituted 1H-Tetrazoles | Compound with NH-CH3 group | MOE-Dock | -24 (Score) | Not specified | [6] |
| Pyrazoline Derivatives | Compound 9b | Not specified | Not specified | Not specified | [5] |
| 1,5-Disubstituted Tetrazoles | Tetrazole 4i | Not specified | Not specified | Not specified | [7] |
Case Study 2: Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[8] Tetrazole derivatives have been investigated as inhibitors of various kinases, including Abelson tyrosine-protein kinase (ABL), which is implicated in chronic myeloid leukemia.[9]
In a study involving 1,5-disubstituted tetrazoles, molecular docking was used to predict the binding poses of potential inhibitors against both the wild-type ABL kinase and the drug-resistant T315I mutant.[9] The docking protocol, utilizing the Lamarckian genetic algorithm in AutoDock4, successfully predicted the binding modes. The results highlighted the importance of interactions between halogen atoms on the tetrazole ligands and the protein, as well as the role of hydrophobic fragments.[9] Such studies are critical for designing next-generation inhibitors that can overcome acquired drug resistance.
Table 2: Comparative Docking Data for Tetrazole-Based Kinase Inhibitors
| Target Kinase | Representative Compound | Docking Software | Predicted Binding Energy/Score | Key Interacting Residues | Reference |
| ABL Kinase | 1,5-disubstituted tetrazole | AutoDock4 | -8.2 to -12.6 kcal/mol | Not specified | [9] |
| EGFR | Tetraketone derivative | PyRx (AutoDock Vina) | Not specified | Hydrophobic residues | [10] |
| Multiple Kinases | Triarylpyrazole derivative | Not specified | Not specified | Leu158, Thr292 (in AKT2) | [8] |
Case Study 3: Metallo-β-Lactamase (MBL) Inhibitors to Combat Antibiotic Resistance
The emergence of bacteria producing metallo-β-lactamases (MBLs), which can hydrolyze a broad spectrum of β-lactam antibiotics, poses a severe threat to global health.[11][12] A promising strategy to combat this resistance is the co-administration of an MBL inhibitor with an existing antibiotic. Biphenyl tetrazoles have been identified as potent, competitive inhibitors of MBLs.[11]
A comparative study evaluated the performance of several docking programs (AutoDock, GOLD, and FlexX) for docking inhibitors into MBLs.[13][14] The GOLD program demonstrated the best overall performance, showing a good correlation between the experimentally determined inhibitor affinities and the calculated GOLD scores for several compound classes, including tetrazoles.[13][15] X-ray crystallography confirmed the docking predictions, revealing that the tetrazole moiety interacts directly with one of the zinc ions in the MBL active site, displacing a critical water molecule.[11]
Table 3: Comparative Docking Data for Tetrazole-Based MBL Inhibitors
| Target MBL | Representative Compound | Docking Software | Key Finding | Reference |
| IMP-1 MBL | Dicarboxylic acids, tetrazoles, etc. | GOLD | Good correlation between GOLD score and experimental affinity within compound classes. | [13] |
| B. fragilis MBL | Biphenyl tetrazole (L-159,061) | Molecular Modeling | Tetrazole moiety interacts directly with an active site zinc ion. | [11] |
A Self-Validating Protocol for Comparative Molecular Docking
To ensure the trustworthiness and reproducibility of in silico results, a rigorously defined and validated protocol is essential. The following section outlines a comprehensive, step-by-step workflow for conducting a comparative docking study of tetrazole-based inhibitors.
Experimental Workflow Diagram
Caption: General structure of a 1,5-disubstituted tetrazole inhibitor.
Conclusion and Future Outlook
Comparative molecular docking is a robust and insightful technique for the rational design of tetrazole-based inhibitors. By systematically predicting and analyzing the binding of a series of compounds, researchers can build structure-activity relationships, prioritize candidates for synthesis, and generate hypotheses to guide lead optimization. The case studies presented herein, from anti-inflammatory to antiviral applications, underscore the broad utility of this approach.
As computational power increases and scoring functions become more sophisticated, the accuracy and predictive power of docking studies will continue to improve. When anchored by experimental validation, comparative docking serves as a powerful engine for accelerating the discovery of novel tetrazole-containing therapeutics that can address a multitude of unmet medical needs.
References
- Molecular docking and pharmacophoric modelling of 1,5-disubstituted tetrazoles as inhibitors of two proteins present in cancer, the ABL and the mut
- Tetrazoles: A multi-potent motif in drug design. PubMed.
- Tetrazoles: A multi-potent motif in drug design.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. SpringerLink.
- Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Scientific Reports.
- The Tetrazole Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.
- Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Taylor & Francis Online.
- Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Deriv
- Docking and scoring of metallo-beta-lactamases inhibitors. PubMed.
- Docking and scoring of metallo-beta-lactamases inhibitors. Semantic Scholar.
- Synthesis, single crystal analysis, biological and docking evaluation of tetrazole deriv
- Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials.
- Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Docking and scoring of metallo-β-lactamases inhibitors. Scilit.
- Exploring Binding Modes of 5-Substituted 1h-Tetrazoles as Cyclooxygenase Inhibitors: A Molecular Docking Study.
- Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents.
- Docking studies and the crystal structure of two tetrazole derivatives: 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}.
- Synthesis, Antifungal Evaluation and Molecular Docking Studies of Some Tetrazole Deriv
- A Design, Molecular Docking, ADMET Studies, Synthesis, Characterization, and Invitro Pharmacological Evaluation of Tetrazole Derivatives.
- Natural inhibitors of SARS-CoV-2 main protease: structure based pharmacophore modeling, molecular docking and molecular dynamic simulation studies. Journal of Biomolecular Structure and Dynamics.
- Antibiotic sensitization using biphenyl tetrazoles as potent inhibitors of Bacteroides fragilis metallo-beta-lactamase. PubMed.
- Antibacterial Spectrum of a Tetrazole-Based Reversible Inhibitor of Serine β-Lactamases. ASM Journals.
- Design and Discovery of Kinase Inhibitors Using Docking Studies.
- Synthesis, and docking studies of novel tetrazole-S-alkyl derivatives as antimicrobial agents. DergiPark.
- Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. MDPI.
- Docking and Virtual Screening Studies of Tetraketone Derivatives as Tyrosine Kinase (EGFR)
- Discovery of inhibitors against SARS-CoV-2 main protease using fragment-based drug design. PubMed Central.
- Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) Identified from the Library of FDA-Approved Drugs Using Molecular Docking Studies. PMC.
- Prediction of Novel Inhibitors of the Main Protease (M-pro) of SARS-CoV-2 through Consensus Docking and Drug Reposition. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking and pharmacophoric modelling of 1,5-disubstituted tetrazoles as inhibitors of two proteins present in cancer, the ABL and the mutated T315I kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jacsdirectory.com [jacsdirectory.com]
- 11. Antibiotic sensitization using biphenyl tetrazoles as potent inhibitors of Bacteroides fragilis metallo-beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial Spectrum of a Tetrazole-Based Reversible Inhibitor of Serine β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Docking and scoring of metallo-beta-lactamases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Docking and scoring of metallo-beta-lactamases inhibitors. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 3-(1H-tetrazol-1-yl)benzoate
As researchers and developers in the pharmaceutical and chemical synthesis fields, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Ethyl 3-(1H-tetrazol-1-yl)benzoate is a valuable intermediate in organic synthesis, but its nitrogen-rich tetrazole ring necessitates a rigorous and informed approach to its disposal.[1][2][3] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established chemical safety principles and regulatory standards.
The core challenge with tetrazole-containing compounds lies in their high nitrogen content, which makes them energetically unstable and potentially hazardous if mishandled. The parent compound, 1H-tetrazole, is known to be unstable and can decompose explosively when heated above its melting point.[4] While the ester and benzoate functionalities on this compound likely confer greater stability, the inherent risks of the tetrazole moiety must be the primary consideration in all handling and disposal protocols. Therefore, we must treat this compound with the caution it warrants.
Part 1: Hazard Characterization and Risk Assessment
Key Inferred Hazards:
-
Thermal Instability: The most significant hazard associated with tetrazoles is their potential for rapid, exothermic decomposition or explosion when subjected to heat or physical shock.[4][5] The parent 1H-tetrazole is classified as a flammable solid and may explode if heated.[5]
-
Reactivity: Tetrazoles and their derivatives can react violently with oxidizing agents. They may also form shock-sensitive explosive salts with metals. Contact with strong acids should also be avoided.
-
Toxicity and Irritation: While acute toxicity data for this specific molecule is limited, related compounds are known to cause skin, eye, and respiratory irritation.[3][6] Good industrial hygiene practices, such as avoiding inhalation and direct contact, are essential.[1]
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] Given the reactive and potentially explosive nature of the tetrazole group, it is imperative to manage this compound as a reactive hazardous waste.
Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide
The following procedure outlines the mandatory steps for safely managing this compound waste from generation to final disposal.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound or its waste, ensure a safe working environment.
-
Engineering Controls: All handling of solid and dissolved this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
-
Personal Protective Equipment:
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before each use.
-
Protective Clothing: A flame-resistant lab coat should be worn, with all buttons fastened.
-
Step 2: Waste Segregation and Containment
Proper segregation is the most critical step in preventing accidental reactions in the waste stream.
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and materials contaminated with it (e.g., weigh boats, contaminated wipes).
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of first accumulation.
-
Incompatibilities: DO NOT mix this waste with other chemical waste streams. Specifically, ensure it is kept separate from:
-
Oxidizing agents (e.g., nitrates, peroxides, permanganates).
-
Strong acids (e.g., hydrochloric acid, sulfuric acid).
-
Metal salts or solutions, particularly heavy metals.
-
-
Container Type: Use a robust, sealable container made of a compatible material (e.g., High-Density Polyethylene - HDPE). Ensure the container is kept closed at all times except when adding waste.[5]
Step 3: Storage and Accumulation
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before collection.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Conditions: Store the sealed waste container in a cool, dry, and well-ventilated area away from heat sources, sparks, or open flames.[5][10] Protect it from physical damage.
Step 4: Final Disposal
Due to the compound's hazardous nature, in-lab treatment or neutralization is not recommended . The potential for uncontrolled decomposition presents an unacceptable risk.
-
Professional Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5]
-
Incineration: The likely ultimate disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This ensures complete destruction of the molecule.
Part 3: Data Summary and Visual Workflow
For quick reference, the following table summarizes the critical disposal parameters for this compound.
| Parameter | Guideline | Source(s) |
| Hazard Classification | Inferred Reactive Hazardous Waste | [4][5] |
| Primary Risks | Thermal instability, potential for explosion, reactivity | [4][5] |
| Required PPE | Chemical splash goggles, nitrile gloves, lab coat | [3][6][8] |
| Engineering Control | Chemical Fume Hood | [8][9] |
| Incompatible Materials | Oxidizing agents, strong acids, metal salts | |
| Waste Container | Labeled, sealed HDPE container | [5] |
| Recommended Disposal | Professional disposal via licensed contractor (incineration) | [5] |
To further clarify the procedural logic, the following diagram illustrates the decision-making workflow for proper disposal.
Caption: Disposal workflow for this compound.
Part 4: Protocol for Trace Contamination and Spill Management
While bulk waste requires professional disposal, researchers must be prepared to handle minor spills or decontaminate glassware.
Experimental Protocol: Small Spill Clean-up (<1g)
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or if dust is airborne, evacuate the lab and contact EH&S.
-
Control Ignition Sources: Immediately extinguish any nearby open flames and turn off spark-producing equipment.[4]
-
Ventilation: Ensure the chemical fume hood is operating correctly.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. DO NOT use combustible materials like paper towels as the primary absorbent.
-
Collection: Using non-sparking tools (e.g., plastic or brass scoops), carefully collect the absorbed material. Avoid creating dust.
-
Disposal: Place the collected material into your dedicated, labeled hazardous waste container for this compound.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place the contaminated cloth in the hazardous waste container.
-
PPE Removal: Remove contaminated PPE and dispose of it appropriately. Wash hands thoroughly with soap and water.[6]
By adhering to this structured and cautious approach, you can effectively manage the risks associated with this compound, ensuring the safety of yourself, your colleagues, and the environment. When in doubt, always pause and consult your institution's EH&S department.
References
-
BIOSYNCE. (n.d.). This compound CAS 168618-33-5. Retrieved from [Link]
-
Bio-Fine. (n.d.). GHS Safety Data Sheet: 1-H-TETRAZOLE. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Decomposition of tetrazole 2 at 240 °C in a NMP/AcOH/H2O 5:3:2 mixture. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). ethyl 4-(1H-tetrazol-1-yl)benzoate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-2-Tetrazoline-5-Thione, 98% (Titr.). Retrieved from [Link]
-
Ilyushin, M. A., et al. (2021). Decomposition products of tetrazoles. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). ChemView. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. Buy Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate | 1706431-18-6 [smolecule.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. epa.gov [epa.gov]
- 8. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling ethyl 3-(1H-tetrazol-1-yl)benzoate
Essential Safety and Handling Guide for Ethyl 3-(1H-tetrazol-1-yl)benzoate
A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling this compound. As a synthetic intermediate, this compound's unique structure—combining an energetic tetrazole ring with an aromatic ester—necessitates a rigorous and informed approach to safety. Adherence to these procedures is critical for protecting laboratory personnel, ensuring experimental integrity, and maintaining environmental compliance.
Comprehensive Hazard Assessment
The primary challenge in handling this compound lies in its dual-hazard nature. The risk profile is dominated by the tetrazole moiety, a functional group known for its high nitrogen content and potential for rapid energy release.
-
Energetic and Explosive Potential: Tetrazole-containing compounds are classified as energetic materials. They can be sensitive to various stimuli, including heat, shock, friction, or static discharge, leading to rapid and explosive decomposition.[1] While the presence of ten carbon atoms in the molecule relative to the single tetrazole ring may offer some dilution stability according to the "Rule of Six" (a guideline suggesting at least six carbons per energetic group can render a compound safer), this does not eliminate the hazard.[2][3] Therefore, it must be treated as a potentially explosive substance at all times. Reactions with certain active metals can also form highly sensitive and explosive compounds.
-
Health Hazards: Direct contact should be avoided. While specific toxicological data for this exact compound is limited, it is prudent to assume it may cause skin and eye irritation, based on data from similar structures like ethyl 1H-tetrazole-5-carboxylate and general handling advice.[4][5] Inhalation of dust or aerosols should be minimized.[6]
-
Combustibility: The ethyl benzoate portion of the molecule makes the compound a combustible solid. While not highly flammable, it can burn if exposed to sufficient heat and an ignition source.[7][8]
| Hazard Class | Potential Stimulus | Primary Risk | Mitigation Strategy |
| Energetic/Explosive | Heat, Shock, Friction, Static | Rapid, violent decomposition | Engineering Controls, Strict Handling Protocols |
| Skin & Eye Irritant | Direct Contact | Chemical burns, irritation | Personal Protective Equipment (PPE) |
| Combustible Solid | High Heat, Ignition Source | Fire | Proper storage, avoid ignition sources |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to ground our safety protocol in the established hierarchy of controls. This framework prioritizes the most effective safety measures and is a cornerstone of modern laboratory safety.[9] PPE, while essential, is the final line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection must account for all potential hazards: explosion, chemical exposure, and fire.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[6]
-
High-Risk Operations: When handling the solid, performing transfers, heating, or running reactions, a full-face shield must be worn over the safety goggles. This is critical to protect against the blast and fragmentation hazards of a potential explosion.[2][3][10]
-
-
Hand Protection:
-
Glove selection depends on the specific task. Double-gloving is recommended when handling the pure compound or concentrated solutions. Always inspect gloves for tears or punctures before use.[11]
-
| Task | Primary Glove | Rationale |
| Handling Solid (Weighing, transfers) | Nitrile | Provides good dexterity and protection from incidental contact with the solid. |
| Working in Solution (e.g., with esters, ketones, alcohols) | Butyl Rubber | Offers superior resistance to a broad range of organic solvents commonly used in synthesis.[12][13] |
| Apparatus Cleaning (with solvents) | Thicker gauge Nitrile or Butyl Rubber | Provides enhanced durability and protection against prolonged solvent exposure. |
-
Body Protection:
-
Laboratory Coat: A flame-resistant (FR) lab coat is mandatory. Standard cotton or polyester-blend lab coats offer insufficient protection against fire.[1][11]
-
Apron: A chemical-resistant apron worn over the lab coat provides an additional barrier against spills.
-
Attire: Full-length pants and closed-toe shoes made of non-porous material are required.[14]
-
-
Respiratory Protection:
-
Under normal conditions of use within a certified chemical fume hood, respiratory protection is not typically required.[14]
-
If there is a potential for generating significant dust or aerosols outside of a fume hood, a risk assessment must be performed to determine the need for a NIOSH-approved respirator.[6]
-
Operational Plan: A Step-by-Step Guide to Safe Handling
All manipulations involving this compound must be conducted within a certified chemical fume hood with the sash positioned as low as possible. A blast shield is required for all operations.[2][3]
Sources
- 1. echemi.com [echemi.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 4. biosynce.com [biosynce.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. fishersci.com [fishersci.com]
- 9. dsiac.dtic.mil [dsiac.dtic.mil]
- 10. uah.edu [uah.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 13. mcrsafety.com [mcrsafety.com]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
